3-Cyclohexylpropan-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOYTMZDCUXJBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506196 | |
| Record name | 3-Cyclohexylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4361-44-8 | |
| Record name | 3-Cyclohexylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyclohexylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Cyclohexylpropan-1-amine synthesis pathways
An In-depth Technical Guide to the Synthesis of 3-Cyclohexylpropan-1-amine
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound (CPA), a valuable building block in pharmaceutical and organic synthesis.[1] With the molecular formula C₉H₁₉N, this compound features a cyclohexyl group attached to a propan-1-amine backbone, lending it unique chemical properties for various applications.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of key synthetic methodologies. The guide delves into the mechanistic underpinnings, procedural details, and comparative analysis of each route, supported by authoritative references and visual aids to facilitate understanding and practical application.
Introduction: The Significance of this compound
This compound, also known as cyclohexanepropanamine, is a primary amine that serves as a crucial intermediate in the synthesis of more complex organic molecules.[1][2] Its structural motif, combining a flexible alkyl chain with a bulky cyclohexyl ring, makes it an attractive scaffold in medicinal chemistry.[1] Research has explored its derivatives as potential antidepressants, specifically as selective serotonin reuptake inhibitors (SSRIs), and as anticancer agents.[1] Beyond pharmaceuticals, CPA is utilized as a building block in the development of agrochemicals and novel materials.[1] The efficient and scalable synthesis of this amine is therefore of considerable interest to the scientific community.
This guide will explore the following key synthetic strategies:
-
Reductive Amination of 3-Cyclohexylpropionaldehyde
-
Reduction of 3-Cyclohexylpropionitrile
-
Hofmann Rearrangement of 3-Cyclohexylpropanamide
-
Curtius Rearrangement of 3-Cyclohexylpropanoyl Azide
-
Schmidt Reaction of 3-Cyclohexylpropanoic Acid
Pathway I: Reductive Amination
Reductive amination is a highly versatile and widely employed method for the synthesis of amines.[1][3] This one-pot reaction involves the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.[3][4] This approach is favored for its efficiency, mild reaction conditions, and high atom economy.[4]
Mechanistic Overview
The reaction proceeds in two main steps:
-
Imine Formation: 3-Cyclohexylpropionaldehyde reacts with an ammonia source (e.g., ammonia, ammonium acetate) to form a hemiaminal intermediate. This intermediate then dehydrates to yield a protonated imine (iminium ion).
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the target primary amine, this compound.
A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices.[5] Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde.[5]
Caption: Reductive amination pathway for this compound synthesis.
Experimental Protocol
Materials:
-
3-Cyclohexylpropionaldehyde
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-cyclohexylpropionaldehyde (1 equivalent) and ammonium acetate (10 equivalents) in methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Stir for 1 hour to hydrolyze any remaining imine.
-
Basify the solution with 4 M NaOH until pH > 12.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by distillation under reduced pressure.
Pathway Analysis
| Parameter | Assessment |
| Yield | Generally good to excellent. |
| Scalability | Readily scalable for industrial production.[1] |
| Safety | Sodium cyanoborohydride is toxic and should be handled with care. The reaction should be performed in a well-ventilated fume hood. |
| Advantages | One-pot procedure, mild reaction conditions, high functional group tolerance.[4] |
| Disadvantages | Potential for over-alkylation to form secondary and tertiary amines, though this is minimized with an excess of the ammonia source. |
Pathway II: Reduction of 3-Cyclohexylpropionitrile
The reduction of nitriles offers a direct and efficient route to primary amines.[1] This transformation can be achieved using various reducing agents, most notably lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Mechanistic Considerations
Using Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles.[6] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This is followed by a second hydride addition to the resulting imine intermediate, which upon acidic workup, yields the primary amine.[7]
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as Palladium on carbon (Pd/C), Raney nickel, or platinum oxide.[8] The nitrile is adsorbed onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond.[9]
Caption: Two primary methods for the reduction of 3-cyclohexylpropionitrile.
Experimental Protocols
A. Lithium Aluminum Hydride Reduction:
Materials:
-
3-Cyclohexylpropionitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Caution: LiAlH₄ reacts violently with water.[6] All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Slowly add a solution of 3-cyclohexylpropionitrile (1 equivalent) in anhydrous THF to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, reflux the mixture for 4-6 hours.[1]
-
Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with diethyl ether.
-
Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by distillation.
B. Catalytic Hydrogenation:
Materials:
-
3-Cyclohexylpropionitrile
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve 3-cyclohexylpropionitrile (1 equivalent) in ethanol.
-
Add the Pd/C catalyst (5-10 mol%).
-
(Optional) Add a small amount of ammonia to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50-100 psi) and stir vigorously at room temperature or with gentle heating until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield this compound.
Comparative Analysis
| Method | Yield | Safety | Advantages | Disadvantages |
| LiAlH₄ Reduction | High (75-90%)[1] | High risk due to pyrophoric nature of LiAlH₄.[10] | Fast and effective for a wide range of nitriles. | Requires stringent anhydrous conditions and careful handling.[10] |
| Catalytic Hydrogenation | Generally high | Requires handling of flammable hydrogen gas and potentially pyrophoric catalysts. | Milder conditions, environmentally benign byproducts. | Can be slow, catalyst can be expensive, potential for side reactions.[11] |
Pathway III: Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom.[12] This degradative transformation proceeds via an isocyanate intermediate.[13]
Mechanistic Details
The reaction of 3-cyclohexylpropanamide with bromine in a basic solution (e.g., NaOH) initiates the rearrangement.[12]
-
Deprotonation of the amide by the base, followed by reaction with bromine to form an N-bromoamide.
-
A second deprotonation yields an unstable N-bromoamide anion.
-
This anion rearranges, with the cyclohexylethyl group migrating from the carbonyl carbon to the nitrogen, and simultaneous expulsion of the bromide ion to form an isocyanate.
-
The isocyanate is then hydrolyzed by the aqueous base to a carbamic acid, which spontaneously decarboxylates to give the final primary amine.[12]
Caption: Key steps in the Hofmann rearrangement for CPA synthesis.
Experimental Protocol
Materials:
-
3-Cyclohexylpropanamide
-
Bromine
-
Sodium hydroxide (NaOH)
-
Ice
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Prepare a solution of sodium hydroxide in water and cool it to 0 °C.
-
Slowly add bromine to the cold NaOH solution to form sodium hypobromite in situ.
-
In a separate flask, dissolve 3-cyclohexylpropanamide in a minimal amount of cold water or a suitable solvent.
-
Slowly add the amide solution to the cold sodium hypobromite solution with vigorous stirring.
-
After the addition, warm the reaction mixture gently until the reaction is complete (indicated by a color change or cessation of gas evolution).
-
Acidify the reaction mixture with concentrated HCl.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amine.
Pathway Analysis
| Parameter | Assessment |
| Yield | Moderate to good. |
| Scalability | Can be scaled, but handling large quantities of bromine requires special precautions. |
| Safety | Bromine is highly corrosive and toxic. The reaction is exothermic and requires careful temperature control. |
| Advantages | A well-established, one-pot method for carbon chain shortening. |
| Disadvantages | Use of hazardous bromine, potential for side reactions, and the starting amide needs to be synthesized first (e.g., from 3-cyclohexylpropanoic acid). |
Pathway IV: Curtius Rearrangement
Similar to the Hofmann rearrangement, the Curtius rearrangement transforms a carboxylic acid derivative, specifically an acyl azide, into an isocyanate, which can then be converted to the primary amine.[14][15] This reaction is known for its reliability and the retention of configuration at the migrating group.[16]
Mechanistic Pathway
The synthesis begins with the conversion of 3-cyclohexylpropanoic acid into an acyl azide. This is typically done by first converting the carboxylic acid to an acyl chloride, which then reacts with sodium azide. Alternatively, diphenylphosphoryl azide (DPPA) can be used to directly convert the carboxylic acid to the acyl azide.[16]
-
Acyl Azide Formation: 3-Cyclohexylpropanoic acid is converted to 3-cyclohexylpropanoyl azide.
-
Rearrangement: Thermal or photochemical decomposition of the acyl azide leads to the loss of nitrogen gas (N₂) and a concerted migration of the cyclohexylethyl group to the electron-deficient nitrogen, forming an isocyanate.[17]
-
Hydrolysis: The isocyanate is then hydrolyzed with acid or base to form a carbamic acid, which decarboxylates to yield this compound.[18]
Caption: The Curtius rearrangement pathway from a carboxylic acid.
Experimental Protocol
Materials:
-
3-Cyclohexylpropanoic acid[19]
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Toluene
-
Hydrochloric acid (HCl)
Procedure:
-
Caution: Acyl azides and sodium azide are explosive and should be handled with extreme care behind a blast shield.
-
Convert 3-cyclohexylpropanoic acid to 3-cyclohexylpropanoyl chloride by refluxing with an excess of thionyl chloride. Remove the excess SOCl₂ under reduced pressure.
-
Dissolve the crude acyl chloride in a suitable solvent like acetone or toluene.
-
Slowly add a solution of sodium azide in water to the acyl chloride solution at 0 °C.
-
After stirring for a few hours, separate the organic layer, dry it, and carefully remove the solvent.
-
Heat the crude acyl azide in an inert solvent like toluene. The rearrangement to the isocyanate will occur with the evolution of nitrogen gas.
-
After the rearrangement is complete, add aqueous HCl and reflux the mixture to hydrolyze the isocyanate to the amine.
-
Work up the reaction mixture by basifying and extracting the amine as described in previous sections.
Pathway Analysis
| Parameter | Assessment |
| Yield | Generally good. |
| Scalability | Limited by the hazardous nature of azides. |
| Safety | High risk due to the explosive nature of acyl azides and the toxicity of sodium azide. |
| Advantages | Clean reaction with gaseous nitrogen as the only byproduct of the rearrangement step. Milder conditions compared to the Schmidt reaction. |
| Disadvantages | The synthesis and handling of explosive intermediates require specialized equipment and safety protocols. |
Pathway V: Schmidt Reaction
The Schmidt reaction provides another route from a carboxylic acid to a primary amine with the loss of one carbon atom.[20] It involves the reaction of a carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid catalyst, typically sulfuric acid.[21]
Mechanistic Overview
-
Protonation of the carboxylic acid by the strong acid catalyst, followed by the loss of water, forms an acylium ion.
-
The acylium ion is attacked by hydrazoic acid.
-
The resulting intermediate undergoes a rearrangement, similar to the Curtius rearrangement, with migration of the alkyl group and expulsion of nitrogen gas to form a protonated isocyanate.[20]
-
The protonated isocyanate is then attacked by water, and subsequent deprotonation and decarboxylation yield the primary amine.[21]
Caption: The Schmidt reaction for converting a carboxylic acid to an amine.
Experimental Protocol
Materials:
-
3-Cyclohexylpropanoic acid
-
Sodium azide (NaN₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Chloroform or other suitable solvent
Procedure:
-
Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety measures.
-
Dissolve 3-cyclohexylpropanoic acid in chloroform and cool the solution in an ice bath.
-
Slowly add concentrated sulfuric acid.
-
Add sodium azide portion-wise to the stirred solution. This will generate hydrazoic acid in situ.
-
Allow the reaction to proceed at a controlled temperature until the evolution of nitrogen gas ceases.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the aqueous layer, basify it with a strong base (e.g., NaOH), and extract the amine product with an organic solvent.
Pathway Analysis
| Parameter | Assessment |
| Yield | Variable, can be good. |
| Scalability | Not recommended for large-scale synthesis due to extreme hazards. |
| Safety | Extremely hazardous. Involves the in-situ generation of highly toxic and explosive hydrazoic acid and the use of concentrated strong acids. |
| Advantages | One-pot conversion from a carboxylic acid. |
| Disadvantages | Severe safety concerns associated with hydrazoic acid. Requires strongly acidic conditions which may not be compatible with other functional groups. |
Conclusion and Pathway Selection
Several viable pathways exist for the synthesis of this compound, each with distinct advantages and disadvantages.
-
For laboratory-scale synthesis and versatility, reductive amination stands out as a robust and reliable method, offering good yields under relatively mild conditions.
-
For a direct and high-yielding route, the reduction of 3-cyclohexylpropionitrile is an excellent choice. Catalytic hydrogenation is generally preferred for its operational simplicity and safety on a larger scale compared to the use of LiAlH₄.
-
The Hofmann, Curtius, and Schmidt rearrangements are powerful transformations for converting carboxylic acid derivatives into the target amine. However, their practical application is often limited by the use of hazardous reagents (bromine, azides) and, in the case of the Schmidt reaction, extremely dangerous conditions. These methods are typically reserved for specific applications where other routes are not feasible.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, considering factors such as scale, available equipment, safety protocols, and cost. For most applications, particularly in a drug development setting, reductive amination and catalytic hydrogenation of the corresponding nitrile represent the most practical and scalable approaches.
References
- 1. smolecule.com [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. air.unimi.it [air.unimi.it]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 17. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Curtius Rearrangement [organic-chemistry.org]
- 19. 3-Cyclohexylpropionic acid, 98+% | Fisher Scientific [fishersci.ca]
- 20. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 21. Schmidt_reaction [chemeurope.com]
Physicochemical properties of 3-Cyclohexylpropan-1-amine
An In-Depth Technical Guide to the Physicochemical Properties of 3-Cyclohexylpropan-1-amine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No: 4361-44-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular structure, solubility, basicity (pKa), and other key physical characteristics that dictate the compound's behavior and application. The narrative synthesizes theoretical principles with practical, field-proven experimental methodologies, ensuring a self-validating and authoritative resource. All claims are substantiated with citations to established scientific literature and databases.
Introduction and Strategic Importance
This compound, a primary aliphatic amine with the molecular formula C₉H₁₉N, serves as a versatile building block in modern organic synthesis and a scaffold of interest in medicinal chemistry.[1] Its unique structure, featuring a non-polar cyclohexyl group and a basic primary amine connected by a propyl linker, imparts a distinct physicochemical profile that is critical for its application.[1] Understanding these properties is paramount for predicting its reactivity, bioavailability, and suitability in various applications, from the synthesis of complex molecules to its potential use as a lead compound in drug discovery programs.[1][2] This guide offers an in-depth exploration of these essential characteristics.
Molecular Structure and Identification
The molecular architecture of this compound consists of a saturated six-membered cyclohexyl ring bonded to a three-carbon propyl chain, which terminates in a primary amine (-NH₂) functional group. This structure results in a molecular weight of approximately 141.25 g/mol .[1] The conformational flexibility of the cyclohexyl ring (chair-boat interconversion) and the rotational freedom of the propyl chain influence its interaction with other molecules and biological targets.
Caption: 2D representation of this compound.
For unambiguous identification, a standardized set of chemical identifiers is used across global databases and regulatory bodies.
| Identifier | Value | Source |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 4361-44-8 | [2][3][4] |
| Molecular Formula | C₉H₁₉N | [4] |
| Molecular Weight | 141.25 g/mol | |
| SMILES | C1CCC(CC1)CCCN | [3] |
| InChI | InChI=1S/C9H19N/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-8,10H2 | [3] |
| InChIKey | KPOYTMZDCUXJBP-UHFFFAOYSA-N |
Core Physicochemical Data
The functional properties of this compound are quantitatively described by several key parameters. These values are essential for process chemistry, safety assessments, and computational modeling in drug design.
| Property | Value | Significance in Research & Development |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | 191.8 ± 8.0 °C (at 760 mmHg) | [1][5] |
| Density | 0.9 ± 0.1 g/cm³ | [1] |
| Flash Point | 64.7 ± 13.3 °C | [1] |
| Refractive Index | 1.462 | [1] |
| XLogP3-AA | 2.7 - 2.99 | [1] |
| TPSA | 26 Ų | [3] |
Solubility Profile: A Tale of Two Moieties
The solubility of this compound is dictated by the interplay between its hydrophobic cyclohexyl "tail" and its hydrophilic primary amine "head".
-
In Aqueous Media: The large, non-polar cyclohexyl group limits its solubility in water.[1][2]
-
In Organic Solvents: It exhibits good solubility in common organic solvents like ethanol, ether, methanol, chloroform, and acetone, consistent with the "like dissolves like" principle.[1][2]
-
In Acidic Solutions: As a base, the amine group is readily protonated in dilute aqueous acids (e.g., HCl) to form the corresponding ammonium salt.[6] This ionic species is significantly more polar and thus much more soluble in water. This property is fundamental for purification, formulation, and analytical sample preparation.
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a rapid assessment of the compound's solubility class, a crucial first step in characterization.
Caption: Workflow for classifying a water-insoluble base.
Methodology:
-
Apparatus: Small test tubes, graduated pipettes, stirring rod.
-
Reagents: this compound, deionized water, 5% (w/v) aqueous HCl.
-
Procedure (Water Solubility):
-
Procedure (Acid Solubility):
-
Add 25 drops (~1.25 mL) of 5% aqueous HCl to a new test tube.
-
Add 2 drops of this compound.
-
Stir vigorously for 60 seconds.
-
Observation: The compound should dissolve to form a clear, homogeneous solution, confirming its basic nature.[6]
-
Basicity and pKa: The Ionization Constant
The pKa is the negative logarithm of the acid dissociation constant (Ka) of the conjugate acid (R-NH₃⁺). It is the single most important parameter for predicting the ionization state of an amine at a given pH. For drug development, the pKa dictates absorption, distribution, metabolism, and excretion (ADME) properties, as only the neutral form of a molecule can passively diffuse across most biological membranes. Primary aliphatic amines typically have pKa values in the range of 9-11.[8]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of amines.[9] The method involves monitoring the pH of the amine solution as a standardized acid titrant is added. The pKa corresponds to the pH at the half-equivalence point.
Caption: Workflow for pKa determination via potentiometric titration.
Methodology:
-
Apparatus: Calibrated pH meter with a combination electrode, magnetic stirrer and stir bar, 25 mL burette, 100 mL beaker.
-
Reagents: this compound, standardized 0.1 M HCl solution, deionized water.
-
Procedure:
-
Accurately prepare a dilute solution of this compound (e.g., 0.01 M) in deionized water.
-
Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.
-
Allow the pH reading to stabilize.
-
Begin adding the 0.1 M HCl titrant from the burette in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue this process until the pH has dropped significantly past the inflection point of the titration curve.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).
-
Determine the equivalence point (the point of steepest slope), often by calculating the first or second derivative of the curve.
-
The half-equivalence point is the volume of HCl that is exactly half of the volume at the equivalence point.
-
The pKa is the pH of the solution at this half-equivalence point.
-
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
-
Primary Hazards: It is classified as harmful if swallowed (Acute Toxicity, Oral) and causes serious eye irritation.[3] It may also cause skin and respiratory irritation.[4]
-
Precautions for Safe Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors.[10][11]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][12]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[2][12]
-
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place, protected from light.[10][13]
Conclusion
This compound is a compound with a well-defined set of physicochemical properties that are dominated by its bifunctional nature. Its limited aqueous solubility, high boiling point, and pronounced basicity are direct consequences of its molecular structure. The experimental protocols detailed in this guide provide a framework for the robust and reliable characterization of this and similar aliphatic amines. A thorough understanding of these properties is not merely academic; it is a prerequisite for the effective and safe utilization of this chemical in pioneering research and the development of next-generation chemical entities.
References
- 1. Buy this compound | 4361-44-8 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. 3-Cyclohexylpropylamine | C9H19N | CID 12666390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 95% | CAS: 4361-44-8 | AChemBlock [achemblock.com]
- 5. This compound|4361-44-8 - MOLBASE Encyclopedia [m.molbase.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. embibe.com [embibe.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. 4361-44-8 CAS MSDS (3-CYCLOHEXYL-PROPYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-Depth Technical Guide to 3-Cyclohexylpropan-1-amine (CAS Number: 4361-44-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclohexylpropan-1-amine is a versatile primary amine that serves as a valuable building block in organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a flexible propyl linker attached to a lipophilic cyclohexyl group, makes it an attractive scaffold for the development of novel therapeutic agents and other complex organic molecules.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and applications of this compound, with a particular focus on its relevance to drug discovery and development.
Chemical and Physical Properties
This compound, with the molecular formula C₉H₁₉N, has a molecular weight of 141.25 g/mol .[1][2] It is a colorless to yellow liquid under standard conditions and is characterized by its aliphatic structure.[1]
| Property | Value |
| Molecular Formula | C₉H₁₉N |
| Molecular Weight | 141.25 g/mol |
| CAS Number | 4361-44-8 |
| Appearance | Colorless to yellow liquid |
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in research and development. The following sections detail the expected spectroscopic signatures of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals corresponding to the different proton environments in the molecule. The protons on the cyclohexyl ring will appear as a series of multiplets in the upfield region, typically between 0.8 and 1.8 ppm.[1] The methylene protons of the propyl chain will also produce signals in this region, around 1.4-1.7 ppm.[1] The methylene protons adjacent to the nitrogen atom are deshielded and will appear further downfield, at approximately 2.6-2.8 ppm.[1] The amine protons (NH₂) will typically present as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.[1]
¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The carbon atoms of the cyclohexyl ring will resonate in the aliphatic region of the spectrum. The three distinct carbons of the propyl chain will also have characteristic chemical shifts, with the carbon directly bonded to the nitrogen atom being the most downfield of the three due to the electronegativity of nitrogen.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (141). The fragmentation pattern will be characteristic of a primary amine. A prominent fragment is often observed from the loss of a propyl group.
Infrared (IR) Spectroscopy
As a primary amine, the IR spectrum of this compound will exhibit characteristic N-H stretching vibrations.[3] These typically appear as two bands in the region of 3300-3500 cm⁻¹.[3] Other significant peaks include C-H stretching vibrations of the cyclohexyl and propyl groups, and N-H bending vibrations.[4]
Synthesis of this compound
Several synthetic routes can be employed to prepare this compound. The two most common methods are reductive amination and alkylation of ammonia.
Method 1: Reductive Amination
Reductive amination is a widely used and versatile method for the synthesis of amines.[5][6] This approach involves the reaction of a carbonyl compound, in this case, 3-cyclohexanepropionaldehyde, with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine.[6]
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 3-cyclohexanepropionaldehyde (1 equivalent) in a suitable solvent such as methanol, add a solution of ammonia in methanol (excess, typically 7-10 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents), portion-wise while monitoring the temperature.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel to yield pure this compound.
Method 2: Alkylation of Ammonia
This method involves the nucleophilic substitution reaction between an alkyl halide, such as 1-bromo-3-cyclohexylpropane, and ammonia.[7][8][9] To favor the formation of the primary amine and minimize over-alkylation to secondary and tertiary amines, a large excess of ammonia is typically used.[8][9]
Experimental Protocol: Alkylation of Ammonia
-
Reaction Setup: In a sealed pressure vessel, combine 1-bromo-3-cyclohexylpropane (1 equivalent) with a large excess of aqueous or alcoholic ammonia (e.g., 20-50 equivalents).
-
Reaction Conditions: Heat the sealed vessel to a temperature between 100-150 °C for several hours. The reaction progress can be monitored by GC-MS analysis of aliquots.
-
Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel and add a solution of a strong base (e.g., NaOH) to neutralize the ammonium salt and liberate the free amine.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic extracts, dry over a suitable drying agent, and remove the solvent in vacuo. The resulting crude amine can be purified by distillation under reduced pressure.
Applications in Drug Discovery and Development
The this compound scaffold is of significant interest to medicinal chemists due to its favorable physicochemical properties and its presence in some known bioactive molecules.[1] The primary amine handle allows for a wide range of chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
As a Scaffold for Selective Serotonin Reuptake Inhibitors (SSRIs)
Derivatives of this compound have been investigated as potential selective serotonin reuptake inhibitors (SSRIs) for the treatment of depression.[1] The cyclohexyl group can occupy hydrophobic pockets in the serotonin transporter, while the amine functionality is crucial for binding. By modifying the amine or attaching various substituents to the cyclohexyl ring or propyl chain, researchers can fine-tune the potency and selectivity of these compounds.
In the Development of Anticancer Agents
The lipophilic nature of the cyclohexyl group can enhance cell membrane permeability, a desirable property for anticancer drugs. The primary amine can be functionalized to introduce pharmacophores that interact with specific biological targets involved in cancer progression. For example, the amine can be converted to amides, sulfonamides, or other functional groups to explore interactions with enzymes or receptors implicated in cancer.
Analytical Methods
Robust analytical methods are essential for monitoring reaction progress, assessing purity, and quantifying this compound in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol). Derivatization with reagents like benzenesulfonyl chloride may be employed to improve chromatographic performance and sensitivity.[10]
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used.
-
Injector: Split/splitless injector, with an injection volume of 1 µL.
-
Oven Program: A temperature gradient program is often used, for example, starting at 80 °C, holding for 1 minute, and then ramping up to 290 °C.[10]
-
Carrier Gas: Helium at a constant flow rate.[10]
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: m/z 50-450.[10]
-
High-Performance Liquid Chromatography (HPLC)
HPLC can also be used for the analysis of this compound, particularly for non-volatile derivatives or in complex matrices. Since the parent amine lacks a strong chromophore, derivatization with a UV-active or fluorescent tag is often necessary for sensitive detection.[11][12]
Experimental Protocol: HPLC Analysis (with pre-column derivatization)
-
Derivatization: React the amine sample with a derivatizing agent such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) to form a highly fluorescent or UV-absorbent derivative.[11][12]
-
HPLC Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[13]
-
Detector: UV or fluorescence detector, with the wavelength set appropriately for the chosen derivative.
-
Flow Rate: Typically 1.0 mL/min.
-
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[2] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis, combined with the reactivity of the primary amine group, allows for the creation of diverse molecular libraries for biological screening. A thorough understanding of its properties, synthesis, and analytical methods, as outlined in this guide, is crucial for its effective utilization in research and development.
References
- 1. Buy this compound | 4361-44-8 [smolecule.com]
- 2. 3-Cyclohexylpropylamine | C9H19N | CID 12666390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of aliphatic amines in air samples by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Cyclohexylpropan-1-amine: Molecular Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Cyclohexylpropan-1-amine, a versatile primary amine with significant potential in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, robust synthetic protocols, physicochemical properties, and its emerging applications, grounding all claims in authoritative scientific literature.
Core Molecular Identity and Structure
This compound is an organic compound featuring a saturated six-membered cyclohexyl ring linked to a three-carbon propyl chain, which is terminated by a primary amine functional group.[1][2] This unique combination of a bulky, lipophilic cycloalkane and a reactive, hydrophilic primary amine imparts a distinct set of chemical and physical properties.
Nomenclature and Identifiers
The unambiguous identification of this molecule is crucial for research and regulatory purposes. The following table summarizes its key identifiers.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₉H₁₉N | [1][2] |
| Molecular Weight | 141.25 g/mol | [1][2] |
| CAS Number | 4361-44-8 | [2][3] |
| Canonical SMILES | C1CCC(CC1)CCCN | [2] |
| InChI Key | KPOYTMZDCUXJBP-UHFFFAOYSA-N | [2] |
| Synonyms | 3-Cyclohexylpropylamine, Cyclohexanepropanamine | [2] |
Molecular and Structural Visualization
The structural formula of this compound is fundamental to understanding its reactivity and interactions.
Caption: 2D representation of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below, providing essential data for its handling, storage, and application in various experimental setups.
| Property | Value | Source(s) |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | 191.8 ± 8.0 °C at 760 mmHg | [1] |
| Density | 0.9 ± 0.1 g/cm³ | [1] |
| Flash Point | 64.7 ± 13.3 °C | [1] |
| Refractive Index | 1.462 | [1] |
| Solubility | Slightly soluble in water; Soluble in ethanol, methanol, diethyl ether, chloroform, and acetone. | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several reliable methods. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and safety considerations. Two of the most common and effective methods are the reduction of 3-cyclohexylpropanenitrile and the reductive amination of 3-cyclohexylpropanal.
Synthesis via Reduction of 3-Cyclohexylpropanenitrile
This method involves the reduction of a nitrile functional group to a primary amine using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). This is a high-yielding and straightforward transformation for researchers comfortable with handling reactive hydrides.
Caption: Synthesis of this compound from 3-cyclohexylpropanenitrile.
Causality: Lithium aluminum hydride is a potent source of hydride ions (H⁻), which are strong nucleophiles. The nitrile carbon is electrophilic, making it susceptible to nucleophilic attack. Two successive additions of hydride, followed by an aqueous workup, are required to fully reduce the carbon-nitrogen triple bond to a primary amine. The use of an anhydrous ether solvent like THF is critical as LiAlH₄ reacts violently with water.
Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting nitrile and the appearance of the more polar amine product. The final product's identity and purity are confirmed by spectroscopic methods (NMR, IR, MS).
Step-by-Step Methodology:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled under a nitrogen atmosphere.
-
Reagent Preparation: A suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask and cooled to 0 °C in an ice bath.
-
Addition of Nitrile: A solution of 3-cyclohexylpropanenitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours, or until the reaction is complete as indicated by TLC or GC analysis.
-
Workup (Fieser method): The reaction is carefully quenched by the sequential and dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. This procedure is exothermic and produces hydrogen gas, requiring a well-ventilated fume hood and cautious addition.
-
Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed with additional THF or diethyl ether.
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Synthesis via Reductive Amination
Reductive amination is a versatile one-pot method for forming amines from carbonyl compounds. In this case, 3-cyclohexylpropanal would be reacted with ammonia in the presence of a reducing agent. A key advantage of this method is the use of milder and more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which do not readily reduce the starting aldehyde but efficiently reduce the intermediate imine.
Causality: The reaction proceeds through the initial formation of an imine from the condensation of the aldehyde with ammonia. The in-situ reducing agent then selectively reduces the C=N double bond of the imine to the corresponding amine. The slight acidity of the reaction medium often catalyzes the imine formation.
Self-Validation: Monitoring the reaction by GC-MS can show the transient formation of the imine intermediate and its subsequent conversion to the final amine product. The final product is validated by standard spectroscopic techniques.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-cyclohexylpropanal (1.0 equivalent) in methanol, add a solution of ammonia in methanol (7N, 5-10 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise, controlling any effervescence.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Workup: Quench the reaction by the careful addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by distillation under reduced pressure.
Structural Elucidation by Spectroscopy
The confirmation of the molecular structure of this compound is unequivocally achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint of the molecule. Based on its structure, the following signals are predicted:
-
δ 2.6-2.8 ppm (triplet, 2H): Methylene protons adjacent to the amine group (-CH₂-NH₂). The downfield shift is due to the deshielding effect of the electronegative nitrogen atom.
-
δ 0.8-1.8 ppm (multiplets, 17H): A complex series of overlapping signals corresponding to the eleven protons of the cyclohexyl ring and the four protons of the two central methylene groups of the propyl chain.
-
δ ~1.1 ppm (broad singlet, 2H): The protons of the primary amine (-NH₂). This signal is often broad and its chemical shift can vary with concentration and solvent. It will exchange with D₂O.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show the number of chemically non-equivalent carbon atoms. The predicted chemical shifts are:
-
δ ~42 ppm: Carbon adjacent to the amine group (-CH₂-NH₂).
-
δ ~26-38 ppm: A cluster of peaks corresponding to the carbons of the cyclohexyl ring and the propyl chain.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands confirming the presence of the key functional groups:
-
3300-3400 cm⁻¹ (two bands): Symmetric and asymmetric N-H stretching vibrations of the primary amine group.[1]
-
2850-2950 cm⁻¹ (strong, sharp): C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexyl and propyl groups.
-
1590-1650 cm⁻¹ (medium, broad): N-H scissoring (bending) vibration of the primary amine.
Applications in Research and Drug Development
The structural motifs present in this compound—a primary amine for polar interactions and a cyclohexyl group for lipophilicity and van der Waals interactions—make it an attractive building block in medicinal chemistry.
Scaffold for Novel Therapeutics
-
Antidepressants: Derivatives of this compound have been investigated as potential selective serotonin reuptake inhibitors (SSRIs). The primary amine can be further functionalized to interact with key residues in the serotonin transporter, while the cyclohexyl group can occupy hydrophobic pockets, potentially leading to high affinity and selectivity.
-
Anticancer Agents: The 3-cyclohexylpropylamine moiety has been incorporated into various heterocyclic systems, such as 1,2,4-triazoles, to explore their potential as anticancer agents. This scaffold can serve as a lipophilic tail that may enhance cell membrane permeability and interaction with biological targets.
Intermediate in Organic Synthesis
As a primary amine, this compound is a versatile intermediate for a wide range of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Nucleophilic substitution reactions with alkyl halides to produce secondary and tertiary amines.
-
Coupling Reactions: Participation in various carbon-nitrogen bond-forming reactions to construct more complex molecules.
Safety, Handling, and Disposal
As a primary aliphatic amine, this compound requires careful handling due to its potential hazards.
Hazard Identification
-
Corrosivity: Like many aliphatic amines, it is expected to be corrosive and can cause skin irritation and serious eye damage.
-
Toxicity: It is harmful if swallowed. Inhalation may cause respiratory irritation.
-
Flammability: It is a combustible liquid.
Safe Handling Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Conclusion
This compound is a valuable chemical entity with a well-defined molecular structure and accessible synthetic routes. Its combination of a reactive primary amine and a lipophilic cyclohexyl group makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
Spectral Characterization of 3-Cyclohexylpropan-1-amine: A Technical Guide for Drug Development Professionals
Introduction: The Structural Imperative of 3-Cyclohexylpropan-1-amine
In the landscape of pharmaceutical development and complex organic synthesis, this compound (CAS: 4361-44-8) presents itself as a valuable building block.[1] Its molecular architecture, featuring a primary amine tethered to a bulky, lipophilic cyclohexyl group via a propyl chain, makes it a compelling scaffold for medicinal chemistry.[1] The primary amine offers a reactive handle for a multitude of chemical transformations, while the cyclohexyl moiety can be crucial for modulating pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability.
The unequivocal structural confirmation of this intermediate is not merely a procedural step; it is the foundation upon which all subsequent research and development rests. An erroneous identification can lead to the synthesis of incorrect target molecules, resulting in wasted resources and compromised timelines. This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—required to definitively characterize this compound. As a self-validating system, the data from each technique should converge to provide a cohesive and unambiguous structural portrait.
Molecular Structure Overview
To facilitate the discussion of spectral data, the structure of this compound is presented below with standardized atom numbering for NMR assignments.
Caption: Molecular structure of this compound with numbering.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Experience: Why MS First?
From a workflow efficiency perspective, Mass Spectrometry is the logical first step. It is a high-sensitivity technique that directly confirms the molecular weight of the compound. For a molecule like this compound, with a molecular formula of C₉H₁₉N, the "Nitrogen Rule" is a key validation checkpoint.[2] This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Confirming this at the outset provides immediate confidence in the sample's identity. We employ Electron Ionization (EI) as it is a classic, robust method for volatile, low-molecular-weight organic compounds and provides reproducible fragmentation patterns valuable for structural elucidation.[3][4]
Interpretation of the Mass Spectrum
The EI mass spectrum of this compound is predicted to exhibit several key features:
-
Molecular Ion (M⁺•): The molecular ion peak will appear at a mass-to-charge ratio (m/z) of 141, corresponding to the molecular weight of C₉H₁₉N.[1] The presence of this peak, even at low intensity, is the most direct evidence of the compound's identity.
-
α-Cleavage (Alpha-Cleavage): The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5][6] For this compound, the bond between C1 and C2 is the site of α-cleavage. This cleavage is energetically favorable as it results in a resonance-stabilized imminium cation. The expected fragment is [CH₂=NH₂]⁺, which would produce a prominent base peak at m/z 30 .[7] The observation of m/z 30 as the base peak is a strong confirmation of a primary amine attached to a propyl chain.
-
Other Fragments: Loss of the propyl-amine side chain from the cyclohexyl ring can lead to a cyclohexyl cation fragment at m/z 83. Further fragmentation of the cyclohexyl ring itself will produce a characteristic pattern of smaller fragments in the C₃-C₅ region (e.g., m/z 41, 55, 69).
Caption: Primary fragmentation pathway of this compound in EI-MS.
Data Summary: Mass Spectrometry
| Ion | m/z (Predicted) | Identity | Significance |
| [M]⁺• | 141 | Molecular Ion | Confirms molecular formula and weight.[1] |
| [M-111]⁺ | 30 | [CH₂NH₂]⁺ | Base peak; confirms primary amine on a propyl chain via α-cleavage.[6][7] |
| [M-58]⁺ | 83 | [C₆H₁₁]⁺ | Cyclohexyl cation; loss of the side chain. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dilute a small amount (approx. 1 mg) of this compound in a volatile solvent like methanol or dichloromethane to a final concentration of ~100 µg/mL.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for library matching and reproducible fragmentation).[3]
-
Ion Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 25-250.
-
-
Sample Introduction: Inject 1 µL of the prepared solution into a Gas Chromatograph (GC) coupled to the mass spectrometer (GC-MS) or, for a pure sample, introduce via a direct insertion probe.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient scans are averaged to obtain a good signal-to-noise ratio.
-
Data Analysis: Identify the molecular ion peak at m/z 141. Confirm the presence and relative intensity of the base peak at m/z 30 and other key fragments.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: A Rapid Functional Group Screen
FTIR spectroscopy is an indispensable tool for the rapid confirmation of key functional groups. For this compound, the primary objective is to verify the presence of the N-H bonds of the primary amine and the C-H bonds of the aliphatic (propyl and cyclohexyl) structures. The absence of other characteristic peaks (e.g., C=O stretch around 1700 cm⁻¹, O-H stretch around 3300 cm⁻¹) is equally important for confirming purity.
Interpretation of the IR Spectrum
The IR spectrum provides a distinct "fingerprint" based on molecular vibrations.
-
N-H Stretching: As a primary amine (R-NH₂), the molecule will exhibit two distinct, moderately sharp absorption bands in the 3400-3300 cm⁻¹ region.[5][8] These correspond to the asymmetric and symmetric N-H stretching vibrations, respectively. This two-band pattern is a definitive marker for a primary amine.[9]
-
C-H Stretching: Strong, sharp absorptions will be observed just below 3000 cm⁻¹. Specifically, the sp³ C-H stretching of the cyclohexyl and propyl groups will appear in the 2960-2850 cm⁻¹ range.
-
N-H Bending (Scissoring): A medium to strong absorption band is expected in the 1650-1580 cm⁻¹ region, which is characteristic of the N-H bending vibration in primary amines.[8]
-
C-N Stretching: A weak to medium absorption corresponding to the aliphatic C-N stretch will be present in the 1250–1020 cm⁻¹ range.[8]
Data Summary: Infrared Spectroscopy
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Significance |
| 3400 - 3300 (Two bands) | N-H Stretch | Primary Amine | Confirms the -NH₂ group.[5][9] |
| 2960 - 2850 | C-H Stretch | Alkane (sp³) | Confirms cyclohexyl and propyl moieties. |
| 1650 - 1580 | N-H Bend | Primary Amine | Corroborates the presence of the -NH₂ group.[8] |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Confirms the carbon-nitrogen bond.[8] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place one drop of neat (undiluted) this compound liquid directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Cleaning and Analysis: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe. Analyze the resulting spectrum, identifying the key absorption bands as detailed in the summary table.
& 4. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Experience: The Gold Standard for Structure Elucidation
NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment of each carbon and hydrogen atom, and their connectivity. For this compound, ¹H NMR will confirm the number of protons in different environments and their proximity to one another, while ¹³C NMR will identify all unique carbon atoms in the molecule. The use of deuterated solvents is standard practice to avoid overwhelming the analyte signals.[10]
¹³C NMR Spectroscopy: The Carbon Skeleton
A proton-decoupled ¹³C NMR spectrum will reveal the unique carbon environments. Based on the molecule's symmetry, we expect to see 7 distinct signals: 3 for the propyl chain and 4 for the cyclohexyl ring (C4' and the carbons attached to it are unique, while C5'/C9' and C6'/C8' are equivalent pairs).
Predicted shifts are based on additive rules and data for analogous structures. Solvent: CDCl₃.
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C1 (-CH₂-NH₂) | 40 - 45 | Aliphatic carbon directly attached to electron-withdrawing nitrogen.[2] |
| C2 (-CH₂-) | 30 - 35 | Standard aliphatic carbon. |
| C3 (-CH₂-C₆H₁₁) | 38 - 42 | Aliphatic carbon adjacent to the cyclohexyl ring. |
| C4' (>CH-) | 35 - 40 | Methine carbon of the cyclohexyl ring. |
| C5', C9' (-CH₂-) | 32 - 36 | Cyclohexyl carbons beta to the substituent. |
| C6', C8' (-CH₂-) | 26 - 29 | Cyclohexyl carbons gamma to the substituent. |
| C7' (-CH₂-) | 25 - 28 | Cyclohexyl carbon delta to the substituent. |
¹H NMR Spectroscopy: Proton Environments and Connectivity
The ¹H NMR spectrum provides a wealth of information through chemical shifts, integration (proton count), and signal splitting (multiplicity), which reveals adjacent protons.
-
Amine Protons (-NH₂): A broad singlet is expected between δ 0.5-2.0 ppm. The chemical shift of this signal is highly variable and depends on concentration and solvent. Its key identifying feature is that it will disappear upon shaking the sample with a drop of D₂O due to H/D exchange.[5]
-
Methylene Protons adjacent to Amine (H1): A triplet is expected around δ 2.6-2.8 ppm, deshielded by the adjacent nitrogen atom. It will be split by the two protons on C2.
-
Propyl Chain Protons (H2, H3): These protons will appear as complex multiplets in the aliphatic region (δ 1.1-1.7 ppm).
-
Cyclohexyl Protons (H4' - H9'): A series of broad, overlapping multiplets will be observed in the upfield region (δ 0.8-1.8 ppm), characteristic of the complex spin-spin coupling in a cyclohexane ring.[1]
Predicted shifts and multiplicities. Solvent: CDCl₃.
| Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| -NH ₂ | 0.5 - 2.0 | Broad Singlet | 2H | Exchangeable amine protons.[5] |
| H1 | 2.6 - 2.8 | Triplet (t) | 2H | Deshielded by adjacent -NH₂ group. |
| H2 | 1.4 - 1.6 | Multiplet (m) | 2H | Propyl chain methylene. |
| H3 | 1.1 - 1.3 | Multiplet (m) | 2H | Propyl chain methylene. |
| H4' - H9' | 0.8 - 1.8 | Multiplet (m) | 11H | Overlapping signals from the cyclohexyl ring.[1] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[11][12]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) and gently vortex to dissolve the sample completely.[11]
-
If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12]
-
Cap the NMR tube securely.
-
-
Instrument Setup (400 MHz or higher recommended):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum using an appropriate number of scans (typically 8-16) with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio, especially for the quaternary carbon if one were present.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the ¹H signals to determine proton ratios.
-
Analyze the chemical shifts and splitting patterns to assign signals to the corresponding protons and carbons in the structure.
-
Conclusion: A Convergent Spectroscopic Identity
The structural elucidation of this compound is a systematic process where each analytical technique provides a unique and essential piece of the puzzle. Mass spectrometry confirms the molecular weight (141 amu) and the presence of a single nitrogen atom. Infrared spectroscopy validates the existence of the primary amine and aliphatic C-H functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the carbon skeleton and proton environments. When the data from these independent analyses converge—a molecular ion at m/z 141, a base peak at m/z 30, characteristic N-H stretches in the IR, and the predicted shifts and integrations in the NMR spectra—a confident and authoritative structural assignment can be made. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing drug development and synthetic chemistry programs.
References
- 1. Buy this compound | 4361-44-8 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. rroij.com [rroij.com]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. future4200.com [future4200.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. allreviewjournal.com [allreviewjournal.com]
- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Technical Guide to the Solubility and Stability of 3-Cyclohexylpropan-1-amine for Researchers and Drug Development Professionals
Executive Summary
This whitepaper provides an in-depth analysis of the solubility and stability of 3-Cyclohexylpropan-1-amine (CAS 1622-63-5), a critical building block in pharmaceutical and synthetic chemistry. Recognizing the pivotal role of physicochemical properties in drug development and process optimization, this guide synthesizes theoretical principles with actionable experimental protocols. We will explore the compound's solubility across a range of aqueous and organic media, and delineate its stability profile under various stress conditions. This document is intended to serve as a comprehensive resource for researchers, enabling informed decisions in experimental design, formulation, and handling of this versatile amine.
Introduction: The Molecular Profile of this compound
This compound is an aliphatic primary amine characterized by a cyclohexyl group linked to a propyl amine chain.[1] This structure, with its distinct hydrophobic cyclohexyl moiety and a hydrophilic primary amine group, dictates its unique physicochemical behavior.[1] Its molecular formula is C₉H₁₉N, with a molecular weight of approximately 141.25 g/mol .[1][2][3] This compound serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) such as antidepressants and anticancer agents.[1] A thorough understanding of its solubility and stability is therefore a prerequisite for its effective application.
Core Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented below. This data provides a baseline for understanding its behavior in various environments.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₉N | [1][2][3] |
| Molecular Weight | 141.25 g/mol | [1][2][3] |
| Appearance | Colorless to yellow liquid | [1][4] |
| Density | 0.9 ± 0.1 g/cm³ | [1][5] |
| Boiling Point | 191.8 ± 8.0 °C at 760 mmHg | [5] |
| Flash Point | 64.7 ± 13.3 °C | [1][5] |
| XLogP3 | 2.7 - 2.99 | [1][2][5] |
Solubility Profile: A Dichotomy of Polarity
The solubility of this compound is governed by the interplay between its nonpolar cyclohexyl ring and its polar primary amine functional group, which is capable of hydrogen bonding.[1][6][7]
Aqueous Solubility
Lower aliphatic amines generally exhibit water solubility due to their ability to form hydrogen bonds.[8][9][10] However, for molecules with more than six carbon atoms, this solubility decreases significantly as the hydrophobic character of the alkyl chain begins to dominate.[7][8][9] this compound, with nine carbon atoms, has limited solubility in neutral water.[1][4]
The basicity of the amine group (pKa of the conjugate acid is typically around 10-11 for primary amines) is the key to manipulating its aqueous solubility. In acidic solutions, the amine is protonated to form an ammonium salt, which is significantly more polar and readily dissolves in water.
Organic Solvent Solubility
Reflecting its significant hydrocarbon content, this compound demonstrates good solubility in a wide range of organic solvents.[1][4][7] This includes polar organic solvents as well as non-polar ones.[7] It is reported to be soluble in ethanol, methanol, diethyl ether, and chloroform.[1][4]
| Solvent Class | Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | High | The amine can both donate and accept hydrogen bonds with the solvent. |
| Polar Aprotic (e.g., Acetone, Chloroform) | High | Favorable dipole-dipole interactions. |
| Non-Polar (e.g., Diethyl Ether) | High | The large, non-polar cyclohexyl group interacts favorably with non-polar solvents. |
Experimental Protocol for Solubility Determination
To quantitatively assess solubility, a standardized method such as the shake-flask method is recommended. This protocol is designed to achieve equilibrium between the dissolved and undissolved compound, providing a reliable measure of saturation solubility.
Caption: Workflow for Shake-Flask Solubility Determination.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a period sufficient to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: Allow the mixture to stand, permitting the undissolved portion to settle.
-
Sampling: Carefully extract a sample from the clear supernatant.
-
Analysis: Quantify the concentration of the dissolved amine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Stability Profile: Considerations for Handling and Storage
The stability of this compound is a critical factor for ensuring its purity and integrity over time. Primary amines can be susceptible to oxidative and thermal degradation.
Oxidative Stability
Like many primary amines, this compound can be susceptible to atmospheric oxidation, which may lead to the formation of colored impurities over time.[10] The α-carbon to the nitrogen in cycloalkyl amines can be a site of metabolic oxidation, potentially forming electrophilic iminium and aldehyde metabolites.[11] While this is more of a concern in metabolic studies, it highlights a potential pathway for chemical oxidation.
Mitigation Strategy: To minimize oxidative degradation, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect it from light.
Thermal Stability
The compound has a relatively high boiling point, suggesting good thermal stability under normal laboratory conditions. However, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.
pH and Chemical Compatibility
As a base, this compound will react exothermically with acids to form salts. It is incompatible with strong oxidizing agents. It is also important to note that primary amines can react with ketones, such as acetone.[7]
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule. This involves subjecting the compound to a variety of stress conditions.
Caption: Logic flow for a forced degradation study.
Methodology:
-
Prepare Solutions: Dissolve this compound in appropriate solvents for each stress condition.
-
Apply Stress: Expose the solutions to acidic, basic, oxidative, thermal, and photolytic stress for a defined period.
-
Time-Point Analysis: At specified intervals, withdraw samples and quench any ongoing reactions.
-
Analytical Quantification: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradants.
-
Mass Balance and Identification: Calculate the mass balance and use LC-MS to identify the structure of significant degradation products.
Conclusion and Best Practices
This compound is a compound of significant interest in chemical synthesis and drug discovery. Its solubility is highly dependent on the solvent system, exhibiting poor aqueous solubility at neutral pH but good solubility in organic solvents and acidic aqueous solutions. The primary stability concern is oxidative degradation, which can be mitigated by proper storage under an inert atmosphere and protection from light. For any application, it is crucial to perform specific solubility and stability tests under the exact experimental conditions to be used.
References
- 1. Buy this compound | 4361-44-8 [smolecule.com]
- 2. 3-Cyclohexylpropylamine | C9H19N | CID 12666390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 8. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]
- 9. embibe.com [embibe.com]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Unlocking the Research Potential of 3-Cyclohexylpropan-1-amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and chemical biology, the identification of versatile and synthetically accessible scaffolds is paramount to the discovery of novel therapeutics and research tools. 3-Cyclohexylpropan-1-amine, a seemingly simple aliphatic amine, emerges as a molecule of significant interest, offering a unique combination of a lipophilic cyclohexyl group and a reactive primary amine. This guide provides a comprehensive exploration of the potential research applications for this under-explored building block, grounded in established chemical principles and cutting-edge methodologies.
Physicochemical Properties and Synthetic Accessibility
This compound (CAS No: 4361-44-8) is a colorless to yellow liquid with a molecular formula of C₉H₁₉N and a molecular weight of 141.25 g/mol .[1][2] Its structure, featuring a flexible propyl linker connecting a bulky, non-polar cyclohexyl ring to a nucleophilic amine, provides a foundation for diverse chemical modifications.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₉N | [1] |
| Molecular Weight | 141.25 g/mol | [1] |
| CAS Number | 4361-44-8 | [2] |
| Appearance | Colorless to yellow liquid | [1] |
| Density | 0.9 ± 0.1 g/cm³ | [2] |
| Boiling Point | 191.8 ± 8.0 °C at 760 mmHg | [2] |
| Flash Point | 64.7 ± 13.3 °C | [2] |
| Refractive Index | 1.462 | [2] |
The synthesis of this compound is readily achievable through several established synthetic routes, ensuring its availability for research purposes.[1] Key methods include:
-
Reductive Amination: The reaction of cyclohexanepropanal with ammonia in the presence of a reducing agent like sodium borohydride.[1]
-
Alkylation of Ammonia: The nucleophilic substitution reaction between 3-cyclohexylpropyl bromide and ammonia.[1]
-
Grignard Reaction: The reaction of a cyclohexylmagnesium halide with a suitable three-carbon electrophile containing a masked amine functionality.[1]
The straightforward accessibility of this scaffold is a crucial factor that lowers the barrier to entry for its exploration in various research and development programs.
Application in Medicinal Chemistry: A Scaffold for Novel Therapeutics
The true potential of this compound lies in its utility as a foundational scaffold for the synthesis of novel bioactive molecules. Its structural components are reminiscent of motifs found in known pharmaceuticals, suggesting a high probability of discovering new compounds with interesting pharmacological profiles.
Development of Novel Antidepressants: Targeting the Serotonin Transporter
Rationale: The cyclohexylalkylamine moiety is a key pharmacophore in several centrally acting agents. The lipophilic cyclohexyl group can facilitate penetration of the blood-brain barrier, a critical requirement for drugs targeting the central nervous system (CNS).[3] Furthermore, the primary amine provides a versatile handle for the introduction of various functionalities that can modulate binding to specific neurotransmitter transporters. Studies have shown that derivatives of cyclohexylamine can exhibit affinity for the serotonin transporter (SERT), a primary target for selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety disorders.[2][4]
Proposed Research Workflow: A focused library of N-substituted this compound derivatives can be synthesized to explore their potential as SERT inhibitors.
Caption: Workflow for the discovery of novel SSRIs based on the this compound scaffold.
Experimental Protocol: Synthesis of N-Aryl Derivatives
-
To a solution of this compound (1 mmol) in a suitable solvent (e.g., DMF, DMSO) is added an aryl halide (1.1 mmol) and a base (e.g., K₂CO₃, Cs₂CO₃, 2 mmol).
-
A palladium catalyst (e.g., Pd₂(dba)₃, 0.05 mmol) and a phosphine ligand (e.g., Xantphos, 0.1 mmol) are added.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen, argon) at 80-120 °C for 12-24 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-3-cyclohexylpropan-1-amine derivative.
Experimental Protocol: In vitro SERT Binding Assay
A competitive radioligand binding assay can be performed using membranes prepared from cells expressing the human serotonin transporter (hSERT).
-
Prepare cell membranes from HEK-293 cells stably expressing hSERT.
-
In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-citalopram) and varying concentrations of the synthesized test compounds.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ values for each compound, representing the concentration that inhibits 50% of the specific binding of the radioligand.
This initial screening will identify hit compounds for further lead optimization through systematic structure-activity relationship (SAR) studies.
Exploration of Anticancer Agents: Building on the 1,2,4-Triazole Moiety
Rationale: The 1,2,4-triazole ring is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[5] The incorporation of a lipophilic cyclohexylpropylamine moiety onto a 1,2,4-triazole scaffold could enhance cell permeability and lead to novel compounds with improved antitumor activity.
Proposed Research Workflow: this compound can be used as a key intermediate in the synthesis of novel 1,2,4-triazole derivatives.
Caption: Synthetic and evaluation workflow for novel anticancer agents incorporating the this compound moiety.
Experimental Protocol: Synthesis of 1,2,4-Triazole Derivatives
-
A mixture of this compound (1 mmol), carbon disulfide (1.2 mmol), and a base (e.g., KOH) in ethanol is stirred at room temperature.
-
Hydrazine hydrate (1.5 mmol) is added, and the mixture is refluxed.
-
The resulting intermediate is then reacted with a substituted aryl isothiocyanate (1 mmol) in a suitable solvent (e.g., ethanol) under reflux to yield the target 1,2,4-triazole derivative.
-
The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Experimental Protocol: In vitro Anticancer Screening
The synthesized compounds can be submitted to the National Cancer Institute (NCI) for screening against their panel of 60 human cancer cell lines. This will provide a broad assessment of their anticancer activity and identify cell lines that are particularly sensitive to the novel compounds. For promising candidates, further studies can be conducted to determine their IC₅₀ values against specific cancer cell lines using assays such as the MTT or SRB assay.
Application in Chemical Biology: Crafting Molecular Probes
Beyond its role as a scaffold for drug discovery, this compound can be elaborated into sophisticated molecular probes for studying biological systems. The primary amine serves as an ideal attachment point for reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent modification of proteins.
Development of Activity-Based Protein Profiling (ABPP) Probes
Rationale: Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes covalent probes to assess the functional state of enzymes in complex biological samples.[6][7] An ABPP probe typically consists of a reactive group (warhead), a recognition element, and a reporter tag. The this compound moiety can serve as a versatile linker and recognition element for designing novel ABPP probes.
Proposed Research Workflow: Design and synthesize ABPP probes where the this compound is functionalized with a reactive warhead (e.g., an acrylamide for targeting cysteines) and a reporter tag (e.g., an alkyne for click chemistry).
Caption: Workflow for the development and application of an ABPP probe based on this compound.
Experimental Protocol: Synthesis of an Alkyne-Functionalized ABPP Probe
-
React this compound with an activated ester of an acryloyl-containing linker to introduce the reactive warhead.
-
The resulting secondary amine is then reacted with an alkyne-containing carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt) to attach the reporter tag.
-
The final probe is purified by HPLC.
Experimental Protocol: ABPP in Cell Lysates
-
Treat a cell lysate with the synthesized ABPP probe at a specific concentration and for a defined period.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with an azide-functionalized reporter tag (e.g., azide-biotin for enrichment or azide-fluorophore for in-gel visualization).
-
For biotin-tagged proteins, enrich the labeled proteins using streptavidin beads.
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry-based proteomics to identify the protein targets.
Conclusion and Future Directions
This compound represents a promising yet underexplored building block with significant potential across medicinal chemistry and chemical biology. Its straightforward synthesis and versatile reactivity make it an attractive starting point for the generation of diverse compound libraries. The proposed research applications in the development of novel antidepressants and anticancer agents, as well as in the design of sophisticated chemical probes, highlight the breadth of opportunities this scaffold presents.
Future research should focus on the systematic exploration of the chemical space around the this compound core. The generation of comprehensive SAR data for various biological targets will be crucial for unlocking its full therapeutic potential. Furthermore, the development of a wider range of chemical probes derived from this scaffold will provide valuable tools for dissecting complex biological processes. As the demand for novel chemical entities in drug discovery and chemical biology continues to grow, the strategic utilization of versatile scaffolds like this compound will be instrumental in driving innovation and scientific advancement.
References
- 1. Buy this compound | 4361-44-8 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives selectively targeting SSRI/5-HT1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
Introduction: The Significance of the Cyclohexylpropylamine Scaffold
An In-depth Technical Guide to the Synthesis of 3-Cyclohexylpropan-1-amine Derivatives and Analogs
This compound, a molecule characterized by a cyclohexyl ring linked to a three-carbon amino chain, serves as a pivotal structural motif in modern medicinal chemistry.[1] Its molecular formula is C₉H₁₉N, with a molecular weight of approximately 141.25 g/mol .[1][2][3] The lipophilic cyclohexyl group, combined with the versatile primary amine, provides an excellent foundation for designing molecules with specific pharmacological profiles. This scaffold is a key building block in the synthesis of a wide array of compounds, from potential antidepressants and anticancer agents to novel opioid receptor antagonists.[1][4] Its utility also extends to materials science and as a fundamental intermediate in complex organic synthesis.[1]
This guide provides a comprehensive exploration of the primary synthetic strategies for accessing this compound and its analogs, offering field-proven insights for researchers and drug development professionals. We will delve into methodologies that conserve the carbon skeleton, those that construct it, and those that modify it to produce valuable analogs.
Core Synthetic Strategies: A Multi-faceted Approach
The synthesis of this compound can be approached from several distinct retrosynthetic pathways. The choice of method is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents.
I. Synthesis via Carbon Skeleton Conservation
These methods begin with precursors that already contain the nine-carbon framework of the target molecule. The primary transformations involve the introduction or unmasking of the terminal amine functionality.
Reductive amination is arguably one of the most efficient and widely used methods for amine synthesis due to its operational simplicity, often allowing for a one-pot procedure.[5] The process involves the initial reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[6][7]
Causality and Mechanistic Insight: The reaction is typically performed under weakly acidic conditions, which are necessary to catalyze the dehydration of the initial hemiaminal adduct to the imine, but not so acidic as to protonate the starting amine, rendering it non-nucleophilic. The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are mild enough not to reduce the starting aldehyde but are sufficiently reactive to reduce the protonated imine intermediate.[5][7] This selectivity is key to the success of the one-pot reaction.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 3-cyclohexylpropanal (1.0 eq) in methanol or dichloromethane, add ammonium chloride (1.5 eq) followed by aqueous ammonia (to form the imine with ammonia).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Quench the reaction by carefully adding dilute HCl. Basify the aqueous layer with NaOH and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated. Purification is typically achieved by flash column chromatography on silica gel.[1]
Caption: One-pot reductive amination workflow.
The reduction of carboxylic acid derivatives is a fundamental and robust strategy for amine synthesis. These methods are highly reliable and proceed in excellent yields, though they often require powerful reducing agents.
-
Amide Reduction: The direct reduction of a primary amide, 3-cyclohexylpropanamide, using a strong hydride agent like lithium aluminum hydride (LiAlH₄), is a high-yielding route that preserves the carbon count.[8][9] The reaction proceeds by nucleophilic addition of hydride to the amide carbonyl, followed by elimination to form an iminium ion, which is then reduced again to the amine.[8]
-
Nitrile Reduction: 3-Cyclohexylpropionitrile can be reduced to the primary amine by either catalytic hydrogenation (e.g., using H₂ over a Raney Nickel or Platinum catalyst) or chemical reduction with LiAlH₄.[10]
Experimental Protocol: LiAlH₄ Reduction of 3-Cyclohexylpropanamide
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0°C and add a solution of 3-cyclohexylpropanamide (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Workup (Fieser Method): Cool the reaction to 0°C. Cautiously and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate. The combined filtrate is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.
Caption: Reduction of an amide to an amine.
Direct alkylation of ammonia with 3-cyclohexylpropyl halide is often plagued by polyalkylation, leading to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt.[11][12] The Gabriel synthesis provides an elegant solution to this problem by using the phthalimide anion as an ammonia surrogate.[13]
Causality and Mechanistic Insight: The N-H proton of phthalimide is significantly more acidic (pKa ≈ 8.3) than that of a typical amine due to the two flanking electron-withdrawing carbonyl groups.[12] This allows for easy deprotonation with a mild base like potassium carbonate or potassium hydroxide. The resulting phthalimide anion is a soft nucleophile that undergoes an efficient Sₙ2 reaction with a primary alkyl halide.[14] Importantly, the resulting N-alkylphthalimide is no longer nucleophilic, preventing over-alkylation. The final primary amine is liberated by hydrolysis or, more commonly, by hydrazinolysis (the Ing-Manske procedure), which proceeds under milder conditions.[13][15]
Experimental Protocol: Gabriel Synthesis
-
Anion Formation: Combine potassium phthalimide (1.1 eq) and 3-cyclohexylpropyl bromide (1.0 eq) in a polar aprotic solvent like DMF.
-
Alkylation: Heat the mixture to 80-100°C and stir for several hours until the starting halide is consumed (monitored by TLC).
-
Amine Liberation: Cool the reaction mixture to room temperature and add hydrazine monohydrate (1.5-2.0 eq).
-
Reaction Progression: Heat the mixture to reflux for 2-4 hours. A thick precipitate of phthalhydrazide will form.
-
Workup and Isolation: After cooling, acidify the mixture with dilute HCl and filter to remove the phthalhydrazide precipitate. The filtrate is then basified with NaOH and the liberated amine is extracted with an organic solvent. The product is then purified by standard methods.
II. Synthesis of Analogs via Rearrangement Reactions
For the synthesis of analogs, particularly those with a modified carbon chain length, rearrangement reactions that proceed with the loss of a carbon atom are invaluable. These methods typically start from a carboxylic acid or a primary amide.
These three named reactions provide powerful pathways to convert carboxylic acid derivatives into primary amines with one less carbon atom.[16] They all proceed through a key isocyanate intermediate.[17][18]
-
Hofmann Rearrangement: Converts a primary amide (e.g., 3-cyclohexylbutanamide) to a primary amine using bromine or N-bromosuccinimide in the presence of a strong base.[19][20]
-
Curtius Rearrangement: Involves the thermal or photochemical decomposition of an acyl azide, which is typically generated from a carboxylic acid.[18][21][22] This method is versatile and compatible with a wide range of functional groups.[18]
-
Schmidt Reaction: A one-pot reaction where a carboxylic acid reacts directly with hydrazoic acid (HN₃) under acidic conditions.[23][24][25]
Causality and Mechanistic Insight: The core of these reactions is a 1,2-shift where an alkyl or aryl group migrates from a carbonyl carbon to an electron-deficient nitrogen atom, with the simultaneous loss of a leaving group (bromide in Hofmann, dinitrogen in Curtius and Schmidt).[17][22] This concerted rearrangement produces an isocyanate (R-N=C=O). This highly reactive intermediate is then trapped with water, which hydrolyzes it to an unstable carbamic acid that spontaneously decarboxylates to yield the final primary amine.[17][22]
Caption: General mechanism of amine synthesis via rearrangement.
Experimental Protocol: Curtius Rearrangement
-
Acyl Chloride Formation: Convert 3-cyclohexylbutanoic acid (1.0 eq) to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Acyl Azide Formation: Dissolve the crude acid chloride in a solvent like acetone or THF and cool to 0°C. Add a solution of sodium azide (NaN₃) (1.5 eq) in water dropwise, ensuring the temperature remains low.
-
Rearrangement: After stirring for 1-2 hours, the acyl azide can be extracted. The organic layer is then heated gently in an inert solvent (e.g., toluene) until nitrogen evolution ceases, indicating the formation of the isocyanate.
-
Hydrolysis: Add dilute aqueous acid (e.g., HCl) to the isocyanate solution and heat to reflux to hydrolyze the isocyanate to the amine.
-
Isolation: After cooling, basify the reaction mixture and extract the amine product. Purify as needed.
Data Presentation: Comparison of Synthetic Routes
| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Yield |
| Reductive Amination | 3-Cyclohexylpropanal | NH₃, NaBH₃CN | One-pot, mild conditions, good functional group tolerance.[5] | Requires aldehyde precursor, potential for side reactions. | Good-Excellent |
| Amide Reduction | 3-Cyclohexylpropanamide | LiAlH₄ | High yield, reliable, starts from stable amide.[9] | Requires stoichiometric, highly reactive, and hazardous reagent (LiAlH₄).[8] | Excellent |
| Nitrile Reduction | 3-Cyclohexylpropionitrile | H₂/Catalyst or LiAlH₄ | High yield, common starting material. | Catalytic hydrogenation requires pressure equipment. | Excellent |
| Gabriel Synthesis | 3-Cyclohexylpropyl Halide | Potassium Phthalimide, N₂H₄ | Avoids polyalkylation, clean reaction for primary amines.[13][14] | Multi-step, harsh conditions can be required for hydrolysis.[13] | Good |
| Curtius Rearrangement | 3-Cyclohexylbutanoic Acid | DPPA or NaN₃ | Very versatile, mild conditions, wide substrate scope.[18][21] | Use of potentially explosive azides requires caution. | Good-Excellent |
| Hofmann Rearrangement | 3-Cyclohexylbutanamide | Br₂, NaOH | One-pot from amide.[19] | Use of stoichiometric bromine, can have side reactions. | Good |
Conclusion
The synthesis of this compound and its analogs is achievable through a variety of robust and well-established chemical transformations. For direct synthesis, reductive amination offers an efficient one-pot solution, while the reduction of amides or nitriles provides high-yielding, reliable routes. For the controlled synthesis of primary amines from alkyl halides, the Gabriel synthesis remains a superior choice to direct alkylation. When seeking to create structural diversity by modifying the carbon skeleton, the Curtius, Hofmann, and Schmidt rearrangements offer powerful tools for producing chain-shortened analogs. The selection of the optimal synthetic pathway requires a careful evaluation of factors such as starting material availability, scalability, safety, and the specific structural features desired in the final molecule. A thorough understanding of these methods provides the medicinal chemist with the flexibility needed to design and synthesize novel derivatives for drug discovery programs.
References
- 1. Buy this compound | 4361-44-8 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. 3-Cyclohexylpropylamine | C9H19N | CID 12666390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Synthesis of amines by reduction of amides [quimicaorganica.org]
- 10. orgosolver.com [orgosolver.com]
- 11. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 12. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. jk-sci.com [jk-sci.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amine synthesis by Hofmann rearrangement [quimicaorganica.org]
- 20. jk-sci.com [jk-sci.com]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]
- 23. Schmidt rearrangement | PPTX [slideshare.net]
- 24. Beckmanns Rearrangement, Schmidt Rearrangement and Claisen-Schmidt Condensation | Pharmaguideline [pharmaguideline.com]
- 25. Schmidt reaction - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Thermodynamic Properties of 3-Cyclohexylpropan-1-amine
Abstract
Introduction: The Significance of 3-Cyclohexylpropan-1-amine
This compound, a primary aliphatic amine with a cyclohexyl moiety, is a versatile building block in organic synthesis.[4] Its unique structural features make it a compound of interest in medicinal chemistry and materials science. The presence of a primary amine group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[4]
The thermodynamic properties of this amine are critical for a variety of applications, from predicting its behavior in chemical reactions to ensuring its safe handling and storage. Understanding these properties is paramount for process optimization, reaction kinetics modeling, and the development of new applications.
Potential Applications:
-
Pharmaceuticals: Its structural similarity to known bioactive compounds makes it a potential scaffold in drug discovery.[4]
-
Corrosion Inhibitors: Like many amines, it has the potential for use in corrosion inhibition formulations, particularly in acidic environments.
-
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds.[4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These values have been compiled from various sources and provide a foundational understanding of the compound's physical state and behavior under standard conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₉N | [2][5] |
| Molecular Weight | 141.25 g/mol | [2][5] |
| Appearance | Colorless to yellow liquid | [4] |
| Boiling Point | 191.8 ± 8.0 °C at 760 mmHg | [4] |
| Density | 0.9 ± 0.1 g/cm³ | [4] |
| Vapor Pressure | 0.5 ± 0.4 mmHg at 25 °C | [4] |
| Flash Point | 64.7 ± 13.3 °C | [4] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. | [3] |
Core Thermodynamic Properties: A Methodological Approach
While specific experimental values for the enthalpy of formation, standard molar entropy, and heat capacity of this compound are not readily found in scientific literature, this section details the established methodologies for their determination.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is a critical thermodynamic quantity for assessing the stability of a compound and calculating the heat of reaction for chemical processes.
Combustion calorimetry is the primary experimental method for determining the enthalpy of formation of organic compounds. The process involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a bomb calorimeter.
Experimental Workflow:
In the absence of experimental data, computational methods provide a powerful tool for estimating the enthalpy of formation. High-level quantum chemical methods, such as Gaussian-4 (G4) theory, combined with isodesmic reactions, can yield accurate predictions.[6]
Computational Workflow:
Heat Capacity (Cp)
The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. It is a crucial parameter for heat transfer calculations and process design.
Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of liquids and solids. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
Experimental Protocol:
-
Calibration: Calibrate the DSC instrument using a known standard (e.g., sapphire) to determine the heat flow and temperature accuracy.
-
Sample Preparation: Accurately weigh a small amount of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Measurement:
-
Perform a baseline run with two empty pans to establish the heat flow difference between the sample and reference holders.
-
Run the standard (e.g., sapphire) under the same conditions.
-
Run the sample of this compound.
-
-
Data Analysis: The heat capacity is calculated using the following equation:
Cp,sample = (DSCsample / Masssample) * (Massstandard / DSCstandard) * Cp,standard
Where DSC is the measured heat flow difference.
For aqueous solutions of amines, the heat capacity can be measured at various concentrations and temperatures to develop correlations for process modeling.[7][8][9][10][11]
Standard Molar Entropy (S°)
The standard molar entropy is a measure of the randomness or disorder of a substance at a standard state. It is typically determined from heat capacity measurements from near absolute zero to the temperature of interest, combined with the entropies of any phase transitions.
For a liquid at standard temperature, the entropy can be calculated by integrating the heat capacity data from T=0 K to the standard temperature (298.15 K), accounting for the entropy of fusion.
Phase Change and Vaporization Thermodynamics
The phase behavior of this compound is important for its purification, storage, and transport.
Enthalpy of Vaporization (ΔvapH)
The enthalpy of vaporization is the heat required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It can be estimated from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. For amines, correlation gas chromatography is another technique used to determine vaporization enthalpies.[12]
Safety and Handling Considerations
This compound is classified as harmful if swallowed and causes serious eye irritation.[2] It is important to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
Conclusion
This technical guide has summarized the available physicochemical properties of this compound and provided a detailed overview of the standard experimental and computational methodologies for determining its key thermodynamic properties. While a complete thermodynamic dataset for this compound is not currently available in the public domain, the protocols and approaches outlined here provide a clear pathway for researchers to obtain this critical information. A thorough understanding of these properties is essential for the safe and effective application of this compound in research and development.
References
- 1. scbt.com [scbt.com]
- 2. 3-Cyclohexylpropylamine | C9H19N | CID 12666390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Buy this compound | 4361-44-8 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cetjournal.it [cetjournal.it]
- 8. researchgate.net [researchgate.net]
- 9. Heat capacities of different amine aqueous solutions at pressures up to 25 MPa for CO2 capture [uvadoc.uva.es]
- 10. uvadoc.uva.es [uvadoc.uva.es]
- 11. researchgate.net [researchgate.net]
- 12. umsl.edu [umsl.edu]
Methodological & Application
Application Notes and Protocols: 3-Cyclohexylpropan-1-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the applications of 3-cyclohexylpropan-1-amine, a key building block in modern organic synthesis. Its unique combination of a lipophilic cyclohexyl group and a reactive primary amine function makes it an invaluable synthon, particularly in the fields of medicinal chemistry and materials science. This guide moves beyond a simple recitation of facts to offer in-depth, field-proven insights into its synthesis, reactivity, and practical applications. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Strategic Value of this compound
This compound (also known as cyclohexanepropanamine) is a colorless to yellow liquid with the molecular formula C₉H₁₉N.[1][2] Its structure, featuring a flexible three-carbon linker connecting a bulky, non-polar cyclohexyl ring to a nucleophilic amine, imparts a desirable balance of lipophilicity and reactivity. This unique physicochemical profile has made it a sought-after building block for introducing the cyclohexyl moiety into more complex molecules. In drug development, the cyclohexyl group can enhance binding to hydrophobic pockets of target proteins, improve metabolic stability, and favorably modulate pharmacokinetic properties. The primary amine serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of amides, secondary and tertiary amines, and the incorporation into various heterocyclic systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4361-44-8 | [2] |
| Molecular Formula | C₉H₁₉N | [1] |
| Molecular Weight | 141.25 g/mol | [1][3] |
| Appearance | Colorless to yellow liquid | [1][2] |
| Density | 0.9 ± 0.1 g/cm³ | [1] |
| Boiling Point | 191.8 ± 13.3 °C at 760 mmHg | [1] |
| Flash Point | 64.7 ± 13.3 °C | [1] |
| Solubility | Soluble in organic solvents like ethanol and ether; sparingly soluble in water. | [2] |
Synthesis of this compound: Established Protocols
The efficient synthesis of this compound is crucial for its widespread application. Two primary, reliable methods are highlighted below: reductive amination and the reduction of nitriles.
Reductive Amination of Cyclohexanepropionaldehyde
Reductive amination is a highly versatile and widely employed method for amine synthesis due to its operational simplicity and the broad availability of starting materials. This one-pot reaction involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by in-situ reduction.
Caption: Reductive Amination Workflow.
Protocol 1: Reductive Amination
-
Materials:
-
Cyclohexanepropionaldehyde
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve cyclohexanepropionaldehyde (1.0 eq) in DCM or MeOH.
-
Add a solution of ammonia in methanol (2.0-3.0 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent that reduces the iminium ion faster than the starting aldehyde, thus preventing side reactions.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or flash column chromatography on silica gel to yield pure this compound.
-
Reduction of 3-Cyclohexylpropanenitrile
The reduction of the corresponding nitrile offers a direct and often high-yielding route to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.
Protocol 2: Nitrile Reduction with LiAlH₄
-
Materials:
-
3-Cyclohexylpropanenitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide (NaOH) solution
-
-
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-cyclohexylpropanenitrile (1.0 eq) in anhydrous THF dropwise at 0 °C. Safety Note: The reaction with LiAlH₄ is highly exothermic and releases hydrogen gas. Proper cooling and a controlled addition rate are essential.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC or IR spectroscopy (disappearance of the nitrile peak at ~2250 cm⁻¹).
-
After completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 1 hour.
-
Filter the solid and wash it thoroughly with THF or diethyl ether.
-
Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude amine by distillation under reduced pressure.
-
Application in Medicinal Chemistry: A Scaffold for Bioactive Molecules
The lipophilic cyclohexyl moiety and the versatile amine handle of this compound make it an attractive starting point for the synthesis of novel therapeutic agents.
Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs)
Derivatives of this compound have been investigated as potential selective serotonin reuptake inhibitors (SSRIs) for the treatment of depression. The general synthetic strategy involves the N-functionalization of the primary amine.
Caption: General workflow for SSRI candidate synthesis.
Protocol 3: N-Arylation for SSRI Scaffolds (Illustrative)
-
Materials:
-
This compound
-
Substituted aryl halide (e.g., 4-fluorobenzaldehyde for subsequent reductive amination)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde, 1.1 eq) in DCM.
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise and continue stirring at room temperature for 12-24 hours.
-
Follow the workup and purification procedure as described in Protocol 1 to isolate the N-arylmethyl-3-cyclohexylpropan-1-amine derivative.
-
Building Block for Pyrrolo[1,2-a]quinoxaline Antibacterial Agents
This compound can be incorporated into heterocyclic scaffolds with potential biological activity. For instance, it can be used in the synthesis of pyrrolo[1,2-a]quinoxaline derivatives, which have shown promise as antibacterial agents. The synthesis typically involves a multi-step sequence where the amine is first acylated and then participates in a cyclization reaction.
Protocol 4: Synthesis of an Amide Intermediate for Pyrrolo[1,2-a]quinoxalines
-
Materials:
-
This compound
-
Acyl chloride (e.g., 2-chlorobenzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution. Causality Note: A non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.
-
Add the acyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by recrystallization or column chromatography.
-
Safety and Handling
This compound is a corrosive substance that can cause skin burns and serious eye damage.[4] It is also harmful if swallowed or inhaled.[3][4] Therefore, it is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2] It is a flammable liquid and should be stored away from heat and open flames.[2]
Table 2: GHS Hazard Information
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes severe skin burns and eye damage | H314 |
| May cause respiratory irritation | H335 |
Conclusion
This compound is a building block of significant utility in organic synthesis, offering a reliable means of introducing a cyclohexylpropyl moiety into a variety of molecular scaffolds. Its applications in medicinal chemistry, particularly in the development of novel CNS-active agents and antimicrobials, are well-documented. The protocols provided in this guide offer a starting point for the synthesis and functionalization of this versatile amine, with an emphasis on safe and efficient laboratory practices. As the demand for structurally diverse and potent bioactive molecules continues to grow, the importance of key building blocks like this compound in the synthetic chemist's toolbox is set to increase.
References
The Versatile Scaffold: Applications of 3-Cyclohexylpropan-1-amine in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. 3-Cyclohexylpropan-1-amine, a seemingly simple aliphatic amine, has emerged as a valuable building block in medicinal chemistry, offering a unique combination of lipophilicity, conformational flexibility, and synthetic accessibility. This guide provides an in-depth exploration of its application in two distinct and highly significant therapeutic areas: the development of triple reuptake inhibitors for the treatment of depression and the synthesis of novel 1,2,4-triazole derivatives as potential anticancer agents. Through detailed application notes and protocols, this document aims to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this scaffold in their own research endeavors.
Part 1: A Novel Approach to Antidepressant Therapy: this compound in Triple Reuptake Inhibitors
The monoamine hypothesis of depression posits that a deficiency in the synaptic concentrations of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to depressive symptoms. While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been mainstays of treatment, there is a growing interest in triple reuptake inhibitors (TRIs) that also modulate dopamine levels, potentially offering a broader spectrum of efficacy and a faster onset of action. The cyclohexylalkylamine scaffold has proven to be a fruitful starting point for the design of such agents.
A notable example is the development of novel chiral cyclohexylaryl amines with potent inhibitory activity against the serotonin, norepinephrine, and dopamine transporters.[1] These compounds represent a promising new architecture for the treatment of major depressive disorder.
Structure-Activity Relationship (SAR) Insights
The exploration of chiral N-methyl-1-(1-phenylcyclohexyl)ethanamine and its analogs has revealed key structural features that govern their potency and selectivity as triple reuptake inhibitors. The cyclohexyl group provides a lipophilic anchor, facilitating penetration of the blood-brain barrier, a critical attribute for centrally acting drugs. The relative stereochemistry of the substituents on the cyclohexane ring and the nature of the aromatic moiety are crucial determinants of biological activity.
| Compound ID | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| Compound 31 | ≤ 1 | 21 | 28 |
Data abstracted from the literature on novel chiral cyclohexylaryl amines.[1]
The prototype compound, with potent inhibition of all three transporters, demonstrates the potential of this chemical class. Further optimization of the aromatic substitution and the alkylamine chain can fine-tune the selectivity profile, allowing for the development of agents with varying ratios of serotonin, norepinephrine, and dopamine reuptake inhibition.
Experimental Protocol: In Vitro Evaluation of Triple Reuptake Inhibition
This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives on the serotonin, norepinephrine, and dopamine transporters, typically using cell lines stably expressing these transporters.
Objective: To determine the in vitro potency (IC50) of test compounds as inhibitors of serotonin, norepinephrine, and dopamine reuptake.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine
-
Test compounds (derivatives of this compound)
-
Reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT)
-
Scintillation fluid and a liquid scintillation counter
Protocol:
-
Cell Culture: Maintain the stable cell lines in appropriate culture medium. Seed the cells into 96-well plates at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a stock solution of the test compounds in DMSO. Perform serial dilutions in KRH buffer to obtain a range of concentrations for the assay.
-
Assay Procedure: a. On the day of the assay, wash the cell monolayers twice with KRH buffer. b. Pre-incubate the cells with varying concentrations of the test compounds or reference inhibitors for 10-15 minutes at 37°C. c. Initiate the uptake reaction by adding the radiolabeled neurotransmitter ([³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine) at a concentration close to its Km value. d. Incubate for a predetermined time (e.g., 10 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer. f. Lyse the cells with a suitable lysis buffer. g. Transfer the cell lysates to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Determine the non-specific uptake in the presence of a high concentration of a known inhibitor. b. Subtract the non-specific uptake from all other measurements. c. Plot the percentage of inhibition against the logarithm of the test compound concentration. d. Calculate the IC50 value using a non-linear regression analysis.
Causality Behind Experimental Choices:
-
The use of stably transfected cell lines provides a consistent and reproducible system for evaluating transporter inhibition.
-
Radiolabeled neurotransmitters are the gold standard for directly measuring uptake.
-
Pre-incubation with the test compound allows it to reach its target before the substrate is added.
-
Rapid washing with ice-cold buffer is crucial to stop the uptake process and remove extracellular radiolabel.
Workflow Diagram:
Part 2: Forging New Weapons Against Cancer: this compound in the Synthesis of 1,2,4-Triazole Derivatives
The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, found in a variety of drugs with diverse biological activities, including antifungal, antiviral, and anticancer properties. The incorporation of a this compound side chain into the 1,2,4-triazole scaffold offers a promising strategy for the development of novel anticancer agents. The lipophilic cyclohexyl group can enhance membrane permeability and interactions with hydrophobic pockets in target proteins, while the flexible propyl linker allows for optimal positioning of the pharmacophore.
Research in this area has led to the synthesis and evaluation of novel 1,2,4-triazole derivatives containing a 3-cyclohexylpropylamine moiety with potential antitumor activity.
Synthetic Strategy: A Modular Approach
The synthesis of these derivatives typically follows a modular approach, allowing for the facile introduction of diversity at various positions of the triazole ring and the side chain. The primary amine of this compound serves as a key handle for derivatization.
General Synthetic Scheme:
This multi-step synthesis allows for the introduction of various substituents (R) on the triazole ring, enabling a thorough investigation of the structure-activity relationship.
Experimental Protocol: Synthesis of a Representative 1,2,4-Triazole Derivative
This protocol provides a representative procedure for the synthesis of a 4-(3-cyclohexylpropyl)-5-substituted-4H-1,2,4-triazole-3-thiol, a key intermediate for further derivatization.
Objective: To synthesize a key 1,2,4-triazole intermediate from this compound.
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrazine hydrate
-
Aromatic carboxylic acid (R-COOH)
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Protocol:
-
Synthesis of Potassium dithiocarbazinate: a. Dissolve potassium hydroxide in absolute ethanol. b. To this solution, add this compound dropwise with stirring at 0-5°C. c. Then, add carbon disulfide dropwise, maintaining the temperature below 10°C. d. Continue stirring for 12-16 hours at room temperature. e. Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ether, and dry.
-
Synthesis of N'-(3-cyclohexylpropyl)carbohydrazide: a. To a suspension of the potassium dithiocarbazinate salt in water, add hydrazine hydrate. b. Reflux the mixture for a duration sufficient to see the evolution of hydrogen sulfide cease (typically monitored by lead acetate paper). c. Cool the reaction mixture and collect the precipitated product by filtration.
-
Cyclization to form the 1,2,4-triazole-3-thiol: a. To a mixture of the N'-(3-cyclohexylpropyl)carbohydrazide and an aromatic carboxylic acid, add phosphorus oxychloride as a cyclizing agent. b. Heat the mixture under reflux for several hours. c. Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate). d. Collect the precipitated solid, wash with water, and purify by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
The use of a strong base like KOH is essential for the formation of the dithiocarbazinate salt.
-
Hydrazine hydrate acts as a nucleophile to displace the dithiocarbamate group and form the carbohydrazide.
-
Phosphorus oxychloride is a common and effective dehydrating and cyclizing agent for the formation of 1,2,4-triazoles from carbohydrazides and carboxylic acids.
In Vitro Anticancer Activity Screening
The synthesized 1,2,4-triazole derivatives can be screened for their anticancer activity against a panel of human cancer cell lines using a standard cytotoxicity assay, such as the MTT assay.
Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized triazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Conclusion
This compound has demonstrated its utility as a versatile and valuable scaffold in medicinal chemistry. Its application in the development of both triple reuptake inhibitors for depression and novel 1,2,4-triazole-based anticancer agents highlights its potential to generate structurally diverse and biologically active molecules. The synthetic accessibility and the favorable physicochemical properties of the cyclohexylpropylamine moiety make it an attractive starting point for lead optimization campaigns. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this promising chemical entity in the ongoing quest for new and improved therapeutics.
References
Introduction: The Significance of N-Alkylation in Amine Diversification
An Application Note and Protocol Guide for the N-alkylation of 3-Cyclohexylpropan-1-amine
The N-alkylation of primary amines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This fundamental transformation allows for the introduction of a vast array of substituents onto a core amine structure, enabling the systematic exploration of a molecule's structure-activity relationship (SAR). This compound is a valuable building block, combining a lipophilic cyclohexyl group with a reactive primary amine, making its derivatives of interest in medicinal chemistry.[1] However, the successful N-alkylation of this amine requires careful consideration of the chosen synthetic route to ensure high yields and purity, primarily by avoiding common pitfalls such as over-alkylation.[2][3][4][5]
This guide provides detailed protocols for two robust and widely employed methods for the N-alkylation of this compound: reductive amination and direct alkylation. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.
Method 1: Reductive Amination
Reductive amination is a highly controlled and often preferred method for the N-alkylation of primary amines.[5][6] The process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[7][8][9][10] This one-pot procedure is efficient and generally avoids the issue of over-alkylation that can plague other methods.[6]
Reaction Mechanism: A Stepwise Look
The reaction proceeds in two main stages within the same pot:
-
Imine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is typically acid-catalyzed and results in the formation of a carbinolamine intermediate. Subsequent dehydration leads to the formation of a C=N double bond, yielding an imine (or an iminium ion under acidic conditions).[7][10]
-
Reduction: A mild reducing agent, present in the reaction mixture, selectively reduces the imine as it is formed. Sodium cyanoborohydride (NaBH3CN) is a common choice for this step as it is less reactive towards the starting carbonyl compound, especially at a controlled pH.[6][10]
Detailed Experimental Protocol
This protocol describes the N-alkylation of this compound with a generic aldehyde.
Materials:
-
This compound
-
Aldehyde of choice (e.g., isobutyraldehyde)
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (MeOH)
-
Glacial acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen supply (optional, for sensitive substrates)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the amine in methanol (approximately 0.2 M concentration).
-
Add the aldehyde (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.
-
Carefully add glacial acetic acid to adjust the pH of the reaction mixture to approximately 5-6. This can be monitored using pH paper.
-
In a separate container, dissolve sodium cyanoborohydride (1.2-1.5 eq) in a minimal amount of methanol.
-
Slowly add the NaBH3CN solution to the reaction mixture. Caution: NaBH3CN is toxic and should be handled in a fume hood with appropriate personal protective equipment. The addition may cause gas evolution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated this compound.
Data Summary Table
| Parameter | Value/Condition | Rationale |
| Stoichiometry | Amine:Aldehyde:NaBH3CN = 1:1.1:1.3 | A slight excess of the aldehyde and reducing agent ensures complete conversion of the starting amine. |
| Solvent | Methanol | Good solvent for both reactants and the reducing agent. |
| pH | 5-6 | Optimal for imine formation and the stability and selectivity of NaBH3CN.[10] |
| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate without side reactions. |
| Reaction Time | 12-24 hours | Typically sufficient for complete conversion. Progress should be monitored. |
Method 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation with an alkyl halide is a classical and straightforward approach.[4] It involves a nucleophilic substitution reaction where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide.[11] However, this method is often complicated by over-alkylation, as the secondary amine product is often more nucleophilic than the primary amine starting material.[3][5]
Controlling Over-alkylation
Several strategies can be employed to favor mono-alkylation:[2][12]
-
Use of a large excess of the amine: By using a significant excess of the primary amine (5-10 equivalents), the probability of the alkyl halide encountering another primary amine molecule is much higher than it encountering the newly formed secondary amine product. This is often the most practical approach for simple and inexpensive amines.
-
Slow addition of the alkylating agent: Adding the alkyl halide dropwise to a solution of the amine can help maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation step.[2]
Detailed Experimental Protocol
This protocol describes the direct N-alkylation of this compound using a large excess of the amine.
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromopropane)
-
Potassium carbonate (K2CO3) or triethylamine (TEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add this compound (5.0 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq).
-
Add a suitable solvent such as acetonitrile.
-
Add the alkyl halide (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (or a suitable temperature depending on the reactivity of the alkyl halide) and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the base.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess amine.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with 1 M HCl to remove any remaining primary amine.
-
Neutralize the aqueous layer with 1 M NaOH until basic, then extract the product back into ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary Table
| Parameter | Value/Condition | Rationale |
| Stoichiometry | Amine:Alkyl Halide = 5:1 | A large excess of the amine statistically favors mono-alkylation over di-alkylation.[2] |
| Base | K2CO3 or TEA | Neutralizes the hydrohalic acid byproduct, preventing the formation of the unreactive ammonium salt. |
| Solvent | Acetonitrile (ACN) | A polar aprotic solvent that is suitable for SN2 reactions. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Reaction Time | 12-48 hours | Highly dependent on the reactivity of the alkyl halide. |
Comparative Analysis and Troubleshooting
| Feature | Reductive Amination | Direct Alkylation |
| Selectivity | High for mono-alkylation. | Prone to over-alkylation, requiring specific strategies to control.[3][4][5] |
| Substrate Scope | Broad; requires a corresponding aldehyde or ketone. | Requires an alkyl halide. |
| Reagents | Uses potentially toxic cyanoborohydride. | Uses simple bases and solvents. |
| Workup | Generally straightforward. | Can be more complex due to the need to remove a large excess of starting amine. |
| Overall Recommendation | Preferred method for controlled and clean mono-alkylation.[6] | Useful when the corresponding carbonyl compound is not readily available or when the amine is inexpensive. |
Troubleshooting Guide:
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficient activation (low temp), inactive reagents. | Increase reaction temperature, check the quality of reagents. For reductive amination, ensure the pH is optimal. |
| Formation of multiple products | Over-alkylation in the direct alkylation method. | Increase the excess of the starting amine, add the alkyl halide more slowly. |
| Imine remains in reductive amination | Incomplete reduction. | Add more reducing agent, check the pH, extend the reaction time. |
| Difficult purification | Products and starting materials have similar polarity. | Optimize the chromatography mobile phase, consider derivatization or an alternative synthetic route. |
References
- 1. Buy this compound | 4361-44-8 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
The Strategic Role of 3-Cyclohexylpropan-1-amine in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: In the landscape of pharmaceutical development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate biological activity of the target molecule. 3-Cyclohexylpropan-1-amine, a versatile primary amine, has emerged as a valuable scaffold and intermediate in the synthesis of complex pharmaceutical agents. Its unique structural features—a lipophilic cyclohexyl group combined with a reactive primary amine connected by a flexible propyl linker—offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth exploration of the applications of this compound and its derivatives in pharmaceutical synthesis, complete with detailed protocols and an analysis of the chemical principles that underpin their use.
Core Physicochemical Properties and Strategic Advantages
This compound (C₉H₁₉N) is a colorless to yellow liquid with a molecular weight of 141.25 g/mol .[1] Its boiling point is approximately 191.8°C at 760 mmHg.[2] The presence of the cyclohexyl ring imparts a significant degree of lipophilicity, which can be advantageous for enhancing membrane permeability and oral bioavailability of drug molecules. The primary amine serves as a key functional handle for a wide array of chemical transformations, including acylation, alkylation, and reductive amination, making it a versatile intermediate for the construction of more complex molecular architectures.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₉N | [1] |
| Molecular Weight | 141.25 g/mol | [1] |
| Boiling Point | 191.8 ± 8.0 °C at 760 mmHg | [2] |
| Appearance | Colorless to yellow liquid | [3] |
Application Focus: Synthesis of Fesoterodine, an Antimuscarinic Agent
A prominent example illustrating the utility of a structurally related amine in pharmaceutical synthesis is in the development of Fesoterodine. Fesoterodine (marketed as Toviaz®) is an antimuscarinic agent used to treat overactive bladder.[2][4] While Fesoterodine itself does not contain the exact this compound moiety, its synthesis involves intermediates that are structurally analogous, such as N,N-diisopropyl-3-phenylpropanamine derivatives. The synthetic strategies employed for Fesoterodine provide a valuable blueprint for the types of reactions and chemical considerations relevant to the use of this compound in drug development.
The core of Fesoterodine's structure is built upon a 3-amino-1-phenylpropane backbone. The amine functionality, in this case a diisopropylamine, is crucial for its biological activity. The synthetic routes to Fesoterodine often involve the strategic introduction of this amino group, a process that mirrors the potential applications of this compound.
Synthetic Pathway Overview: The Lactol Route to Fesoterodine
One of the commercial-scale syntheses of Fesoterodine utilizes a lactol route, which involves an amine-promoted Friedel-Crafts alkylation as a key step.[5] This pathway highlights the role of amines in facilitating crucial bond-forming reactions.
Detailed Protocols
Protocol 1: Synthesis of a Fesoterodine Precursor via Reductive Amination
This protocol outlines a key transformation analogous to how this compound could be utilized in a reductive amination reaction to introduce the amine moiety. This procedure is adapted from the principles described in the synthesis of Fesoterodine.[2][5]
Objective: To synthesize 2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol (a racemic precursor to Fesoterodine) from a chromene intermediate.
Materials:
-
(2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl)methanol
-
Diisopropylamine (DIPA)
-
5% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply
-
Reaction vessel suitable for hydrogenation (e.g., Parr shaker)
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve (2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl)methanol (1.0 equivalent) in methanol.
-
Addition of Reagents: To this solution, add diisopropylamine (3.0 equivalents) followed by a catalytic amount of 5% Pd/C (typically 5-10% by weight of the starting material).
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 7.35 bar) and heat to the target temperature (e.g., 40°C).[5]
-
Reaction Monitoring: Maintain the reaction under these conditions with vigorous stirring for approximately 20 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue is the crude racemic product, 2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective and widely used catalyst for hydrogenation reactions, including reductive aminations.
-
Solvent: Methanol is a good solvent for the reactants and is suitable for hydrogenation reactions.
-
Excess Amine: The use of excess diisopropylamine helps to drive the reaction to completion.
-
Pressure and Temperature: The chosen pressure and temperature are optimized to ensure a reasonable reaction rate without causing degradation of the reactants or products.
Protocol 2: Acylation of the Phenolic Hydroxyl Group
This protocol details the final step in the synthesis of Fesoterodine base, where the phenolic hydroxyl group of the precursor is acylated. This type of transformation is common in late-stage functionalization of drug molecules to create prodrugs.
Objective: To synthesize Fesoterodine base from (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol.
Materials:
-
(R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol
-
Isobutyryl chloride
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: Dissolve (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Cooling: Cool the solution to a low temperature (e.g., -12°C) using an ice-salt bath or a cryocooler.[5]
-
Base Addition: Add triethylamine (1.1 to 1.5 equivalents) to the cooled solution.
-
Acylating Agent Addition: Slowly add isobutyryl chloride (1.04 equivalents) dropwise to the reaction mixture, ensuring the temperature remains low.[5]
-
Reaction Monitoring: Stir the reaction mixture at the low temperature for a specified period (e.g., 2 hours) or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Fesoterodine base.
-
Purification: The crude product can be purified by column chromatography if necessary.
Self-Validation and Quality Control:
-
Reaction Monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) should be used to monitor the progress of the reaction and ensure the complete consumption of the starting material.
-
Product Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is the preferred method for determining the purity of the final compound.
Broader Applications and Future Perspectives
The synthetic strategies highlighted in the synthesis of Fesoterodine are broadly applicable to other pharmaceutical targets. The use of this compound as a building block can be envisioned in the development of a variety of therapeutic agents, including:
-
Selective Serotonin Reuptake Inhibitors (SSRIs): The cyclohexyl moiety can be incorporated to enhance the lipophilicity and brain penetration of potential antidepressant candidates.[1]
-
Anticancer Agents: The primary amine of this compound can be functionalized to introduce pharmacophores that interact with specific cancer targets.
The continued exploration of novel synthetic methodologies, such as biocatalytic and flow chemistry approaches, will further expand the utility of this compound and related building blocks in the efficient and sustainable synthesis of next-generation pharmaceuticals.
References
Application Notes: 3-Cyclohexylpropan-1-amine and its Chiral Analogs as Organocatalysts in Asymmetric Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: The Role of Primary Amines in Asymmetric Organocatalysis
The field of organocatalysis has emerged as a powerful third pillar of catalysis, complementing metal- and biocatalysis. It offers a more sustainable and often operationally simpler approach to constructing complex chiral molecules. Within this domain, primary amines have carved out a significant niche, primarily through their ability to activate carbonyl compounds via enamine formation. This mode of activation, known as enamine catalysis, transforms a prochiral ketone or aldehyde into a nucleophilic enamine, which can then react with various electrophiles in a stereocontrolled manner.
While simple achiral primary amines like 3-cyclohexylpropan-1-amine can facilitate the formation of enamines, they do not induce enantioselectivity. To achieve asymmetry, the amine catalyst must possess a chiral scaffold that effectively biases the approach of the electrophile to one face of the enamine intermediate. This guide, therefore, will first elucidate the fundamental mechanism of enamine catalysis using an achiral amine as a conceptual basis. It will then transition to a detailed exploration of a sophisticated, chiral primary amine organocatalyst, providing actionable protocols and in-depth mechanistic insights relevant to drug discovery and fine chemical synthesis.
Part 1: Foundational Principles of Enamine Catalysis
At its core, enamine catalysis relies on the reversible reaction between a primary or secondary amine and a carbonyl compound to form an enamine.[1][2] Primary amines react with ketones or aldehydes to initially form an iminium ion, which is then deprotonated at the α-carbon to yield the nucleophilic enamine.[1][2]
The increased nucleophilicity of the enamine's α-carbon, compared to the corresponding enol or enolate, allows it to readily participate in a variety of carbon-carbon bond-forming reactions, such as Michael additions, aldol reactions, and α-alkylations.[1][3][4]
The Catalytic Cycle of Enamine Activation
The general catalytic cycle for a primary amine-catalyzed reaction, for instance, a Michael addition, can be visualized as follows:
Caption: General Catalytic Cycle of Enamine Catalysis.
Part 2: Application of a Chiral Primary Amine Organocatalyst in Asymmetric Michael Addition
To illustrate the practical application of these principles in asymmetric synthesis, we will focus on a well-established class of catalysts: chiral primary amine-thioureas derived from (R,R)-1,2-diphenylethylenediamine (DPEN). These bifunctional catalysts are highly effective in promoting the asymmetric Michael addition of ketones to nitroalkenes, a crucial reaction for constructing stereochemically rich molecules.[3][5][6]
The catalyst's primary amine moiety forms the enamine, while the chiral DPEN backbone provides the stereochemical control. The thiourea group acts as a hydrogen-bond donor, activating the nitroalkene electrophile and orienting it for a facial-selective attack by the enamine.[3][6]
Representative Reaction: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol details the synthesis of (R)-2-((S)-nitro(phenyl)methyl)cyclohexan-1-one, a valuable building block, using a DPEN-derived primary amine-thiourea catalyst.
Reaction Scheme:
Experimental Protocol
Materials:
-
(R,R)-DPEN-thiourea catalyst (e.g., N-(2-amino-1,2-diphenylethyl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea) (10 mol%)
-
Cyclohexanone (1.0 mmol, 1.0 equiv.)
-
trans-β-Nitrostyrene (1.2 mmol, 1.2 equiv.)
-
Benzoic acid (co-catalyst, 10 mol%)
-
Anhydrous Toluene (2.0 mL)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the (R,R)-DPEN-thiourea catalyst (0.1 mmol) and benzoic acid (0.1 mmol).
-
Purge the flask with argon or nitrogen gas.
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Add cyclohexanone (1.0 mmol, 102 µL) to the solution and stir at room temperature for 15 minutes to allow for pre-formation of the enamine.
-
Add trans-β-nitrostyrene (1.2 mmol, 179 mg) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane/ethyl acetate eluent). The reaction is typically complete within 24-48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired Michael adduct.
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation: Expected Outcomes
The use of bifunctional primary amine-thiourea catalysts in this type of reaction typically affords high yields and excellent stereoselectivities.
| Substrate (Ketone) | Electrophile (Nitroalkene) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| Cyclohexanone | trans-β-Nitrostyrene | 88-99% | >9:1 | 76-99% |
| Cyclopentanone | trans-β-Nitrostyrene | 90-95% | >10:1 | 90-98% |
| Acetone | trans-β-Nitrostyrene | 85-92% | N/A | 88-96% |
Data is representative and compiled from literature on similar systems.[3][6]
Causality Behind Experimental Choices
-
Catalyst Choice : The bifunctional nature of the DPEN-thiourea catalyst is crucial. The primary amine is essential for enamine formation, and the thiourea moiety activates the nitroalkene through hydrogen bonding, leading to a highly organized transition state.[3][5]
-
Co-catalyst : A weak Brønsted acid, such as benzoic acid, is often used to facilitate both the formation of the iminium ion and the final hydrolysis step to regenerate the catalyst, without inhibiting the enamine's nucleophilicity.[1]
-
Solvent : Anhydrous, non-polar aprotic solvents like toluene are preferred to prevent unwanted hydrolysis of the enamine and iminium intermediates.
-
Stoichiometry : A slight excess of the Michael acceptor (nitroalkene) is used to ensure complete consumption of the limiting ketone.
-
Temperature : Room temperature is often sufficient for these reactions, balancing reaction rate with enantioselectivity.
Part 3: Mechanistic Grounding and Visualization
The stereochemical outcome of the reaction is determined in the C-C bond-forming step. The chiral catalyst creates a specific three-dimensional environment that favors one transition state over the other.
Proposed Stereochemical Model
The thiourea group of the catalyst coordinates with the nitro group of the electrophile via hydrogen bonding. Simultaneously, the bulky substituents on the chiral diamine backbone effectively shield one face of the enamine, directing the activated electrophile to the opposite face.
Caption: Stereochemical model for the Michael addition.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Conclusion and Future Outlook
Primary amine organocatalysis, particularly through enamine activation, is a cornerstone of modern asymmetric synthesis. While simple amines like this compound lay the conceptual groundwork, the true power of this methodology is unlocked through the use of sophisticated chiral catalysts. The bifunctional primary amine-thiourea catalysts represent a highly successful design, enabling the synthesis of complex chiral molecules with high efficiency and stereocontrol. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the development of novel and even more effective primary amine-based organocatalysts will undoubtedly remain a vibrant and impactful area of research.
References
Application Notes and Protocols for the Analytical Detection of 3-Cyclohexylpropan-1-amine
Introduction
3-Cyclohexylpropan-1-amine is a primary aliphatic amine with a molecular formula of C₉H₁₉N and a molecular weight of 141.25 g/mol [1]. Its structure, featuring a cyclohexyl group attached to a propyl amine chain, makes it a valuable building block in organic synthesis and a scaffold of interest in medicinal chemistry[1]. The accurate and sensitive detection of this compound is crucial for quality control in manufacturing processes, pharmacokinetic studies in drug development, and for monitoring its presence in various environmental and biological matrices.
This document provides a comprehensive guide to the analytical techniques for the detection and quantification of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into two primary analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection. These methods have been selected for their robustness, sensitivity, and applicability to a wide range of sample types.
Challenges in the Analysis of Primary Amines
The analysis of primary amines like this compound can be challenging due to their inherent chemical properties. These compounds are often highly polar and can exhibit low volatility, leading to poor chromatographic peak shapes, tailing, and irreversible adsorption on analytical columns[2][3]. To overcome these challenges, derivatization is a common and highly effective strategy. Derivatization chemically modifies the amine to create a less polar, more volatile, and more thermally stable derivative, thereby improving its chromatographic behavior and detectability[2].
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is highly recommended to improve its volatility and chromatographic performance.
Principle
The primary amine is chemically converted into a less polar and more volatile derivative. This derivative is then introduced into the gas chromatograph, where it is vaporized and separated from other components in the sample based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for definitive identification and quantification.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Detailed Protocol: GC-MS with Trifluoroacetic Anhydride (TFAA) Derivatization
This protocol describes the acylation of this compound with TFAA to form a volatile trifluoroacetamide derivative.
1. Sample Preparation:
-
For Pharmaceutical Formulations: Accurately weigh a portion of the homogenized sample containing an estimated 1-10 µg of this compound into a glass vial. Dissolve the sample in a suitable solvent (e.g., 1 mL of ethyl acetate) and vortex thoroughly. If necessary, centrifuge the sample to pellet any excipients and transfer the supernatant to a clean vial[4].
-
For Water Samples: For a 100 mL water sample, adjust the pH to >10 with NaOH. Perform a liquid-liquid extraction (LLE) with three 20 mL portions of dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to approximately 1 mL under a gentle stream of nitrogen[5][6]. Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts and higher concentration factors[7][8]. A C18 SPE cartridge is a suitable choice for retaining the amine under basic conditions[8].
2. Derivatization Protocol:
-
Transfer the 1 mL extract containing this compound to a 2 mL autosampler vial.
-
Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial[2].
-
Cap the vial tightly and heat at 70°C for 20 minutes in a heating block.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
3. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Scan mode for identification |
4. Data Analysis and Quantification:
-
For quantification, monitor characteristic ions of the derivatized this compound in SIM mode. The molecular ion and key fragment ions should be determined by running a full scan analysis of a derivatized standard.
-
Construct a calibration curve by analyzing a series of derivatized standards of known concentrations. The linearity of the method should be assessed, with a correlation coefficient (r²) of ≥ 0.995 being acceptable[9].
Method 2: High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
HPLC is a versatile technique suitable for a wide range of analytes, including those that are not amenable to GC due to low volatility or thermal instability. For primary amines like this compound, which lack a strong chromophore, pre-column derivatization is necessary for sensitive UV or fluorescence detection[10][11].
Principle
The primary amine is reacted with a derivatizing agent to attach a chromophore or fluorophore. The resulting derivative is then separated by reversed-phase HPLC and detected by a UV or fluorescence detector. The choice of derivatizing agent depends on the desired sensitivity and the available detection capabilities.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Detailed Protocol: HPLC with Dansyl Chloride Derivatization and Fluorescence Detection
Dansyl chloride reacts with primary amines to form highly fluorescent derivatives, enabling sensitive detection[12].
1. Sample Preparation:
-
Follow the same extraction procedures (LLE or SPE) as described for the GC-MS method to isolate this compound from the sample matrix. After extraction, the solvent should be evaporated to dryness under a gentle stream of nitrogen.
2. Derivatization Protocol:
-
Reconstitute the dried extract in 100 µL of acetone.
-
Add 100 µL of a 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 200 µL of a 1.5 mg/mL solution of dansyl chloride in acetone.
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
After incubation, add 100 µL of a 2% methylamine solution to quench the excess dansyl chloride and vortex.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
3. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 340 nm, Emission: 525 nm |
4. Data Analysis and Quantification:
-
Identify the peak corresponding to the dansylated this compound based on its retention time, which should be confirmed by analyzing a derivatized standard.
-
Prepare a calibration curve by derivatizing and analyzing a series of standards of known concentrations. The linearity should be established with a correlation coefficient (r²) of ≥ 0.995[9].
Method Validation
For both GC-MS and HPLC methods, a thorough validation should be performed to ensure the reliability of the results. The key validation parameters to be assessed are outlined below, with typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components. | No interfering peaks at the retention time of the analyte in blank samples[13]. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995[9]. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% for spiked samples[14]. |
| Precision | The degree of agreement among individual test results. | Relative Standard Deviation (RSD) ≤ 15%[14]. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1[9]. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1[9]. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in parameters like temperature, flow rate, etc.[15]. |
Logical Relationship of Key Validation Parameters
Caption: Interrelationship of key analytical method validation parameters.
Conclusion
The GC-MS and HPLC methods detailed in this application note provide robust and sensitive approaches for the detection and quantification of this compound. The choice between the two techniques will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper sample preparation and method validation are critical to ensure the accuracy and reliability of the analytical results. These protocols serve as a strong foundation for researchers and scientists in the development and implementation of analytical methods for this important compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 7. Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. books.rsc.org [books.rsc.org]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. wjarr.com [wjarr.com]
The Versatile Role of 3-Cyclohexylpropan-1-amine in Advanced Polymer Synthesis: Application Notes and Protocols
Introduction
In the dynamic landscape of polymer chemistry, the quest for novel monomers and modifying agents that impart unique properties to materials is perpetual. 3-Cyclohexylpropan-1-amine, a cycloaliphatic amine with the molecular formula C₉H₁₉N, has emerged as a valuable building block in the synthesis of advanced polymers.[1] Its distinct molecular architecture, featuring a bulky, hydrophobic cyclohexyl group appended to a flexible propyl amine chain, offers a unique combination of properties that can be leveraged to create polymers with tailored characteristics. This guide provides a comprehensive overview of the role of this compound in polymer synthesis, with a focus on its application in high-performance polyamides and as a curing agent for epoxy resins. Detailed protocols are provided to enable researchers and professionals in materials science and drug development to explore the potential of this versatile amine.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in polymer synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉N | [2][3] |
| Molecular Weight | 141.25 g/mol | [2][4] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | 212.6 ± 8.0 °C at 760 mmHg | [1] |
| Density | 0.875 g/mL | [3] |
| Refractive Index | 1.468 | [3] |
| Flash Point | 77.8 ± 12.5 °C | [1] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, methanol, and chloroform. | [1] |
I. This compound in Polyamide Synthesis
The primary amine functionality of this compound makes it a candidate for incorporation into polyamide chains. While it is a monoamine and thus would act as a chain terminator, its diamine analogue, or its use in conjunction with other diamines, allows for the synthesis of specialty polyamides. The incorporation of the cyclohexyl group can significantly influence the properties of the resulting polymer.
Causality of Experimental Choices: The Impact of the Cyclohexyl Group
The introduction of the bulky and non-polar cyclohexyl group into a polyamide backbone is a deliberate choice to modify the polymer's properties in several key ways:
-
Reduced Crystallinity and Enhanced Solubility: The sterically demanding cyclohexyl group disrupts the regular packing of polymer chains, which is often governed by hydrogen bonding between amide linkages. This disruption leads to a more amorphous polymer with reduced crystallinity. A significant consequence of this is improved solubility in a wider range of organic solvents, which is a major advantage for processing and characterization.[5]
-
Increased Glass Transition Temperature (Tg): The rigid cyclohexyl ring restricts the rotational freedom of the polymer backbone. This increased rigidity leads to a higher glass transition temperature, meaning the resulting polyamide will retain its solid, glassy state at higher temperatures, enhancing its thermal stability.
-
Improved Hydrophobicity and Moisture Resistance: The aliphatic cyclohexyl group is inherently hydrophobic. Its presence in the polymer chain reduces the overall polarity of the polyamide, leading to lower moisture absorption. This is a critical property for applications where dimensional stability and consistent mechanical properties in humid environments are required.[6]
-
Enhanced Mechanical Properties: While reducing crystallinity might be perceived as a negative for mechanical strength, the bulky cyclohexyl group can also enhance properties like toughness and impact resistance by creating a more entangled polymer network.
Hypothetical Protocol for the Synthesis of a Cyclohexyl-Containing Polyamide
While specific literature on the use of a diamine derivative of this compound is scarce, a representative protocol for the synthesis of a polyamide incorporating a cycloaliphatic diamine can be extrapolated from general methods for polyamide synthesis.[7][8] This protocol serves as a starting point for researchers to explore the synthesis of novel polyamides.
Reaction Scheme:
A hypothetical polycondensation reaction.
Materials:
-
Hypothetical diamine: 1,3-bis(3-aminopropyl)cyclohexane (as a proxy for a diamine derived from this compound)
-
Adipic acid
-
Nitrogen (high purity)
-
m-Cresol (solvent)
-
Methanol (for precipitation)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with a temperature controller
-
Condenser
Procedure:
-
Monomer Charging: In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add equimolar amounts of 1,3-bis(3-aminopropyl)cyclohexane and adipic acid.
-
Solvent Addition: Add a sufficient amount of m-cresol to the flask to achieve a monomer concentration of 10-20% (w/v).
-
Inert Atmosphere: Purge the reaction flask with high-purity nitrogen for at least 30 minutes to remove any oxygen, which can cause side reactions and discoloration at high temperatures. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating and Polymerization:
-
Slowly heat the reaction mixture to 180-200°C with continuous stirring.
-
Water will be generated as a byproduct of the condensation reaction and will be removed through the condenser.
-
The viscosity of the solution will gradually increase as the polymerization proceeds.
-
Maintain the reaction at this temperature for 4-6 hours.
-
-
Polymer Isolation:
-
After the reaction is complete, cool the viscous polymer solution to room temperature.
-
Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.
-
Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove any residual solvent and unreacted monomers.
-
-
Drying: Dry the resulting polyamide in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.
Self-Validation: The success of the synthesis can be validated through standard polymer characterization techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide bonds (C=O stretch around 1630 cm⁻¹ and N-H stretch around 3300 cm⁻¹), Nuclear Magnetic Resonance (NMR) for structural elucidation, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the polymer.
II. This compound as a Curing Agent for Epoxy Resins
Cycloaliphatic amines are a well-established class of curing agents for epoxy resins, known for imparting excellent thermal and mechanical properties to the cured product.[9] While direct literature on this compound is limited, a closely related compound, N-(3-aminopropyl) cyclohexylamine (APCHA), has been patented as a primary curing agent for epoxy resins, particularly for composite applications.[9][10] This provides a strong basis for the application of this compound in a similar capacity.
Mechanism of Epoxy Curing with this compound
The curing of epoxy resins with this compound proceeds via a nucleophilic addition reaction between the primary amine group and the epoxide ring of the epoxy resin. The reaction can be visualized as a two-step process:
-
Primary Amine Reaction: The primary amine (-NH₂) of this compound attacks the carbon atom of the epoxide ring, leading to ring-opening and the formation of a secondary amine and a hydroxyl group.[11]
-
Secondary Amine Reaction: The newly formed secondary amine can then react with another epoxide group, leading to the formation of a tertiary amine and another hydroxyl group. This cross-linking reaction builds up the three-dimensional network structure of the cured epoxy.[11]
Epoxy curing mechanism with a primary amine.
Advantages of Using a Cycloaliphatic Amine Curing Agent
The use of this compound as a curing agent is expected to offer several advantages, similar to other cycloaliphatic amines:
-
High Glass Transition Temperature (Tg): The rigid cyclohexyl structure contributes to a high crosslink density and restricts chain mobility, resulting in a cured epoxy with a high Tg and excellent thermal stability.[12]
-
Good Mechanical Properties: The resulting thermoset is likely to exhibit high strength, stiffness, and good toughness.
-
Chemical Resistance: The crosslinked network structure provides good resistance to a wide range of chemicals and solvents.
-
Low Volatility: Compared to some linear aliphatic amines, this compound has a higher boiling point and lower volatility, which is advantageous for handling and processing.
Protocol for Curing of a Bisphenol A Epoxy Resin with this compound
This protocol provides a general procedure for the curing of a standard liquid epoxy resin with this compound. The exact stoichiometry and cure schedule may need to be optimized depending on the specific epoxy resin and desired properties.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., EPON™ 828)
-
This compound
-
Acetone (for cleaning)
Equipment:
-
Disposable mixing cups and stirring rods
-
Weighing balance (accurate to 0.01 g)
-
Vacuum oven or a standard oven with temperature control
-
Molds for sample preparation (e.g., silicone or aluminum)
Procedure:
-
Stoichiometric Calculation:
-
Determine the amine hydrogen equivalent weight (AHEW) of this compound. Since it has two active hydrogens (from the -NH₂ group), the AHEW is its molecular weight divided by 2 (141.25 g/mol / 2 = 70.63 g/eq).
-
Determine the epoxy equivalent weight (EEW) of the epoxy resin (provided by the manufacturer, typically around 185-192 g/eq for EPON™ 828).
-
Calculate the required weight of the curing agent per 100 parts of epoxy resin (phr) using the formula: phr = (AHEW / EEW) * 100 For example, with an EEW of 190 g/eq, the phr would be (70.63 / 190) * 100 ≈ 37.2 phr.
-
-
Mixing:
-
Accurately weigh the desired amount of epoxy resin into a clean, dry mixing cup.
-
Accurately weigh the calculated amount of this compound into the same cup.
-
Thoroughly mix the two components for 3-5 minutes, scraping the sides and bottom of the cup to ensure a homogeneous mixture. The mixture may exotherm (generate heat), so mixing should be done efficiently.
-
-
Degassing (Optional but Recommended):
-
To remove any entrapped air bubbles, which can create voids in the cured material, place the mixture in a vacuum chamber at room temperature for 5-10 minutes or until the bubbling subsides.
-
-
Curing:
-
Pour the mixed and degassed epoxy system into the desired molds.
-
The curing schedule will depend on the desired properties. A typical two-stage cure is recommended for cycloaliphatic amines to achieve full cure and optimal properties:
-
Initial Cure (Gelation): Place the molds in an oven at a moderate temperature, for example, 80°C for 2 hours. This allows the system to gel without excessive exotherm.
-
Post-Cure: Increase the temperature to a higher level, for instance, 125-150°C, for an additional 2-3 hours to complete the cross-linking reactions and achieve the final properties.
-
-
-
Demolding and Characterization:
-
Allow the cured samples to cool down to room temperature before demolding.
-
The cured epoxy can then be characterized for its thermal properties (e.g., using Differential Scanning Calorimetry to determine Tg) and mechanical properties (e.g., tensile strength, flexural modulus).
-
Self-Validation: The degree of cure can be monitored by techniques like DSC, where the absence of a residual exotherm indicates a complete reaction. The final properties of the cured material, such as a high Tg and good mechanical strength, will also validate the effectiveness of the curing process.
III. Potential in Biomedical Polymer Synthesis
While specific examples are not yet prevalent in the literature, the unique structure of this compound suggests potential for its use in the synthesis of biocompatible and biodegradable polymers for biomedical applications.[13][14][15]
The incorporation of the cyclohexyl group could be used to tune the hydrophobicity and degradation rate of polymers like polyamidoamines, which are known for their biocompatibility.[16] The synthesis of such polymers often involves aza-Michael addition reactions, where the primary amine of this compound could react with bisacrylamides. Further research in this area could lead to the development of novel biomaterials for drug delivery and tissue engineering.
Conclusion
This compound is a versatile chemical building block with significant potential in the field of polymer synthesis. Its unique cycloaliphatic structure offers a means to create polymers with enhanced thermal stability, improved solubility, and tailored mechanical properties. While its application as a curing agent for epoxy resins is strongly suggested by analogy to similar compounds, its role in creating novel polyamides and biomedical polymers presents an exciting frontier for further research and development. The protocols provided herein serve as a foundation for scientists and engineers to explore the full potential of this intriguing molecule in the creation of next-generation materials.
References
- 1. Buy this compound | 4361-44-8 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. This compound 95% | CAS: 4361-44-8 | AChemBlock [achemblock.com]
- 4. 3-Cyclohexylpropylamine | C9H19N | CID 12666390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dspace.ncl.res.in [dspace.ncl.res.in]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. US20210054134A1 - Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems - Google Patents [patents.google.com]
- 10. WO2019170563A1 - Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 13. dovepress.com [dovepress.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Fabrication of Biodegradable and Biocompatible Functional Polymers for Anti-Infection and Augmenting Wound Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Biocompatible and Biodegradable Polyamidoamines Microgels via a Simple and Reliable Statistical Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Cyclohexylpropan-1-amine as a Precursor for Agrochemicals
Introduction: The Strategic Value of the Cyclohexylpropylamine Moiety in Agrochemical Design
3-Cyclohexylpropan-1-amine is a versatile primary amine that serves as a valuable building block in the synthesis of modern agrochemicals.[1] Its unique structure, featuring a flexible propyl linker and a lipophilic cyclohexyl group, allows for the systematic modulation of physicochemical properties critical for biological activity, such as membrane permeability and target protein interaction. This guide provides detailed application notes and synthetic protocols for researchers and professionals in the agrochemical industry, demonstrating the utility of this compound in the development of novel fungicides and herbicides. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and further discovery.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is essential for reaction design and optimization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉N | [2] |
| Molecular Weight | 141.25 g/mol | [2] |
| CAS Number | 4361-44-8 | [2] |
| Boiling Point | 191.8 ± 8.0 °C at 760 mmHg | PubChem |
| Density | 0.9 ± 0.1 g/cm³ | PubChem |
| Flash Point | 64.7 ± 13.3 °C | PubChem |
Core Synthetic Pathways: Leveraging the Amine Functionality
The primary amine group of this compound is the key to its synthetic versatility, readily participating in nucleophilic substitution and addition reactions. The two most common pathways for derivatization in an agrochemical context are N-acylation to form amides and N-alkylation to form secondary amines.
Caption: Core synthetic routes for agrochemical synthesis.
Application in Fungicide Synthesis: The Rise of N-(3-cyclohexylpropyl) Amides
A significant application of this compound is in the synthesis of fungicidal carboxamides. These compounds often act by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[3] The cyclohexylpropyl moiety can confer optimal lipophilicity, facilitating transport to the target site.
Protocol 1: General Synthesis of N-(3-cyclohexylpropyl)benzamides
This protocol details the synthesis of a model N-(3-cyclohexylpropyl)benzamide, a scaffold found in several patented fungicidal compounds. The reaction proceeds via the acylation of this compound with a substituted benzoyl chloride.
Reaction Scheme:
Materials:
-
This compound
-
Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride)
-
Triethylamine (TEA) or Pyridine (Base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add the substituted benzoyl chloride (1.05 eq) dropwise via a syringe. Ensure the temperature does not rise significantly during the addition.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the excess acid and base. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(3-cyclohexylpropyl)benzamide derivative.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is crucial as acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.
-
Base: Triethylamine or pyridine is used to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Dropwise Addition at 0 °C: The acylation reaction is exothermic. Slow addition at low temperature helps to control the reaction rate and prevent the formation of side products.
Application in Herbicide Synthesis: Crafting Novel Secondary Amines and Amides
The versatility of this compound extends to the synthesis of herbicides. By forming secondary amines or more complex amides, novel compounds with potent herbicidal activity can be developed.
Protocol 2: Synthesis of N-Arylmethyl-3-cyclohexylpropan-1-amines via Reductive Amination
This protocol describes the synthesis of a secondary amine, a common structural motif in herbicides, through reductive amination of an aromatic aldehyde with this compound.
Reaction Scheme:
References
Application Notes and Protocols for the Large-Scale Production of 3-Cyclohexylpropan-1-amine
Abstract: 3-Cyclohexylpropan-1-amine is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principal methods for its large-scale production. Three primary synthetic routes are detailed: reductive amination of 3-cyclohexylpropanal, catalytic hydrogenation of 3-cyclohexylpropionitrile, and direct amination of 3-cyclohexylpropan-1-ol. Each method is presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and an analysis of its suitability for industrial-scale synthesis. A comparative analysis of these methods is provided to guide process selection based on factors such as efficiency, cost, and environmental impact.
Introduction to this compound
This compound, with the chemical formula C₉H₁₉N, is a primary amine featuring a cyclohexyl moiety linked to a propyl amine chain.[1][2] Its structural characteristics make it a versatile intermediate in organic synthesis. The presence of the amine group allows for a wide range of chemical transformations, making it a key component in the development of more complex molecules with specific biological activities.
Strategic Approaches to Large-Scale Synthesis
The industrial production of primary amines is a well-established field, with several key methodologies being widely adopted.[3] For the synthesis of this compound, the most viable large-scale approaches are:
-
Reductive Amination of 3-Cyclohexylpropanal: This method involves the reaction of an aldehyde with ammonia to form an imine, which is then reduced to the corresponding primary amine.[4]
-
Catalytic Hydrogenation of 3-Cyclohexylpropionitrile: The reduction of a nitrile to a primary amine is a common and efficient industrial process.[1]
-
Direct Catalytic Amination of 3-Cyclohexylpropan-1-ol: This "hydrogen-borrowing" strategy uses an alcohol as the starting material, offering a more atom-economical and greener alternative.[4][5]
The choice of the optimal synthetic route depends on a variety of factors, including the cost and availability of starting materials, desired purity of the final product, and the capital investment in equipment.
Method 1: Reductive Amination of 3-Cyclohexylpropanal
Reductive amination is a cornerstone of amine synthesis due to its versatility and efficiency. The reaction proceeds in two main steps: the formation of an imine from the aldehyde and ammonia, followed by the reduction of the imine to the amine.
Caption: Reductive Amination Workflow.
Causality Behind Experimental Choices
The selection of a catalyst is critical for the efficiency and selectivity of the reduction step. Nickel-based catalysts, such as Raney® Nickel, are often favored in large-scale operations due to their high activity and cost-effectiveness.[3] The reaction is typically carried out in a solvent that can dissolve the reactants and facilitate the reaction, such as an alcohol. The use of ammonia in excess helps to drive the equilibrium towards the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[1]
Large-Scale Production Protocol
Materials:
-
3-Cyclohexylpropanal
-
Anhydrous Ammonia (gas or solution in a suitable solvent like methanol)
-
Raney® Nickel (activated, as a slurry in a suitable solvent)
-
Hydrogen gas (high pressure)
-
Methanol (solvent)
-
Pressurized reaction vessel (autoclave)
Procedure:
-
Vessel Preparation: Ensure the autoclave is clean, dry, and purged with an inert gas (e.g., nitrogen) to remove any residual air and moisture.
-
Charging the Reactor:
-
Charge the autoclave with a solution of 3-cyclohexylpropanal in methanol.
-
Carefully add the Raney® Nickel slurry. The catalyst loading is typically in the range of 5-10% by weight relative to the aldehyde.
-
-
Introduction of Ammonia: Seal the autoclave and introduce anhydrous ammonia to the desired pressure. The molar excess of ammonia to the aldehyde should be significant (e.g., 10-20 fold) to favor primary amine formation.
-
Hydrogenation:
-
Pressurize the autoclave with hydrogen gas. The pressure can range from 30 to 100 bar, depending on the catalyst activity and desired reaction rate.
-
Begin agitation and heat the reactor to the target temperature, typically between 80-120°C.
-
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia.
-
Catalyst Removal: Filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: The catalyst is pyrophoric and must be handled with care, typically kept wet with solvent at all times.
-
Product Isolation and Purification:
-
Remove the methanol solvent by distillation.
-
The crude this compound can be purified by fractional vacuum distillation.
-
Method 2: Catalytic Hydrogenation of 3-Cyclohexylpropionitrile
The reduction of nitriles is a direct and efficient route to primary amines and is widely used in industrial settings.[1] This method offers high selectivity towards the primary amine when appropriate catalysts and reaction conditions are employed.
Caption: Nitrile Reduction Workflow.
Synthesis of 3-Cyclohexylpropionitrile
A common route to 3-cyclohexylpropionitrile is the reaction of 3-cyclohexylpropan-1-ol with a cyanide source, often via an intermediate sulfonate ester.
Protocol for 3-Cyclohexylpropionitrile Synthesis:
-
Esterification: React 3-cyclohexylpropan-1-ol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding mesylate.
-
Cyanation: The crude mesylate is then reacted with sodium cyanide in a suitable solvent (e.g., DMSO) to yield 3-cyclohexylpropionitrile.
-
Purification: The product is isolated by extraction and purified by vacuum distillation.
Causality Behind Experimental Choices
The choice of catalyst is crucial in nitrile hydrogenation to avoid the formation of secondary and tertiary amines. Raney® Nickel and rhodium-based catalysts are known to be effective.[1] The addition of a base, such as sodium hydroxide, can help to suppress the formation of byproducts by neutralizing any acidic sites on the catalyst support. The reaction is typically carried out under high pressure to ensure a sufficient concentration of hydrogen on the catalyst surface.
Large-Scale Production Protocol
Materials:
-
3-Cyclohexylpropionitrile
-
Raney® Nickel (activated, as a slurry) or Rhodium on Alumina
-
Hydrogen gas (high pressure)
-
Ethanol or Methanol (solvent)
-
Sodium Hydroxide (optional, as a promoter)
-
Pressurized reaction vessel (autoclave)
Procedure:
-
Vessel Preparation: As in Method 1, ensure the autoclave is clean, dry, and purged with an inert gas.
-
Charging the Reactor:
-
Charge the autoclave with a solution of 3-cyclohexylpropionitrile in ethanol or methanol.
-
If using, add a small amount of sodium hydroxide.
-
Carefully add the catalyst slurry.
-
-
Hydrogenation:
-
Seal the autoclave and pressurize with hydrogen gas to the desired pressure (e.g., 50-150 bar).
-
Begin agitation and heat the reactor to the target temperature, typically between 100-150°C.
-
-
Reaction Monitoring: Monitor the reaction by hydrogen uptake.
-
Cooling and Depressurization: Cool the reactor and vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst.
-
Product Isolation and Purification:
-
Remove the solvent by distillation.
-
Purify the crude this compound by fractional vacuum distillation.
-
Method 3: Direct Catalytic Amination of 3-Cyclohexylpropan-1-ol
This "hydrogen-borrowing" or "hydrogen autotransfer" method is an increasingly attractive green chemistry approach.[4] It involves the in-situ oxidation of the alcohol to the corresponding aldehyde, which then undergoes reductive amination with ammonia. The hydrogen produced in the initial dehydrogenation step is then consumed in the final reduction step.
Caption: Direct Amination of Alcohol Workflow.
Causality Behind Experimental Choices
This one-pot process requires a catalyst that is active for both dehydrogenation and hydrogenation.[4] Nickel-based catalysts are often employed for this transformation. The reaction is typically carried out at elevated temperatures to facilitate the initial dehydrogenation step. As with reductive amination, an excess of ammonia is used to favor the formation of the primary amine.
Large-Scale Production Protocol
Materials:
-
3-Cyclohexylpropan-1-ol
-
Anhydrous Ammonia
-
Nickel-based catalyst (e.g., Ni/Al₂O₃ or a supported Nickel catalyst)
-
Pressurized reaction vessel (autoclave)
Procedure:
-
Vessel Preparation: Ensure the autoclave is clean, dry, and purged with an inert gas.
-
Charging the Reactor:
-
Charge the autoclave with 3-cyclohexylpropan-1-ol and the nickel-based catalyst.
-
-
Introduction of Ammonia: Seal the autoclave and introduce anhydrous ammonia to the desired pressure.
-
Reaction:
-
Begin agitation and heat the reactor to a temperature typically in the range of 150-200°C.
-
The reaction is typically run for several hours until completion, which can be monitored by GC analysis of samples taken from the reactor.
-
-
Cooling and Depressurization: Cool the reactor and vent the excess ammonia.
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst.
-
Product Isolation and Purification:
-
The product mixture will contain unreacted alcohol, the desired amine, and water.
-
Separate the organic and aqueous layers.
-
The organic layer is then subjected to fractional vacuum distillation to isolate the pure this compound.
-
Comparative Analysis of Synthetic Routes
| Parameter | Reductive Amination of Aldehyde | Catalytic Hydrogenation of Nitrile | Direct Amination of Alcohol |
| Starting Material | 3-Cyclohexylpropanal | 3-Cyclohexylpropionitrile | 3-Cyclohexylpropan-1-ol |
| Typical Yield | High (often >90%) | High (often >90%) | Moderate to High (can be variable) |
| Key Reagents | Ammonia, Hydrogen, Catalyst | Hydrogen, Catalyst | Ammonia, Catalyst |
| Reaction Steps | One-pot (in-situ imine formation) | One-step reduction | One-pot multi-step (in-situ) |
| Reaction Conditions | Moderate temperature and pressure | High temperature and pressure | High temperature and pressure |
| Catalyst | Raney® Ni, Pd/C | Raney® Ni, Rh/Al₂O₃ | Ni-based catalysts |
| Byproducts | Water, potential for secondary/tertiary amines | Potential for secondary/tertiary amines | Water, potential for nitrile formation |
| Cost-Effectiveness | Dependent on aldehyde cost | Dependent on nitrile cost | Potentially high due to directness |
| Environmental Impact | Use of high-pressure hydrogen | Use of high-pressure hydrogen, cyanide in precursor synthesis | "Green" due to water as the main byproduct |
Safety and Environmental Considerations
Safety:
-
Hydrogen: The use of high-pressure hydrogen gas presents a significant fire and explosion hazard. All equipment must be properly rated and maintained, and the reaction area should be well-ventilated.
-
Raney® Nickel: Activated Raney® Nickel is pyrophoric and can ignite if allowed to dry in the air. It should always be handled as a slurry and kept wet.
-
Ammonia: Anhydrous ammonia is a corrosive and toxic gas. Appropriate personal protective equipment (PPE) and handling procedures are essential.
-
Cyanides: The synthesis of the nitrile precursor involves the use of highly toxic cyanide salts. Strict safety protocols must be in place to prevent exposure.
Environmental Impact:
The primary environmental concerns associated with these processes are the use of flammable and potentially hazardous solvents, the energy consumption for high-pressure and high-temperature reactions, and the disposal of spent catalysts. The direct amination of alcohols is considered a greener alternative as it generates water as the primary byproduct and is more atom-economical.[4]
Conclusion
The large-scale production of this compound can be effectively achieved through several synthetic routes. The choice of method will depend on a thorough evaluation of economic, safety, and environmental factors. Reductive amination of the corresponding aldehyde and catalytic hydrogenation of the nitrile are robust and high-yielding methods. The direct amination of the alcohol presents a promising green alternative, although it may require more specialized catalysts and process optimization. The protocols and comparative analysis provided in this document serve as a valuable resource for the development and implementation of a safe, efficient, and cost-effective manufacturing process for this important chemical intermediate.
References
- 1. The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts | MDPI [mdpi.com]
- 2. 3-Cyclohexylpropylamine | C9H19N | CID 12666390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ONE POT CONVERSION OF ALCOHOL TO AMINE USING SODIUM AZIDE WITH ZINC AND ZINC CHLORIDE | Journal of Pharmaceutical Research and Opinion [innovativejournal.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: The Versatility of 3-Cyclohexylpropan-1-amine in the Synthesis of Novel Surfactants and Dyes
Introduction: Unlocking the Potential of a Unique Alicyclic Amine
3-Cyclohexylpropan-1-amine, a primary aliphatic amine featuring a bulky cyclohexyl group, presents a unique molecular architecture for the synthesis of advanced functional chemicals.[1] Its combination of a reactive primary amine and a hydrophobic, non-planar cyclohexyl moiety makes it an attractive building block for creating novel surfactants and dyes with specialized properties.[2] The cyclohexyl group can impart enhanced thermal stability, interesting solubility characteristics, and unique packing properties in self-assembled structures. This guide provides detailed application notes and protocols for the synthesis of cationic and non-ionic surfactants, as well as formazan dyes, utilizing this compound as a key precursor.
These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and expected outcomes.
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₉N | [3] |
| Molecular Weight | 141.25 g/mol | [3] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | Approx. 215-217 °C | |
| Density | Approx. 0.87 g/cm³ | [1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and ether. |
Part 1: Synthesis of Surfactants from this compound
The amphiphilic nature of molecules derived from this compound, with the cyclohexylpropane group as the hydrophobic tail and a modified amine as the hydrophilic head, allows for the creation of various classes of surfactants.
Cationic Surfactants: Quaternary Ammonium Salts
Cationic surfactants are known for their antimicrobial properties and their use in fabric softeners and hair conditioners.[4] The synthesis of a quaternary ammonium salt from this compound involves a two-step process: exhaustive methylation to form the tertiary amine, followed by quaternization with a long-chain alkyl halide.
Caption: Synthetic workflow for a cationic surfactant.
Step 1: Exhaustive Methylation to N,N-dimethyl-3-cyclohexylpropan-1-amine
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 14.1 g (0.1 mol) of this compound.
-
Reagent Addition: Add 22.5 mL (0.3 mol) of aqueous formaldehyde (37%) and 13.8 mL (0.3 mol) of formic acid (98%).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours. The reaction progress can be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and add 50 mL of 2M sodium hydroxide solution to basify the mixture (pH > 10). Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary amine. Further purification can be achieved by vacuum distillation.
Step 2: Quaternization to the Cationic Surfactant
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified N,N-dimethyl-3-cyclohexylpropan-1-amine (0.08 mol) in 50 mL of acetonitrile.
-
Reagent Addition: Add 21.9 g (0.088 mol) of 1-bromododecane.
-
Reaction: Reflux the mixture for 24-48 hours. The progress of the reaction can be monitored by the disappearance of the tertiary amine spot on TLC.
-
Purification: Cool the reaction mixture to room temperature. The quaternary ammonium salt may precipitate. If so, filter the solid. If not, remove the solvent under reduced pressure. Wash the crude product with cold diethyl ether to remove unreacted alkyl bromide. Recrystallize from a suitable solvent system (e.g., acetone/ether) to obtain the pure cationic surfactant.[5]
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
The resulting cationic surfactant is expected to exhibit good surface activity. The critical micelle concentration (CMC) is anticipated to be in the millimolar range, influenced by the bulky cyclohexyl group.
| Property | Expected Value | Reference (for similar structures) |
| Appearance | White to off-white solid | |
| Critical Micelle Concentration (CMC) | 0.5 - 5 mM | [6][7] |
| Surface Tension at CMC (γCMC) | 30 - 40 mN/m | [8] |
Non-Ionic Surfactants: N-Acyl Amides
Non-ionic surfactants are valued for their low irritation potential and stability in the presence of electrolytes.[9] A straightforward route to a non-ionic surfactant from this compound is through N-acylation with a long-chain fatty acid chloride to form a fatty acid amide.[10]
Caption: Synthetic workflow for a non-ionic surfactant.
-
Reaction Setup: In a 250 mL beaker, dissolve 14.1 g (0.1 mol) of this compound in 100 mL of 1M sodium hydroxide solution. Cool the mixture in an ice bath.
-
Reagent Addition: While stirring vigorously, slowly add 21.9 g (0.1 mol) of dodecanoyl chloride dropwise. A white precipitate will form.
-
Reaction: Continue stirring in the ice bath for 1 hour after the addition is complete, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Purification: Filter the solid precipitate and wash thoroughly with cold water until the washings are neutral. Dry the crude product in a vacuum oven. Recrystallize from ethanol or an ethanol/water mixture to obtain the pure N-(3-cyclohexylpropyl)dodecanamide.[11][12]
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
This N-acyl amide is expected to have limited water solubility but function as a non-ionic surfactant, particularly as an emulsifier or thickening agent.
| Property | Expected Value |
| Appearance | White waxy solid |
| Melting Point | 70 - 90 °C |
| Solubility | Insoluble in cold water, may form dispersions in hot water. Soluble in organic solvents. |
Part 2: Synthesis of Dyes from this compound
While the synthesis of traditional azo dyes from aliphatic amines is challenging due to the instability of the corresponding diazonium salts, other classes of dyes can be readily prepared. Formazan dyes, which are intensely colored compounds, can be synthesized from aliphatic amines.[13]
Formazan Dyes
Formazan dyes are characterized by the –N=N–C(R)=N–NH– backbone and can be synthesized by coupling a diazonium salt with a hydrazone. In this proposed synthesis, this compound is first converted to a hydrazone, which then couples with a diazonium salt derived from an aromatic amine.
Caption: Synthetic workflow for a formazan dye.
Step 1: Synthesis of Benzaldehyde Phenylhydrazone (Intermediate)
-
Reaction Setup: In a 100 mL flask, dissolve 5.3 g (0.05 mol) of benzaldehyde in 25 mL of ethanol.
-
Reagent Addition: Add 5.4 g (0.05 mol) of phenylhydrazine. A few drops of glacial acetic acid can be added as a catalyst.
-
Reaction: Stir the mixture at room temperature for 1 hour. A precipitate should form.
-
Purification: Cool the mixture in an ice bath, filter the solid, wash with cold ethanol, and dry to obtain benzaldehyde phenylhydrazone.[14]
Step 2: Diazotization of this compound
Note: This step deviates from the standard formazan synthesis which typically uses an aromatic amine for the diazonium salt. A more appropriate method for incorporating the aliphatic amine is to first form a hydrazone from it, and then couple that with an aromatic diazonium salt. The workflow and protocol below reflect this more chemically sound approach.
Revised Step 2: Diazotization of Aniline
-
Reaction Setup: In a 250 mL beaker, dissolve 4.65 g (0.05 mol) of aniline in a mixture of 15 mL concentrated hydrochloric acid and 15 mL of water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Reagent Addition: In a separate beaker, dissolve 3.5 g (0.05 mol) of sodium nitrite in 10 mL of water and cool the solution.
-
Diazotization: Slowly add the cold sodium nitrite solution to the aniline hydrochloride solution, keeping the temperature below 5 °C. Stir for 15 minutes to form the benzenediazonium chloride solution.
Step 3: Coupling to Form the Formazan Dye
-
Reaction Setup: In a 500 mL beaker, dissolve 9.8 g (0.05 mol) of the benzaldehyde phenylhydrazone (from Step 1) in 100 mL of pyridine and cool to 0-5 °C.
-
Coupling Reaction: Slowly add the cold benzenediazonium chloride solution (from revised Step 2) to the hydrazone solution with constant stirring, maintaining the temperature below 10 °C.[14]
-
Reaction: After the addition is complete, stir the mixture for 4 hours in the cold.
-
Precipitation and Purification: Pour the reaction mixture into 500 mL of ice-cold water. The formazan dye will precipitate. Filter the solid, wash thoroughly with water, and then with a small amount of cold methanol. Recrystallize from ethanol to obtain the pure formazan dye.
-
Characterization: Characterize the dye using UV-Vis spectroscopy to determine its absorption maximum (λmax), as well as FT-IR and NMR for structural confirmation.
Formazan dyes are known for their intense colors. The specific color of the synthesized dye will depend on the substituents on the aromatic rings. The presence of the cyclohexylpropyl group may influence its solubility in different solvents and its affinity for various substrates.
| Property | Expected Value | Reference |
| Appearance | Deeply colored solid (e.g., red, blue, or purple) | [2] |
| λmax (in Ethanol) | 450 - 600 nm | [2] |
| Solubility | Soluble in organic solvents like ethanol, acetone, and chloroform. |
Conclusion
This compound is a versatile and valuable building block for the synthesis of a range of functional molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel cationic and non-ionic surfactants, as well as intensely colored formazan dyes. The unique structural features of this alicyclic amine offer opportunities to create materials with tailored properties for a wide array of applications, from industrial detergents and coatings to advanced materials and biomedical research. Further optimization of these protocols and exploration of other synthetic routes will undoubtedly expand the utility of this promising chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. ajol.info [ajol.info]
- 4. Multifunctional Gemini Surfactants: Structure, Synthesis, Properties and Applications [ouci.dntb.gov.ua]
- 5. Introduction to Cationic Surfactant [sanyo-chemical-solutions.com]
- 6. Effect of the alkyl chain length on micelle formation for bis(N-alkyl-N,N-dimethylethylammonium)ether dibromides [comptes-rendus.academie-sciences.fr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Study on the Synthesis, Surface Activity, and Self-Assembly Behavior of Anionic Non-Ionic Gemini Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and effect of fatty acid amides as friction modifiers in petroleum base stock [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Formazan - Wikipedia [en.wikipedia.org]
- 14. Synthesis and biological evaluation of formazan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Cyclohexylpropan-1-amine
Welcome to the technical support center for the purification of crude 3-Cyclohexylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile primary amine. As a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, achieving high purity of this compound is critical for downstream applications where impurities can significantly impact reaction outcomes, biological activity, and overall product safety and efficacy.[1][2][3][4][5]
This resource is structured in a question-and-answer format to directly address specific issues you may face in the laboratory. We will delve into the rationale behind various purification strategies, offering practical, field-proven insights to help you optimize your experimental workflow and obtain this compound of the desired purity.
Understanding the Starting Material: Crude this compound
Before diving into purification techniques, it is crucial to understand the potential impurity profile of the crude material. This compound is commonly synthesized via the reductive amination of 3-cyclohexylpropanal with ammonia.[6][7] This synthetic route, while efficient, can lead to a variety of impurities that must be removed.
Diagram: Synthesis and Potential Impurities
References
Identifying common byproducts in 3-Cyclohexylpropan-1-amine synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Cyclohexylpropan-1-amine (CAS 4361-44-8).[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formation encountered during the synthesis of this valuable aliphatic amine building block.[3][4] We will delve into the mechanistic origins of common impurities and provide field-proven troubleshooting strategies and purification protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common industrial and lab-scale synthesis routes for this compound?
A1: The two most prevalent and scalable methods are the reductive amination of 3-cyclohexylpropanal and the catalytic hydrogenation of 3-cyclohexylpropionitrile. Reductive amination is often favored for its versatility and the use of readily available reducing agents.[3][5][6] Catalytic hydrogenation of the corresponding nitrile is also a robust method, particularly in settings equipped for high-pressure reactions.[7]
Q2: My post-reaction mass spec analysis shows a major impurity at M+124 (e.g., ESI-MS m/z around 266 for [M+H]⁺). What is this byproduct?
A2: This is almost certainly the secondary amine, Bis(3-cyclohexylpropyl)amine . Its molecular weight is 265.49 g/mol . This is the most common byproduct in both major synthetic routes. It forms when the desired product, this compound, acts as a nucleophile and reacts with a reaction intermediate (either the starting aldehyde in reductive amination or the intermediate imine in nitrile hydrogenation).
Q3: My yield of the target amine is low, and I've isolated a significant amount of 3-Cyclohexylpropan-1-ol. What caused this?
A3: This issue is specific to the reductive amination route. It indicates that your reducing agent directly reduced the starting material, 3-cyclohexylpropanal, to the corresponding alcohol. This typically happens when the reducing agent is not sufficiently selective for the iminium ion over the carbonyl group, or when the reaction conditions (like pH) do not favor imine formation. Using a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can mitigate this.[8]
Q4: How can I minimize the formation of the secondary amine byproduct during reductive amination?
A4: The key is to leverage Le Châtelier's principle and kinetics. Using a large excess of the ammonia source (e.g., ammonium acetate, or ammonia in an alcoholic solvent) will statistically favor the reaction of the aldehyde with ammonia over its reaction with the primary amine product. Additionally, ensuring the reduction of the imine intermediate is rapid and efficient can prevent the accumulation of intermediates that lead to side reactions.
Section 2: Troubleshooting Guide by Synthesis Method
This section provides a detailed analysis of byproducts and mitigation strategies for the two primary synthetic pathways.
Method A: Reductive Amination of 3-Cyclohexylpropanal
Reductive amination is a powerful C-N bond-forming reaction where a carbonyl compound reacts with an amine source to form an imine (or iminium ion), which is subsequently reduced in situ to the target amine.[6]
Reaction Pathway and Byproduct Formation
Caption: Reductive amination pathway and common side reactions.
Troubleshooting Common Issues
| Problem / Observation | Probable Mechanistic Cause | Recommended Solution & Protocol |
| High level of secondary amine | The primary amine product outcompetes ammonia in reacting with the starting aldehyde, forming a new imine that is then reduced. | 1. Increase Ammonia Equivalents: Use a large excess (5-10 equivalents) of the ammonia source (e.g., ammonium acetate, ammonia in methanol).[8] 2. Control Reagent Addition: If practical, add the reducing agent slowly to the mixture of aldehyde and ammonia to ensure the imine is reduced as it forms. |
| Significant alcohol byproduct | The reducing agent is not selective and reduces the aldehyde carbonyl faster than or concurrent with imine formation. This is common with powerful hydrides like NaBH₄ at neutral pH. | 1. Use a Selective Reducing Agent: Switch to Sodium triacetoxyborohydride (NaBH(OAc)₃). It is milder and selectively reduces the protonated iminium ion over the neutral carbonyl.[8] 2. Optimize pH: Maintain a slightly acidic pH (around 5-6) using acetic acid to promote the formation and protonation of the imine, which accelerates its reduction.[8] |
| Residual starting aldehyde | Incomplete reaction due to insufficient reducing agent, poor kinetics (low temperature/time), or deactivation of reagents. | 1. Verify Stoichiometry: Ensure at least 1.2-1.5 equivalents of the reducing agent are used. 2. Increase Reaction Time/Temperature: Monitor the reaction by TLC or GC-MS and extend the reaction time or gently increase the temperature (e.g., to 40°C) if the reaction stalls. |
Method B: Catalytic Hydrogenation of 3-Cyclohexylpropionitrile
This method involves the reduction of the nitrile functional group to a primary amine using hydrogen gas and a metal catalyst, typically Palladium on Carbon (Pd/C) or Raney Nickel.
Reaction Pathway and Byproduct Formation
Caption: Nitrile hydrogenation pathway and secondary amine formation.
Troubleshooting Common Issues
| Problem / Observation | Probable Mechanistic Cause | Recommended Solution & Protocol |
| High level of secondary amine | The primary amine product attacks the intermediate imine on the catalyst surface, leading to the formation of a secondary amine after elimination of ammonia and further reduction. | 1. Use Acidic Additives: The presence of an acid (e.g., H₂SO₄, NaH₂PO₄) can protonate the primary amine product, rendering it non-nucleophilic and preventing it from reacting with the imine intermediate.[7] 2. Add Ammonia: Conducting the hydrogenation in a solution of ammonia can suppress the side reaction by shifting the equilibrium away from secondary amine formation. |
| Incomplete conversion | Catalyst deactivation (poisoning), insufficient hydrogen pressure, or non-optimal temperature/solvent conditions. | 1. Ensure Catalyst Quality: Use fresh, high-quality catalyst. 2. Optimize Conditions: Increase hydrogen pressure (e.g., 5-10 bar). Ensure the solvent (e.g., methanol, ethanol) is appropriate and pure.[7] 3. Monitor Reaction: Track hydrogen uptake to determine the reaction endpoint. |
Section 3: General Purification & Characterization
Effective purification is critical for isolating this compound with high purity.[3] A multi-step approach is often required.
General Purification Workflow
Caption: General workflow for purification of the target amine.
Protocol 1: Acid-Base Extraction
This protocol is essential for separating the basic amine product from neutral (alcohol, unreacted aldehyde) or acidic impurities.
-
Cool the crude reaction mixture in an ice bath.
-
Carefully quench any remaining reducing agent (e.g., by adding water or saturated Rochelle's salt solution).
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2. This protonates the primary and secondary amine products, making them water-soluble.
-
Separate the layers. The neutral impurities (like 3-cyclohexylpropan-1-ol) will remain in the organic layer.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any residual neutral impurities.
-
Basify the aqueous layer to a pH of >12 with 5M NaOH or KOH. This deprotonates the amines, making them insoluble in water.
-
Extract the free amine product into a fresh organic solvent (3x portions).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
Protocol 2: Flash Column Chromatography
This is the most effective method for separating the primary amine from the higher Rf secondary amine on a lab scale.[3]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient system is often most effective. Start with a non-polar eluent and gradually increase polarity.
-
Typical System: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH).
-
Example Gradient: Start with 100% DCM, progressing to 98:2:0.2 (DCM:MeOH:NH₄OH), and then to 95:5:0.5. The small amount of base deactivates acidic sites on the silica, preventing peak tailing of the amines.
-
Byproduct Characterization Data
Use this table to assist in the identification of species in your reaction mixture by mass spectrometry.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound (Product) | C₉H₁₉N | 141.25 | 142.26 |
| Bis(3-cyclohexylpropyl)amine (Byproduct) | C₁₈H₃₅N | 265.49 | 266.50 |
| 3-Cyclohexylpropan-1-ol (Byproduct) | C₉H₁₈O | 142.24 | 143.25 |
| 3-Cyclohexylpropanal (Starting Material) | C₉H₁₆O | 140.22 | 141.23 |
| 3-Cyclohexylpropionitrile (Starting Material) | C₉H₁₅N | 137.22 | 138.23 |
References
- 1. scbt.com [scbt.com]
- 2. 3-Cyclohexylpropylamine | C9H19N | CID 12666390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 4361-44-8 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: 3-Cyclohexylpropan-1-amine Synthesis
Answering the call of complex chemical synthesis, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction yield for 3-Cyclohexylpropan-1-amine. As a Senior Application Scientist, my goal is to distill complex synthetic challenges into actionable, field-proven insights, ensuring your path to a high-purity product is both efficient and scientifically sound.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the most prevalent synthetic routes, dissect common challenges, and provide step-by-step protocols to maximize your yield and purity.
FAQ 1: What are the primary synthetic routes to this compound, and how do they compare?
There are two principal and highly effective methods for synthesizing this compound: the catalytic hydrogenation of 3-cyclohexylpropionitrile and the reductive amination of 3-cyclohexylpropanal. The choice between them often depends on the availability of starting materials, scale, and specific equipment capabilities.
-
Hydrogenation of 3-Cyclohexylpropionitrile : This is a robust and high-yielding method, particularly suitable for larger-scale synthesis. It involves the reduction of a nitrile functional group to a primary amine.
-
Reductive Amination of 3-Cyclohexylpropanal : This versatile two-step, one-pot reaction involves forming an imine from an aldehyde and an ammonia source, which is then reduced in situ to the target amine.[1]
Below is a workflow to aid in selecting the appropriate synthetic route.
Caption: Synthetic route selection workflow.
Data Summary: Comparison of Primary Synthetic Routes
| Feature | Catalytic Hydrogenation of Nitrile | Reductive Amination of Aldehyde |
| Starting Material | 3-Cyclohexylpropionitrile | 3-Cyclohexylpropanal, Ammonia Source |
| Key Reagents | H₂, Catalyst (e.g., Pd/C, Raney Ni) | Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) |
| Typical Yield | 80-95%[2] | 70-95%[2] |
| Pros | High atom economy, high yields, proven scalability. | Milder reaction conditions, avoids high-pressure H₂, wide substrate scope.[1] |
| Cons | Requires high-pressure hydrogenation equipment, potential for catalyst poisoning. | Can generate toxic byproducts (e.g., HCN from NaBH₃CN), risk of over-alkylation.[1] |
FAQ 2: My nitrile hydrogenation is stalling or giving low yields. What should I investigate?
Low yields in the catalytic hydrogenation of 3-cyclohexylpropionitrile are typically traced back to catalyst issues, suboptimal reaction conditions, or the formation of secondary amine byproducts.
A. Catalyst Inactivation or Insufficiency: The catalyst is the heart of the reaction. Its activity can be compromised by impurities in the starting material or solvent.
-
Recommendation:
-
Ensure the 3-cyclohexylpropionitrile starting material is pure. Consider passing it through a short plug of activated carbon or alumina to remove potential catalyst poisons.
-
Use a high-quality catalyst from a reputable supplier. For palladium on carbon (Pd/C), a 5-10% loading is standard.
-
Increase catalyst loading if the reaction remains sluggish, but be mindful of cost implications on a larger scale.
-
B. Suboptimal Hydrogen Pressure & Temperature: These two parameters are intrinsically linked. Insufficient pressure will result in a slow reaction rate, while excessive temperature can promote side reactions.
-
Recommendation:
C. Suppression of Secondary Amine Formation: A significant yield loss in nitrile hydrogenation is often due to the formation of the secondary amine, bis(3-cyclohexylpropyl)amine. This occurs when the intermediate imine reacts with the newly formed primary amine product.[5]
Caption: Suppression of secondary amine byproduct.
-
Recommendation:
-
Ammonia Addition: The most effective strategy is to conduct the hydrogenation in a solvent saturated with ammonia (e.g., ethanolic ammonia). The excess ammonia competes with the primary amine product for reaction with the intermediate imine, effectively suppressing secondary amine formation.
-
Acidic Additives: The use of acidic additives like NaH₂PO₄ can protonate the primary amine product, rendering it less nucleophilic and reducing its ability to form the secondary amine.[3][4][5]
-
FAQ 3: My reductive amination yield is poor. How can I troubleshoot it?
Reductive amination is a powerful technique, but its success hinges on the delicate balance between imine formation and reduction.[6]
Troubleshooting Workflow: Reductive Amination
Caption: Troubleshooting flowchart for reductive amination.
A. pH Control is Critical: Imine formation is catalyzed by acid, but too much acid will protonate the amine nucleophile (ammonia), rendering it inactive. The optimal pH is typically between 5 and 6.
-
Protocol: Add a weak acid, such as acetic acid, to your reaction mixture. You can monitor the pH with test strips. Using an ammonium salt like ammonium acetate can act as both the ammonia source and a buffer.
B. Choice of Reducing Agent: The ideal reducing agent for this reaction is one that selectively reduces the imine C=N bond in the presence of the starting aldehyde's C=O bond.[7]
-
Recommendation:
-
Sodium Cyanoborohydride (NaBH₃CN): This is the classic choice. It is mild enough not to reduce the aldehyde but is highly effective at reducing the protonated imine (iminium ion).[8] Yields of 70-95% are common.[2]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an excellent, safer alternative to NaBH₃CN that avoids the generation of cyanide waste. It is particularly effective for one-pot reactions.[7]
-
C. Managing Stoichiometry: To prevent the newly formed this compound from acting as a nucleophile and reacting with more aldehyde (leading to secondary and tertiary amines), the ammonia source should be in large excess.
-
Recommendation: Use at least 3-5 equivalents of the ammonia source (e.g., ammonium acetate) relative to the 3-cyclohexylpropanal.
FAQ 4: How can I purify this compound to >99%?
Achieving high purity requires selecting a method appropriate for the scale of your synthesis and the nature of the impurities.
Recommended Purification Methods
| Method | Scale | Achievable Purity | Best For Removing |
| Vacuum Distillation | Large (>>1 g) | 90-98%[2] | High-boiling impurities, catalyst residues. |
| Flash Column Chromatography | Small (<5 g) | 95-99%[2] | Structurally similar byproducts (e.g., secondary amine). |
| Acid-Base Extraction | All Scales | >98% (Post-distillation) | Non-basic organic impurities, starting aldehyde/nitrile. |
A. Protocol: Lab-Scale Purification via Acid-Base Extraction
This classic technique leverages the basicity of the amine to separate it from neutral or acidic impurities.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous hydrochloric acid (HCl). The amine will be protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the aqueous layers. Wash this combined aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 4M aqueous sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12). This deprotonates the ammonium salt and regenerates the free amine, which may appear as a cloudy precipitate or an oily layer.
-
Final Extraction: Extract the free amine back into a fresh organic solvent (DCM or ethyl acetate). Repeat 2-3 times.
-
Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
B. Protocol: Large-Scale Purification via Vacuum Distillation
For multi-gram quantities, distillation is the most efficient method.
-
Setup: Assemble a distillation apparatus suitable for vacuum operation. A short-path distillation head is recommended to minimize product loss.
-
Conditions: this compound has a reported boiling point of 191.8°C at atmospheric pressure and distills at 140-160°C under reduced pressure.[2][9]
-
Procedure: Heat the crude oil under vacuum. Collect the fraction that distills within the expected temperature range. Discard the initial forerun and the high-boiling residue.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 4361-44-8 [smolecule.com]
- 3. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. echemi.com [echemi.com]
Navigating the Nuances of 3-Cyclohexylpropan-1-amine: A Technical Support Guide
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support center for 3-Cyclohexylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth assistance for challenges encountered during experimentation. While the inquiry specified challenges related to the viscosity of this compound, a comprehensive review of available literature and supplier documentation does not indicate that this compound is classified as a viscous liquid under standard laboratory conditions. In fact, its physical properties are more aligned with those of a standard, non-viscous liquid amine.
Therefore, to provide the most accurate and useful guidance, this document is structured in two parts. Part 1 directly addresses the known handling challenges and properties of this compound. Part 2 offers a general, but detailed, troubleshooting guide for handling genuinely viscous liquids, a valuable skill set in any chemical laboratory.
Part 1: Technical Support for this compound
This compound is a primary amine with a cyclohexyl moiety, making it a useful building block in pharmaceutical and chemical synthesis.[1] Its proper handling is crucial for experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: As with many primary amines, this compound is an irritant and can be harmful if swallowed.[2] It is crucial to handle it in a well-ventilated area, preferably a fume hood, and to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] The compound has a flash point of approximately 64.7 °C, so it should be kept away from ignition sources.[1][4]
Q2: I'm having trouble dissolving this compound for my reaction. What are suitable solvents?
A2: this compound is sparingly soluble in water but is soluble in many organic solvents such as ethanol and ether.[3] For reactions, anhydrous tetrahydrofuran (THF) is a commonly used solvent, particularly in procedures involving reducing agents like lithium aluminum hydride (LiAlH4).[1] The choice of solvent will ultimately depend on the specific reaction conditions and the other reagents involved.
Q3: My reaction with this compound is not proceeding as expected. What are some common pitfalls?
A3: The primary amine group of this compound is a nucleophile and a base. Common issues in reactions can stem from:
-
Moisture: The amine can react with water, and for reactions requiring anhydrous conditions (e.g., with Grignard reagents or LiAlH4), it is critical to use dry solvents and handle the reagents under an inert atmosphere.[1]
-
Incompatible Reagents: The amine will react with acids, acid chlorides, and other electrophiles. Ensure that your reaction medium and other reagents are compatible.
-
Temperature Control: As with many chemical reactions, the temperature can significantly impact the outcome. For instance, when using reactive reagents like n-butyllithium in syntheses involving similar amines, cooling to low temperatures (e.g., -78 °C) is often necessary to control the reaction.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Reaction Yield | Presence of moisture or other impurities. | Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Purify the this compound if its purity is in doubt. |
| Incorrect stoichiometry or reaction conditions. | Verify the molar ratios of your reactants. Optimize the reaction temperature and time based on literature precedents for similar transformations. | |
| Formation of Side Products | Amine acting as a base rather than a nucleophile. | If the desired reaction is nucleophilic addition or substitution, consider using a non-nucleophilic base to handle any necessary deprotonation steps separately. |
| Over-alkylation of the amine. | In alkylation reactions, the primary amine can react further to form secondary and tertiary amines. Use a large excess of the amine or protect the amine group if necessary. | |
| Difficulty in Product Isolation | Emulsion formation during aqueous workup. | Amines can act as surfactants. To break emulsions, try adding a saturated brine solution or a small amount of a different organic solvent. |
Experimental Protocol: N-Benzoylation of this compound
This protocol details a standard acylation reaction, a common use for primary amines like this compound.
-
Preparation: In a round-bottom flask, dissolve 10 mmol of this compound in 20 mL of dichloromethane (DCM).
-
Addition of Base: Add 1.2 equivalents (12 mmol) of triethylamine to the solution.
-
Acylation: Cool the mixture in an ice bath. Slowly add 1.1 equivalents (11 mmol) of benzoyl chloride dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding 20 mL of water. Separate the organic layer. Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for N-Benzoylation of this compound.
Part 2: General Troubleshooting Guide for Handling Viscous Liquids
While this compound is not notably viscous, many other reagents used in scientific research are. This section provides a comprehensive guide to the challenges and solutions for handling these materials.
Frequently Asked Questions (FAQs)
Q1: What makes a liquid viscous, and why is it challenging to handle in the lab?
A1: Viscosity is a measure of a fluid's resistance to flow. It arises from the internal friction between molecules. Highly viscous liquids, like glycerol or honey, have strong intermolecular forces. These forces make them difficult to pipette accurately, lead to the formation of air bubbles, and can leave a significant residue on container and pipette tip surfaces, all of which compromise experimental reproducibility.
Q2: What is the best pipetting technique for viscous liquids?
A2: Reverse pipetting is the most recommended technique. In this method, you aspirate more liquid than needed by depressing the plunger to the second stop, and then dispense the desired volume by depressing only to the first stop. This leaves the excess liquid in the tip, which helps to compensate for the film of liquid that clings to the inner surface of the tip.
Q3: Are there specialized tools for handling viscous liquids?
A3: Yes, several tools can significantly improve the handling of viscous liquids:
-
Positive-displacement pipettes: These use a piston that comes into direct contact with the liquid, scraping it off the capillary walls during dispensing. This is the most accurate method for highly viscous or dense liquids.
-
Wide-bore pipette tips: A larger opening reduces the shear forces on the liquid and makes it easier to aspirate and dispense.
-
Low-retention pipette tips: These have a hydrophobic inner surface that reduces the amount of liquid that adheres to the tip.
Troubleshooting Guide for Viscous Liquids
| Issue | Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting Volume | Liquid clinging to the pipette tip. | Use the reverse pipetting technique. Switch to low-retention or wide-bore pipette tips. For highest accuracy, use a positive-displacement pipette. |
| Aspiration is too fast, creating air bubbles. | Decrease the aspiration speed to allow the viscous liquid to flow into the tip smoothly. | |
| Air Bubbles in the Pipette Tip | Rapid aspiration or dispensing. | Use a slow and steady motion for both aspirating and dispensing. Pause after aspiration to allow the liquid to settle in the tip. |
| Sample Loss/Residue | Liquid adhering to the original container. | If possible, warm the viscous liquid gently to reduce its viscosity before handling. Use a spatula to scrape the sides of the container. |
| Inconsistent Dispensing | Incomplete dispensing due to surface tension. | Dispense the liquid against the wall of the receiving vessel to help pull the entire volume out of the tip. |
Experimental Protocol: Preparing a 50% Glycerol Stock Solution
This protocol details the preparation of a common viscous solution and highlights techniques for accurate handling.
-
Preparation: Place a beaker with 50 mL of sterile water on a magnetic stir plate.
-
Measurement of Glycerol:
-
By Volume (with caution): Use a wide-bore pipette tip and the reverse pipetting technique to measure 50 mL of glycerol. Slowly dispense the glycerol into the stirring water.
-
By Weight (recommended): For higher accuracy, place the beaker of water on a tared balance. Pipette glycerol into the water until the desired weight is reached (density of glycerol is 1.26 g/mL).
-
-
Mixing: Allow the solution to stir until the glycerol is completely dissolved and the solution is homogenous. This may take some time due to the high viscosity of glycerol.
-
Storage: Autoclave the solution for sterilization and store at room temperature.
Caption: Troubleshooting decision tree for handling viscous liquids.
References
Technical Support Center: Column Chromatography of 3-Cyclohexylpropan-1-amine
Welcome to the technical support center for the chromatographic purification of 3-Cyclohexylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying primary aliphatic amines. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to enhance the efficiency and success of your separation workflows.
Introduction: The Challenge of Purifying Primary Amines
This compound (MW: 141.25 g/mol , Formula: C₉H₁₉N) is a primary aliphatic amine.[1][2] While structurally straightforward, its basic nature presents significant challenges during purification via normal-phase column chromatography on standard silica gel. The primary amine group is a Brønsted base, which readily interacts with the acidic silanol groups (Si-OH) present on the surface of silica gel.[3][4] This strong, often irreversible, acid-base interaction leads to common chromatographic problems such as severe peak tailing, low recovery, and poor resolution.[5][6]
This guide will address these issues head-on, providing you with the expert knowledge to diagnose problems and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound stick to the silica gel column?
This is the most common issue encountered when purifying basic compounds like amines. The root cause is a strong acid-base interaction between the basic nitrogen atom of your amine and the acidic surface of the silica gel.[3] Silica gel's surface is covered with silanol groups (Si-OH), which are Brønsted acids.[4] These acidic sites can protonate the amine, forming a salt that adsorbs very strongly to the stationary phase, leading to poor elution, significant peak tailing, or even complete retention of the compound on the column.[4][6]
Q2: What is the best stationary phase for purifying this amine?
While standard silica gel can be used with modifications to the mobile phase, alternative stationary phases are often a better choice for a more robust and reproducible separation.[7]
| Stationary Phase | Advantages | Disadvantages | Best For |
| Standard Silica Gel | Inexpensive, widely available, extensive literature. | Strongly acidic surface causes tailing and poor recovery for amines.[3] | Cost-sensitive applications where mobile phase modification is acceptable. |
| Deactivated/End-capped Silica | Residual silanol groups are chemically capped, reducing surface acidity and improving peak shape for basic analytes.[8] | More expensive than standard silica. May still require some mobile phase modification. | Improving peak symmetry without drastic changes to established protocols. |
| Basic Alumina (Al₂O₃) | Basic surface eliminates the strong acid-base interaction, leading to excellent peak shapes for amines.[7][9] | Activity can vary; requires careful selection of activity grade. Different selectivity compared to silica. | Stubbornly basic compounds that show poor recovery on any type of silica. |
| Amine-Functionalized Silica | The surface is bonded with an amino group, creating a more neutral environment that prevents strong interactions with basic compounds.[3][10] This allows for elution with simple non-polar solvents like hexane/ethyl acetate.[10] | Higher cost. Can have lower loading capacity. | High-purity separations where reproducibility and simple solvent systems are critical. |
Q3: What is a good starting mobile phase for TLC analysis?
For a compound of moderate polarity like this compound, a good starting point for thin-layer chromatography (TLC) is a mixture of a non-polar and a polar solvent. However, due to the basicity of the amine, a modifier is almost always necessary when using a silica stationary phase.
A recommended starting system is 95:4:1 Dichloromethane / Methanol / Ammonium Hydroxide . The dichloromethane and methanol control the polarity, while the small amount of ammonium hydroxide acts as a competing base to saturate the acidic sites on the silica plate, preventing streaking and allowing the amine spot to migrate properly.[11][12] Alternatively, 0.5-1% triethylamine (TEA) can be used in place of ammonia.[13]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a Q&A format.
Q4: My TLC shows a long, comet-like streak instead of a round spot. What's wrong?
A streak on a TLC plate is the visual representation of peak tailing on a column. This indicates a strong, undesirable interaction between your amine and the stationary phase. The front of the spot moves with the solvent, but a "tail" of the compound remains adsorbed to the acidic silanol groups and moves much more slowly.
Solution Workflow:
-
Introduce a Basic Modifier: The most direct solution is to add a competing base to your developing solvent system. Prepare a new eluent containing 0.5-2% triethylamine (TEA) or a few drops of concentrated ammonium hydroxide.[13][14] This modifier will neutralize the acidic sites on the silica, allowing your analyte to travel as a more compact spot.
-
Increase Solvent Polarity: While adding a modifier, you may also need to increase the eluent's polarity. Try increasing the percentage of methanol in a DCM/MeOH system. A gradient of 0-10% methanol in dichloromethane (with 1% TEA throughout) is a common starting point.[11]
-
Switch to a Different Plate: If streaking persists, test your compound on an alumina or an amine-functionalized silica TLC plate.[9][10] This will confirm if the issue is fundamentally the acid-base interaction, as the streaking should be significantly reduced on these alternative surfaces.
Q5: My compound elutes from the column, but the peaks are very broad and show significant tailing. How can I improve the peak shape?
This is the column equivalent of the TLC streaking issue discussed above. Poor peak shape compromises resolution, leading to mixed fractions and lower yields of pure product.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
In-Depth Explanation:
-
Add a Competing Base: As with TLC, adding a volatile amine like triethylamine (TEA) or ammonium hydroxide to the mobile phase is the primary solution on silica gel.[11][15] The modifier acts as a silanol suppressor, interacting with the acidic sites and preventing the analyte from binding too strongly.[16] This improves the mass transfer kinetics, resulting in sharper, more symmetrical peaks.[10]
-
Reduce Sample Load: Overloading the column can saturate the stationary phase, leading to peak distortion that mimics tailing.[5][8] A general rule is to load no more than 1-5 g of crude material per 100 g of silica gel. If tailing affects all compounds, not just the amine, overloading is a likely culprit.
-
Switch Stationary Phase: If mobile phase modification does not provide the desired peak shape, switching to a more inert stationary phase like basic alumina or amine-functionalized silica is the most robust solution.[3][7]
Q6: I've achieved good separation on TLC, but the column chromatography is failing to resolve my compound from an impurity. What should I do?
Discrepancies between TLC and column chromatography can arise from several factors, including differences in heat dissipation, equilibration, and flow dynamics.
Troubleshooting Steps:
-
Ensure Proper Equilibration: Before loading your sample, flush the packed column with at least 5 column volumes (CV) of your initial mobile phase. If you are using a basic modifier (like TEA), it is critical that the modifier is present in this equilibration solvent to ensure the entire silica bed is neutralized before the sample is introduced.[11]
-
Optimize the Elution Gradient: If your compounds are close together on TLC (a low ΔRf), a shallow gradient is required for separation on the column. For example, instead of a 0-20% B gradient over 10 CV, try a 5-15% B gradient over 20 CV. This gives the compounds more time to interact with the stationary phase and resolve.
-
Change Solvent Selectivity: If a shallow gradient doesn't work, the solvent system may not have the right selectivity for your specific compounds. The "solvent selectivity triangle" (e.g., using solvents with different dipole, hydrogen-bonding, and dispersion properties) can be a guide. Try replacing ethyl acetate with methyl tert-butyl ether (MTBE) or dichloromethane to alter the interactions and potentially improve separation.[14] Flash column chromatography with a hexane/ethyl acetate eluent system (typically 9:1 to 5:1 ratios) is a versatile starting point for method development.[1]
Experimental Protocols
Protocol 1: Method Development via TLC with a Basic Modifier
-
Prepare Stock Solutions: Dissolve your crude this compound mixture in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of ~10 mg/mL.
-
Prepare Eluent Systems: Prepare small volumes (10-20 mL) of several mobile phases in sealed jars.
-
System A (Low Polarity): 95:5 Hexane / Ethyl Acetate + 0.5% TEA
-
System B (Medium Polarity): 80:20 Hexane / Ethyl Acetate + 0.5% TEA
-
System C (Higher Polarity): 95:5 Dichloromethane / Methanol + 0.5% TEA
-
-
Spot the TLC Plate: Using a capillary tube, spot your crude mixture on a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in one of the prepared jars, ensuring the solvent level is below the spots. Cover the jar and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. After the solvent evaporates, visualize the spots. Primary amines can often be visualized using a ninhydrin stain followed by gentle heating. UV light may also be used if impurities are UV-active.
-
Analyze and Optimize: The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4, with clear separation from major impurities. Adjust the solvent ratios as needed to achieve this target.
Protocol 2: Column Chromatography Purification using a Basic Modifier
-
Select Eluent System: Based on the optimized TLC results (Protocol 1), prepare a sufficient volume of the mobile phase, including the basic modifier (e.g., 0.5% v/v TEA). Prepare a "starting eluent" (less polar, for loading and initial elution) and a "final eluent" (more polar, for eluting your compound).
-
Pack the Column: Select an appropriate size column. Slurry pack the silica gel using your starting eluent. Ensure the packing is uniform and free of air bubbles.
-
Equilibrate the Column: Run 3-5 column volumes of the starting eluent through the packed column to ensure it is fully equilibrated and the stationary phase is neutralized by the basic modifier.
-
Load the Sample: Dissolve your crude material in a minimal amount of dichloromethane or the starting eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Run the Column: Begin elution with the starting eluent. Collect fractions and monitor them by TLC. Gradually increase the polarity of the mobile phase according to your developed gradient to elute your target compound.
-
Combine and Concentrate: Analyze the collected fractions by TLC. Combine the fractions containing the pure this compound and remove the solvent under reduced pressure. The use of a volatile base like TEA is advantageous as it can be easily removed during evaporation.
References
- 1. Buy this compound | 4361-44-8 [smolecule.com]
- 2. 3-Cyclohexylpropylamine | C9H19N | CID 12666390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. reddit.com [reddit.com]
- 13. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uhplcs.com [uhplcs.com]
Long-term storage and stability issues of 3-Cyclohexylpropan-1-amine
Welcome to the technical support guide for 3-Cyclohexylpropan-1-amine (CAS 4361-44-8). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term storage and stability of this versatile aliphatic amine. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and synthetic processes.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and actionable solutions.
Issue 1: Inconsistent Experimental Results or Reduced Reactivity
Symptoms:
-
Lower than expected yields in synthetic reactions where this compound is a reactant.
-
Inconsistent retention times or peak shapes in chromatographic analyses.
-
Shift in the expected pH of solutions prepared with the amine.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Protocol |
| Degradation due to CO₂ Absorption | Primary amines like this compound are basic and can readily react with atmospheric carbon dioxide to form thermally reversible alkylammonium carbamates.[1] This reaction consumes the free amine, reducing its effective concentration and potentially introducing an impurity that can interfere with subsequent reactions. | 1. Inert Atmosphere Handling: Handle the amine under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to CO₂. 2. Degassing Solvents: Use solvents that have been degassed to remove dissolved CO₂. 3. Purification: If CO₂ absorption is suspected, consider purifying a small sample by vacuum distillation to remove the carbamate salt.[2] |
| Moisture Absorption (Hygroscopicity) | Amines are known to be hygroscopic, meaning they can absorb moisture from the air.[3] The presence of water can alter the reaction conditions, affect the solubility of reagents, and potentially participate in side reactions, leading to reduced yields and the formation of byproducts. | 1. Dry Storage: Ensure the compound is stored in a tightly sealed container with a desiccant.[3] 2. Use of Dry Glassware: Always use oven-dried or flame-dried glassware for reactions. 3. Solvent Purity: Utilize anhydrous solvents in your reactions to prevent introducing water. |
| Oxidation | While less common for saturated aliphatic amines under standard conditions, prolonged exposure to air and light can lead to gradual oxidation, forming various degradation products that can impact reactivity. | 1. Inert Gas Blanket: Store the amine under an inert gas blanket (nitrogen or argon).[4] 2. Light Protection: Store the container in a dark place or use an amber-colored vial to protect it from light.[5] 3. Antioxidant Addition: For very long-term storage, consider adding a small amount of a suitable antioxidant, though this should be evaluated for compatibility with your specific application. |
Issue 2: Visible Changes in the Sample's Appearance
Symptoms:
-
The typically colorless to pale yellow liquid has developed a darker yellow or brownish tint.[2]
-
Formation of a precipitate or solid material in the liquid.
-
Increased viscosity of the amine.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Protocol |
| Formation of Carbamate Salts | As mentioned previously, reaction with atmospheric CO₂ forms alkylammonium carbamates.[1] These salts may have limited solubility in the amine, leading to the formation of a precipitate, especially at lower temperatures. | 1. Solubility Test: Gently warm a small, affected sample. If the solid dissolves and reappears upon cooling, it is likely a carbamate salt. 2. Purification: Vacuum distillation can be an effective method for separating the pure amine from non-volatile carbamate salts.[2] |
| Oxidative Degradation | The formation of colored impurities is often a sign of oxidation. These impurities can arise from complex, multi-step degradation pathways initiated by atmospheric oxygen. | 1. Purity Analysis: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential degradation products.[2] 2. Purification: Depending on the nature of the impurities, purification methods such as vacuum distillation or flash column chromatography may be employed.[2] |
| Contamination | The observed changes could be due to external contamination from improper handling, such as using a non-dedicated spatula or pipette. | 1. Review Handling Procedures: Ensure that all handling of the amine is performed with clean, dedicated equipment. 2. Isolate the Batch: If contamination is suspected, isolate the affected batch to prevent it from compromising other experiments. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2][5] The container should be protected from light by using an amber vial or by storing it in a dark location.[5] To mitigate moisture absorption, the use of a desiccant in the storage area is also recommended.[3]
Q2: How can I verify the purity of my this compound sample before use?
Several analytical techniques can be used to assess the purity of your sample. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for determining purity and identifying volatile impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information and help quantify impurities.[2] High-Performance Liquid Chromatography (HPLC) is also a valuable tool for quantifying non-volatile impurities with high precision.[2]
Q3: My this compound has been stored for a while and appears to have solidified at 2-8°C. Is it still usable?
While the melting point of this compound is not consistently reported, some aliphatic amines can solidify or become highly viscous at refrigerated temperatures.[2] This is not necessarily a sign of degradation. Allow the sample to slowly warm to room temperature. If it returns to a clear, colorless to pale yellow liquid, it is likely safe to use. However, if solids persist after warming, it could indicate the formation of carbamate salts or other impurities, and a purity check is recommended.
Q4: What are the primary degradation pathways for this compound?
The two most significant degradation pathways for this compound under typical laboratory conditions are reaction with atmospheric carbon dioxide and oxidation.
-
Reaction with Carbon Dioxide: This involves the nucleophilic attack of the amine on a CO₂ molecule, followed by deprotonation by a second amine molecule to form an alkylammonium carbamate salt.[1] This process is reversible.
-
Oxidation: While specific pathways for this molecule are not extensively documented, primary amines can undergo oxidation to form a variety of products, including imines, nitroso compounds, and eventually more complex degradation products, especially in the presence of light, heat, or metal catalysts.
Below is a diagram illustrating the formation of alkylammonium carbamate.
Caption: Formation of alkylammonium carbamate from this compound and CO₂.
Q5: Are there any specific materials that should be avoided for storing or handling this compound?
Yes, as a basic and corrosive compound, certain materials should be avoided. Do not store or handle this compound in containers made of or with components of copper, aluminum, zinc, or their alloys, as amines can react with these metals. It is also incompatible with strong oxidizing agents and acids.[6] For storage containers, high-density polyethylene (HDPE) or glass are suitable choices.[3]
Section 3: Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Scan from m/z 35 to 500.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram. The purity can be estimated by the area percentage of the main peak. The mass spectrum of the main peak should correspond to the molecular weight of this compound (141.25 g/mol ) and exhibit characteristic fragmentation patterns.[2]
Caption: Workflow for GC-MS purity assessment of this compound.
References
- 1. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 4361-44-8 [smolecule.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chembk.com [chembk.com]
- 6. docs.gato.txst.edu [docs.gato.txst.edu]
Technical Support Center: Troubleshooting the Hofmann Elimination of 3-Cyclohexylpropan-1-amine Derivatives
Welcome to the technical support guide for the Hofmann elimination of 3-cyclohexylpropan-1-amine and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this classic yet powerful reaction. Here, we delve into the nuances of this elimination, providing in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
The Hofmann elimination is a multi-step process that converts amines into alkenes.[1] It proceeds via exhaustive methylation of the amine to form a quaternary ammonium salt, followed by elimination with a base, typically after anion exchange to a hydroxide salt.[2][3] A key characteristic of this reaction is its regioselectivity, which typically yields the least substituted alkene, known as the "Hofmann product."[4][5] This is in contrast to the more common Zaitsev's rule, which predicts the formation of the most stable, more substituted alkene.[2] The steric bulk of the quaternary ammonium leaving group is a primary reason for this observed selectivity.[2]
This guide will address common challenges encountered when applying the Hofmann elimination to this compound derivatives, a substrate class with its own unique considerations due to the presence of the bulky cyclohexyl group.
I. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Alkene (Cyclohexylpropene)
Question: I am performing a Hofmann elimination on a this compound derivative, but I'm observing very low yields of the expected cyclohexylpropene product. What are the likely causes and how can I improve the yield?
Answer: Low or no yield in a Hofmann elimination can stem from several factors, primarily related to the three key stages of the reaction: exhaustive methylation, anion exchange, and the elimination step itself.
Potential Causes & Step-by-Step Solutions:
-
Incomplete Exhaustive Methylation: The primary amine must be fully converted to the quaternary ammonium salt for the elimination to proceed efficiently.[6]
-
Troubleshooting:
-
Use a sufficient excess of methyl iodide: A significant excess (at least 3-4 equivalents) of methyl iodide is often necessary to drive the reaction to completion.[6][7]
-
Reaction Monitoring: Track the progress of the methylation using techniques like ¹H NMR or TLC. The disappearance of the N-H protons and the appearance of the N-methyl signals in the NMR spectrum are indicative of successful methylation.
-
Include a mild base: The methylation process generates HI, which can protonate the starting amine, rendering it non-nucleophilic.[6] Including a mild, non-nucleophilic base like sodium bicarbonate can neutralize the acid as it forms, allowing the methylation to continue.[8]
-
-
-
Inefficient Anion Exchange: The iodide counter-ion of the quaternary ammonium salt is not basic enough to effect elimination. It must be exchanged for a stronger base, typically hydroxide.[3]
-
Troubleshooting:
-
Use fresh silver oxide (Ag₂O): Silver oxide can degrade over time. Ensure you are using a fresh, active batch.
-
Ensure thorough mixing: The reaction between the quaternary ammonium iodide and silver oxide is a heterogeneous mixture. Vigorous stirring is crucial to facilitate the complete precipitation of silver iodide (AgI) and formation of the hydroxide salt.[7]
-
Alternative Anion Exchange Resins: As an alternative to silver oxide, strong basic anion exchange resins can be used to perform the ion exchange.
-
-
-
Inadequate Heating During Elimination: The E2 elimination of the quaternary ammonium hydroxide requires thermal energy to overcome the activation barrier.[7]
-
Troubleshooting:
-
Optimize Reaction Temperature: The required temperature for elimination can vary depending on the specific substrate, but it typically ranges from 100-200°C.[7][9] If the yield is low, a gradual increase in temperature may be beneficial.
-
Monitor for Decomposition: Be aware that excessively high temperatures can lead to decomposition of the starting material or product.
-
-
Issue 2: Formation of Unexpected Side Products
Question: My reaction is producing a significant amount of a byproduct that I believe is an alcohol (3-cyclohexylpropan-1-ol). Why is this happening and how can I prevent it?
Answer: The formation of an alcohol byproduct is a classic example of a competing SN2 reaction. The hydroxide ion, which is intended to act as a base to abstract a β-hydrogen, can also act as a nucleophile and attack the α-carbon, leading to the displacement of the trimethylamine leaving group and formation of an alcohol.[7][10]
Minimizing SN2 Competition:
-
Steric Hindrance: Fortunately, the bulky trimethylammonium leaving group and the steric hindrance around the α-carbon in this compound derivatives generally disfavor the SN2 pathway. However, if the reaction conditions are not optimal, this side reaction can become more prominent.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature slightly may favor the elimination pathway over substitution, although this needs to be balanced with the need for sufficient heat for the elimination to occur.
-
Solvent: The choice of solvent can influence the nucleophilicity of the hydroxide ion. Protic solvents can solvate the hydroxide ion, potentially reducing its nucleophilicity.
-
Issue 3: Formation of the "Zaitsev" Product
Question: I am observing the formation of an isomeric alkene, which appears to be the more substituted "Zaitsev" product, instead of the expected "Hofmann" product. What could be causing this?
Answer: While the Hofmann elimination is known for producing the least substituted alkene, the formation of the Zaitsev product can occur under certain conditions.[7]
Factors Influencing Regioselectivity:
-
Substrate Structure: In some cases, electronic effects within the substrate can favor the formation of the more stable Zaitsev product. For instance, if there are β-hydrogens that are particularly acidic due to the presence of an electron-withdrawing group, abstraction of these protons may be favored.[7]
-
Reaction Conditions:
-
Base Strength and Steric Hindrance: While hydroxide is the standard base, its properties can be modulated by the solvent and counter-ion. The use of a very strong, non-bulky base might, in some instances, shift the selectivity.
-
Leaving Group: The large steric bulk of the trimethylammonium group is the primary driver for Hofmann selectivity.[2] Ensure that the exhaustive methylation has gone to completion to form this bulky leaving group.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the Hofmann elimination of this compound derivatives.
Caption: Troubleshooting workflow for Hofmann elimination.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of silver oxide in the Hofmann elimination?
A1: Silver oxide (Ag₂O) serves a crucial dual purpose. Firstly, it facilitates the precipitation of the iodide ion from the quaternary ammonium salt as insoluble silver iodide (AgI). Secondly, it generates hydroxide ions in the aqueous solution, which then act as the base in the subsequent E2 elimination step.[1][5]
Q2: Why is methyl iodide typically used for the exhaustive methylation?
A2: Methyl iodide is an excellent choice for several reasons. It is a highly reactive alkylating agent in SN2 reactions due to the low steric hindrance of the methyl group.[11] Furthermore, the resulting trimethylammonium group is a good leaving group. Importantly, the methyl groups themselves lack β-hydrogens and therefore cannot undergo the elimination reaction, simplifying the product mixture.[1][9]
Q3: Can other bases be used for the elimination step?
A3: While hydroxide generated from silver oxide is the classic and most common base, other strong bases can potentially be used. However, the choice of base can influence the outcome of the reaction, including the ratio of elimination to substitution products and the regioselectivity. For most standard applications, the silver oxide/water system is reliable.
Q4: How does the stereochemistry of the starting material affect the Hofmann elimination?
A4: The Hofmann elimination typically proceeds through an anti-periplanar transition state, meaning the abstracted β-hydrogen and the leaving group are oriented at a 180° dihedral angle.[12][13] This stereochemical requirement can be particularly important in cyclic or sterically constrained systems, where the accessibility of an anti-periplanar β-hydrogen will determine which product is formed. However, syn-elimination has also been observed in some cases.[14]
Q5: Are there alternative methods to the Hofmann elimination for converting amines to alkenes?
A5: Yes, the Cope elimination is a closely related reaction that also yields the Hofmann product.[15][16] The Cope elimination involves the oxidation of a tertiary amine to an amine oxide, followed by thermal elimination.[17] This reaction often proceeds under milder conditions than the Hofmann elimination.[15][17]
III. Experimental Protocol and Data
Exemplary Protocol: Hofmann Elimination of this compound
This protocol is a general guideline and may require optimization for specific derivatives.
Step 1: Exhaustive Methylation
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as methanol.
-
Add a mild base such as sodium bicarbonate (3.0 eq.).
-
Add an excess of methyl iodide (at least 3.0 eq.) to the solution. The reaction can be exothermic.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction's progress by TLC or ¹H NMR to confirm the complete formation of the quaternary ammonium iodide.
-
Remove the solvent and excess methyl iodide under reduced pressure to obtain the crude N,N,N-trimethyl-3-cyclohexylpropan-1-aminium iodide.
Step 2: Anion Exchange
-
Dissolve the crude quaternary ammonium iodide in a minimal amount of water.
-
Add a slurry of freshly prepared silver oxide (1.5 eq.) in water.
-
Stir the mixture vigorously at room temperature for several hours to ensure complete precipitation of silver iodide.
-
Filter the mixture to remove the silver iodide precipitate. The filtrate contains the quaternary ammonium hydroxide.
Step 3: Elimination
-
Carefully heat the aqueous solution of the quaternary ammonium hydroxide. The elimination typically occurs at temperatures between 100-200°C.
-
The volatile alkene product (cyclohexylpropene) can be distilled directly from the reaction mixture.
-
Alternatively, the reaction mixture can be cooled, and the product extracted with a low-boiling organic solvent like diethyl ether.
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and carefully remove the solvent to yield the crude alkene.
-
Purify the product by distillation or column chromatography as needed.
Table of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Potential Impact |
| Methyl Iodide Stoichiometry | ≥ 3 equivalents | Ensures complete conversion to the quaternary ammonium salt. Insufficient amounts will lead to incomplete reaction and low yield.[7] |
| Base for Methylation | Mild base (e.g., NaHCO₃) | Neutralizes the HI byproduct, preventing the protonation and deactivation of the starting amine.[6][8] |
| Anion Exchange Reagent | Fresh Ag₂O or ion exchange resin | Crucial for generating the hydroxide base necessary for elimination. Old or inactive Ag₂O will result in poor anion exchange.[7] |
| Elimination Temperature | 100-200 °C | Provides the activation energy for the E2 elimination. Temperature needs to be optimized for the specific substrate.[7][9] |
| Solvent | Methanol (for methylation), Water (for elimination) | Solvents are chosen to dissolve the reactants at each stage of the process. |
IV. References
-
Hofmann and Cope Elimination - E2 Reaction Mechanism - Syn vs Anti Stereochemistry. (2016, December 29). YouTube. Retrieved from --INVALID-LINK--
-
Hofmann elimination. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
The Hofmann Elimination Reaction. (n.d.). Yale University Department of Chemistry. Retrieved from --INVALID-LINK--
-
Hofmann Elimination Reaction | Definition, Mechanism & Applications. (n.d.). Allen Institute. Retrieved from --INVALID-LINK--
-
22.4 Hofmann Elimination and Cope Elimination. (n.d.). Chad's Prep. Retrieved from --INVALID-LINK--
-
Hofmann Elimination. (n.d.). BYJU'S. Retrieved from --INVALID-LINK--
-
Factors influencing the rate of Hofmann elimination. (n.d.). BenchChem. Retrieved from --INVALID-LINK--
-
The Cope Elimination: Introduction, Examples and Mechanism. (2018, September 24). Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
How to differentiate between Hoffman's elimination reaction and Copes elimination reaction. (2021, January 10). Quora. Retrieved from --INVALID-LINK--
-
Explain Hofmann's exhaustive alkylation. (2021, November 19). Sarthaks eConnect. Retrieved from --INVALID-LINK--
-
Hofmann Elimination. (n.d.). Organic Chemistry Tutor. Retrieved from --INVALID-LINK--
-
The Hofmann Elimination. (n.d.). Chemistry Steps. Retrieved from --INVALID-LINK--
-
Hofmann Elimination Reaction-Mechanism, Example, Application, Practice Problems and FAQs. (n.d.). Aakash Institute. Retrieved from --INVALID-LINK--
-
Reactions of Amines. (2024, March 23). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
The Hofmann Elimination: Anti-Zaitsev Behavior. (n.d.). Oregon State University. Retrieved from --INVALID-LINK--
-
Ch22: Hofmann elimination. (n.d.). University of Calgary. Retrieved from --INVALID-LINK--
-
Hofmann Elimination Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved from --INVALID-LINK--
-
Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Hofmann Elimination. (2023, January 22). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Hofmann Elimination via Exhaustive Methylation of Amines. (2020, March 6). YouTube. Retrieved from --INVALID-LINK--
-
Hofmann Elimination with a Cyclic Amine. (2019, January 24). YouTube. Retrieved from --INVALID-LINK--
-
Hofmann Elimination. (2020, May 2). YouTube. Retrieved from --INVALID-LINK--
-
Hofmann Elimination. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored? (2017, October 18). Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Can anyone help with this synthesis with cyclohexane? (2017, April 21). Reddit. Retrieved from --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--
-
Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Hofmann's Rule and Zaitsev's Rule. (2024, March 27). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Substitution and Elimination Reactions of Amines. (2023, January 22). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
2-Cyclohexyl-1-propene. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
Process for producing optically active 1-cyclohexyl-2-propyn-1-ol. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Cope Elimination. (n.d.). Kemnotesblog. Retrieved from --INVALID-LINK--
-
1-Cyclohexyl-1-propyne. (n.d.). PubChem. Retrieved from --INVALID-LINK--
References
- 1. byjus.com [byjus.com]
- 2. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 3. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 4. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 5. Hofmann Elimination and Cope Elimination- Chad's Prep® [chadsprep.com]
- 6. sarthaks.com [sarthaks.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Hofmann Elimination [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. Hofmann Elimination [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. quora.com [quora.com]
- 17. kemnotesblog.wordpress.com [kemnotesblog.wordpress.com]
Methods for removing impurities from commercial 3-Cyclohexylpropan-1-amine
Welcome to the technical support center for the purification of 3-Cyclohexylpropan-1-amine (CAS 4361-44-8). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile amine in their work. The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the safety and efficacy of final products.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The information presented here is grounded in established chemical principles and practical laboratory experience.
Understanding the Analyte: this compound
This compound is a primary aliphatic amine with a molecular formula of C₉H₁₉N and a molecular weight of approximately 141.25 g/mol .[1] Its structure, featuring a cyclohexyl group and a propyl amine chain, gives it a unique combination of hydrophobic and basic characteristics. This compound is a liquid at room temperature and is soluble in many organic solvents but has limited solubility in water.[1][2]
Part 1: Frequently Asked Questions (FAQs) - Impurity Profiling & Initial Assessment
Q1: What are the common impurities in commercial this compound?
The impurity profile of commercial this compound is largely dependent on its synthetic route. Common synthesis methods include the reductive amination of cyclohexanepropanal, the reduction of cyclohexanepropionitrile, or the alkylation of ammonia with a cyclohexylpropyl halide.[1]
Potential impurities can be categorized as follows:
-
Starting Materials: Unreacted precursors such as 3-cyclohexylpropan-1-ol, 3-cyclohexylpropanal, or the corresponding nitrile.[3][4]
-
Byproducts of Synthesis:
-
Secondary and Tertiary Amines: Over-alkylation can lead to the formation of di-(3-cyclohexylpropyl)amine and tri-(3-cyclohexylpropyl)amine.
-
Imines: Incomplete reduction during reductive amination can leave residual imine intermediates.
-
Alcohols and Aldehydes: Incomplete conversion of starting materials.
-
-
Reagents and Catalysts: Residual catalysts (e.g., palladium, nickel) or reducing agents (e.g., borohydride salts).
-
Solvent Residues: Traces of solvents used during the synthesis and workup.
-
Degradation Products: Amines can be susceptible to oxidation over time, especially if not stored properly.[5]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A multi-technique approach is essential for a comprehensive purity assessment.
| Analytical Technique | Purpose | Typical Detection Limits |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides both purity assessment and structural confirmation of volatile impurities. | 0.1-1.0% |
| High-Performance Liquid Chromatography (HPLC) | Enables precise quantification of non-volatile impurities. | 0.05-0.5% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Offers detailed structural information and can be used for quantitative analysis (qNMR). | 1-5% for routine analysis |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Used for functional group identification and as a fingerprinting technique for compound identity. | N/A for quantification |
Data sourced from Smolecule Technical Data Sheet[1]
Part 2: Troubleshooting Purification Methods
The choice of purification method depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Method 1: Distillation
Distillation is a highly effective method for purifying this compound, particularly for removing non-volatile or high-boiling impurities.
FAQ: Distillation
Q3: When is distillation the preferred method for purification?
Distillation is ideal for large-scale purifications where the primary impurities have significantly different boiling points from the desired product. It is particularly effective at removing starting materials like 3-cyclohexylpropan-1-ol and catalyst residues.
Q4: What are the optimal conditions for vacuum distillation of this compound?
This compound typically distills at 140-160°C under reduced pressure.[1] Kugelrohr distillation can be performed at around 155°C under 3 mbar.[1] The exact conditions will depend on the efficiency of your vacuum system.
Troubleshooting Distillation
| Issue | Potential Cause | Recommended Solution |
| Bumping or Unstable Boiling | Uneven heating or lack of boiling chips/stirring. | Use a magnetic stir bar or fresh boiling chips. Ensure the heating mantle provides uniform heat. |
| Product Darkens During Distillation | Thermal decomposition or oxidation. | Lower the distillation temperature by improving the vacuum. Consider adding an antioxidant, though this may introduce a new impurity. |
| Poor Separation of Impurities | Insufficient theoretical plates in the distillation column. Boiling points of impurities are too close to the product. | Use a fractionating column (e.g., Vigreux or packed column) to increase separation efficiency. If boiling points are very close, another purification method may be necessary. |
| Low Recovery | Product loss due to hold-up in the apparatus. Inefficient condensation. | Use a smaller distillation apparatus for small-scale purifications. Ensure the condenser has adequate cooling water flow. |
Method 2: Column Chromatography
Flash column chromatography is a versatile technique for laboratory-scale purification, capable of achieving high purities (95-99%).[1]
FAQ: Column Chromatography
Q5: What are the challenges associated with purifying amines on silica gel?
The primary challenge is the interaction between the basic amine and the acidic silanol groups on the surface of the silica gel. This can lead to:
-
Peak Tailing: The product slowly elutes from the column, resulting in broad peaks and poor separation.
-
Irreversible Adsorption: The product can bind strongly to the silica, leading to low recovery.
Q6: How can I mitigate the issues of purifying amines on silica gel?
There are two main strategies:
-
Use a Basic Modifier in the Mobile Phase: Adding a small amount of a volatile amine, such as triethylamine (TEA) or ammonium hydroxide, to the eluent can neutralize the acidic sites on the silica gel.[6][7] A typical starting point is 0.1-1% of the total solvent volume.
-
Use an Alternative Stationary Phase:
Troubleshooting Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Compound Stuck at the Origin | The mobile phase is not polar enough. Strong interaction with the stationary phase. | Gradually increase the polarity of the eluent. If using silica, add a basic modifier like triethylamine. |
| Poor Separation of Spots on TLC | The solvent system is not providing adequate resolution. | Screen a variety of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol).[1] |
| Streaking on the Column | The sample was not loaded in a concentrated band. The column was not packed properly. | Dissolve the sample in a minimal amount of solvent and load it onto the column. Ensure the column is packed uniformly without any cracks or channels. |
| Co-elution of Impurities | The impurity has a similar polarity to the product. | Optimize the solvent system for better separation. Consider using a different stationary phase. |
Workflow for Chromatographic Purification
Caption: A typical workflow for flash column chromatography.
Method 3: Crystallization via Salt Formation
For amines that are difficult to crystallize as the free base, forming a salt can be an effective purification strategy.[8]
FAQ: Crystallization
Q7: Why is forming a salt beneficial for the purification of this compound?
Amine salts, such as the hydrochloride or tartrate, are often crystalline solids with well-defined melting points. The process of crystallization is highly selective and can effectively remove impurities that do not co-crystallize.
Q8: How do I choose an appropriate acid for salt formation?
Commonly used acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and tartaric acid. The choice of acid can influence the crystallinity and solubility of the resulting salt. It is often necessary to screen several acids to find the optimal one for your specific amine.
Experimental Protocol: Purification via Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Acidification: While stirring, slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise. The hydrochloride salt should precipitate.
-
Isolation of Crude Salt: Collect the precipitate by vacuum filtration and wash it with a small amount of cold solvent.[8]
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot, polar solvent (e.g., ethanol, methanol/ether). Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.
-
(Optional) Conversion to Free Base: If the free amine is required, dissolve the purified salt in water and add a base (e.g., NaOH, NaHCO₃) to regenerate the free amine. Extract the free amine with an organic solvent.
Logical Relationship of Purification Choices
Caption: Decision tree for selecting a purification method.
Part 3: Storage and Handling
Q9: How should purified this compound be stored?
This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and absorption of carbon dioxide. For long-term storage, refrigeration at 2-8°C is recommended.[1][2]
Q10: What are the primary safety concerns when handling this compound?
This compound is harmful if swallowed and causes serious eye irritation.[9][10] It is also flammable.[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][9]
References
- 1. Buy this compound | 4361-44-8 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. prepchem.com [prepchem.com]
- 4. 3-Cyclohexyl-1-propanol | C9H18O | CID 70763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. 3-Cyclohexylpropylamine | C9H19N | CID 12666390 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solvent Systems for 3-Cyclohexylpropan-1-amine Reactions
Welcome to the technical support center for reactions involving 3-Cyclohexylpropan-1-amine (CAS 4361-44-8).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent system optimization. As a versatile building block in organic and medicinal chemistry, the successful synthesis and subsequent reactions of this compound are critically dependent on the reaction environment.[4] This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and answer frequently asked questions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis or use of this compound, with a focus on how the solvent system is a key variable.
Q1: My reductive amination yield for this compound is consistently low. What are the likely solvent-related causes?
A1: Low yield in a reductive amination is a frequent issue often traced back to the solvent system. The solvent must effectively dissolve the reactants—the aldehyde/ketone precursor, the amine source (e.g., ammonia), and the reducing agent—while facilitating the two key steps: imine formation and reduction.
-
Causality 1: Poor Solubility of Reactants. If your starting materials or reducing agent are not fully dissolved, the reaction becomes heterogeneous and slow, leading to incomplete conversion. For instance, borohydride-based reagents have varying solubilities across different organic solvents.
-
Causality 2: Solvent-Induced Decomposition of Reagents. Some solvents can react with or degrade the reducing agent. For example, highly protic solvents like methanol can react too quickly with strong reducing agents, consuming them before they can reduce the imine intermediate.
-
Causality 3: Unfavorable Equilibrium for Imine Formation. The initial step is the condensation of the carbonyl compound and the amine to form an imine (or enamine), a reaction that releases water.[5] If the chosen solvent does not allow for the effective removal of this water (either by azeotropic distillation or a drying agent), the equilibrium may not favor imine formation, thus limiting the final product yield.
Troubleshooting Steps:
-
Re-evaluate Solvent Choice: For borane-based reductants like sodium triacetoxyborohydride (STAB), chlorinated solvents such as 1,2-dichloroethane (DCE) and dichloromethane (DCM) have been historically common but are now being replaced due to environmental concerns.[6][7] Ethyl acetate (EtOAc) has been identified as a broadly comparable and greener alternative for STAB-mediated reductive aminations.[6] Other viable options include 2-MeTHF and dimethyl carbonate.[6]
-
Ensure Anhydrous Conditions: Use a dry solvent and consider adding molecular sieves to sequester the water produced during imine formation, driving the equilibrium toward the product.
-
Check Reagent Solubility: Visually confirm that all reactants are dissolved at the reaction temperature before proceeding. If solubility is an issue, consider a co-solvent system, but be mindful of potential side reactions.
Q2: I am observing significant byproduct formation. How can the solvent choice mitigate this?
A2: Byproduct formation is often a direct consequence of the solvent's interaction with reactants or intermediates. The most common byproducts are over-alkylated amines (secondary or tertiary amines) and products from the solvent itself participating in the reaction.[7][8]
-
Over-Alkylation: The desired primary amine product can sometimes react with the starting aldehyde to form a secondary amine. This is less dependent on the solvent and more on stoichiometry and reaction time, but a solvent that promotes rapid and clean conversion can minimize the opportunity for this subsequent reaction.
-
Solvent Participation: This is a critical issue, particularly when using alcohol solvents with catalytic hydrogenation. Reactive alcohols can be oxidized by the metal catalyst to form aldehydes or ketones.[7] These newly formed carbonyls can then compete in the reductive amination, leading to undesired N-alkylated impurities and complicating product isolation.[7]
Mitigation Strategies:
-
Avoid Reactive Solvents: When using catalytic hydrogenation (e.g., H₂/Pd-C), avoid primary or secondary alcohols as solvents if possible. If an alcohol is necessary for solubility, use a more sterically hindered one like tert-butanol, which is less prone to oxidation.
-
Select Aprotic Solvents: Aprotic solvents like EtOAc, THF, 2-MeTHF, or even toluene are generally inert under reductive amination conditions and are therefore "safer" choices to prevent solvent-derived impurities.
-
Control Stoichiometry: Use a slight excess of the amine source to favor the formation of the primary amine and consume the aldehyde quickly.
Q3: My post-reaction workup is difficult, and purification by column chromatography is inefficient. Is my solvent to blame?
A3: Absolutely. The solvent system has a profound impact on the ease of workup and purification.
-
Difficult Workup: High-boiling point solvents (e.g., DMF, DMSO) are difficult to remove under reduced pressure and can complicate extraction procedures. Solvents that are miscible with water can also make aqueous extractions challenging.
-
Inefficient Purification: If the solvent or its impurities have a similar polarity to your product, co-elution during column chromatography can occur. This makes obtaining a pure product difficult.
Solutions:
-
Choose a Volatile, Immiscible Solvent: Whenever possible, select a solvent with a relatively low boiling point that is immiscible with water, such as Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). This simplifies both the extraction and the final concentration steps.[9]
-
Standard Purification Protocol: For this compound, flash column chromatography on silica gel is a standard and effective method.[4][9] A typical eluent system would be a gradient of ethyl acetate in hexanes.[4]
-
Consider a Reactive "Catch-and-Release" Purification: For amine products, solid-phase extraction (SPE) using a cartridge with a sulfonic acid resin (e.g., SCX) can be highly effective.[10] The basic amine product is retained on the column while neutral organic impurities are washed away. The pure amine is then eluted by washing the column with a solution of ammonia in methanol.[10]
Frequently Asked Questions (FAQs)
Q1: What are the best "green" solvent alternatives to chlorinated solvents for this compound synthesis?
A1: Moving away from chlorinated solvents like DCM and DCE is a key goal in green chemistry.[11] For reductive aminations, several greener solvents have proven effective.
| Solvent | Class | Key Advantages | Considerations |
| Ethyl Acetate (EtOAc) | Ester | Excellent performance with STAB, good volatility, immiscible with water.[6] | Can be prone to hydrolysis under strongly acidic or basic conditions. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | High-performing, derived from renewable resources, higher boiling point than THF. | Can form peroxides upon storage; requires testing before use. |
| Cyclopentyl methyl ether (CPME) | Ether | High boiling point, low water miscibility, stable to acids/bases. | Less volatile than other ethers, which can be a pro or con depending on the desired reaction temperature. |
| Dimethyl Carbonate (DMC) | Carbonate | Low toxicity, good performance, considered a green solvent.[6] | Can act as a methylating agent under certain conditions. |
Modern approaches also consider novel solvent systems like Deep Eutectic Solvents (DESs), which are biodegradable, non-toxic, and can offer excellent solvating properties for amine synthesis.[4]
Q2: How does my choice of reducing agent affect the optimal solvent system?
A2: The reducing agent and solvent are a coupled pair; one choice heavily influences the other.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and selective reagent that works exceptionally well in aprotic solvents like EtOAc, DCE, and THF.[7][9] It is less effective in protic solvents.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is stable in protic solvents and often requires a slightly acidic medium (e.g., addition of acetic acid) to facilitate the reduction of the protonated imine.[5][9] Methanol or ethanol are common solvent choices.
-
Catalytic Hydrogenation (H₂ with Pd, Pt, or Ni catalyst): This method is very clean, producing only water as a byproduct. It is compatible with a wide range of solvents, but as noted in the troubleshooting section, reactive alcohols should be avoided to prevent side reactions.[7] Ethers (THF, Dioxane) and esters (EtOAc) are excellent choices.
Q3: Can I use a one-pot reaction strategy, and how does the solvent support this?
A3: Yes, reductive amination is ideally suited for a one-pot procedure where the aldehyde, amine, and reducing agent are combined.[10] The solvent is critical for success. It must be compatible with all three components and the conditions for both imine formation and reduction. Aprotic solvents like EtOAc or THF are often preferred for one-pot reactions using STAB because they are inert to the reagent and effectively dissolve the organic precursors.[9] The key is to ensure the solvent facilitates the first step (imine formation) without deactivating the reducing agent intended for the second step.
Visualized Workflows and Protocols
General Experimental Workflow for Reductive Amination
The following diagram outlines the typical laboratory workflow for the synthesis of this compound.
Caption: Standard workflow for synthesis of this compound.
Decision Tree for Solvent Selection
This diagram provides a logical pathway for choosing an appropriate solvent system based on key experimental variables.
Caption: Decision-making guide for optimal solvent selection.
Optimized Experimental Protocol
The following is a representative, gram-scale protocol for the synthesis of this compound using a preferred green solvent system.
Objective: To synthesize this compound from 3-cyclohexylpropanal and ammonia via reductive amination.
Materials:
-
3-Cyclohexylpropanal (1 equiv.)
-
Ammonia (7 N solution in Methanol, 1.5 equiv.)
-
Sodium Triacetoxyborohydride (STAB) (1.2 equiv.)
-
Ethyl Acetate (EtOAc), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for flash chromatography
-
Eluent: Hexanes/Ethyl Acetate/Triethylamine (Et₃N) mixture
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-cyclohexylpropanal (1 equiv.).
-
Dissolve the aldehyde in anhydrous Ethyl Acetate (to a concentration of approx. 0.5 M).
-
Add the ammonia solution (1.5 equiv.) to the flask and stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Carefully add Sodium Triacetoxyborohydride (1.2 equiv.) to the stirring solution in portions over 15-20 minutes. Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 6-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the starting aldehyde is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and add more water to dissolve the salts. Separate the organic layer.
-
Extract the aqueous layer two more times with Ethyl Acetate.[9]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[9]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel. A common eluent system is a gradient of 0-10% Ethyl Acetate in Hexanes, with 1% Triethylamine added to the mobile phase to prevent the amine product from streaking on the acidic silica.
-
Combine the pure fractions and remove the solvent in vacuo to afford this compound as a colorless to pale yellow liquid.[4] Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS analysis.
References
- 1. This compound 95% | CAS: 4361-44-8 | AChemBlock [achemblock.com]
- 2. scbt.com [scbt.com]
- 3. 3-Cyclohexylpropylamine | C9H19N | CID 12666390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 4361-44-8 [smolecule.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 8. m.youtube.com [m.youtube.com]
- 9. rsc.org [rsc.org]
- 10. sciforum.net [sciforum.net]
- 11. Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 3-Cyclohexylpropan-1-amine Degradation Pathways
Welcome to the technical support center for 3-Cyclohexylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. Here, we address common experimental challenges and provide in-depth, scientifically grounded solutions in a direct question-and-answer format. Our goal is to empower you with the expertise to anticipate, identify, and troubleshoot stability issues in your research.
Section 1: Understanding the Core Instability of this compound
Primary aliphatic amines like this compound are susceptible to several modes of degradation, primarily driven by their nucleophilic nitrogen atom. The lone pair of electrons on the nitrogen makes it a target for oxidative attack, while the overall molecule can be sensitive to thermal and photolytic stress. Understanding these inherent liabilities is the first step in designing robust experiments and stable formulations.
Frequently Asked Questions: General Stability
Question 1: What are the primary degradation pathways I should be concerned about for this compound?
As a primary aliphatic amine, this compound is most susceptible to oxidative degradation . Other significant pathways to consider include thermal degradation and, to a lesser extent, photodegradation . The specific pathway that predominates will depend on the experimental conditions, such as the presence of oxygen, temperature, light exposure, and the presence of catalysts like metal ions.
Question 2: My solution of this compound is turning a pale yellow over time, even when stored in the dark. What could be the cause?
A color change to yellow is often indicative of oxidation . The primary amine functionality is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by the presence of trace metal ions or dissolved oxygen in your solvent. It is crucial to use high-purity solvents and consider de-gassing them before use. For long-term storage, blanketing the container with an inert gas like nitrogen or argon is a recommended practice.
Section 2: Troubleshooting Oxidative Degradation
Oxidative degradation is one of the most common pathways for molecules with electron-rich groups like primary amines.[1] It can be initiated by atmospheric oxygen, peroxides, or metal ions.
Frequently Asked Questions: Oxidative Stress
Question 3: I suspect my sample of this compound has undergone oxidative degradation. What are the likely degradation products?
Based on the degradation pathways of similar aliphatic and cycloaliphatic amines, the primary oxidative degradation is likely to occur at the amine group. A plausible pathway involves the oxidation of the primary amine to a hydroxylamine, which can be further oxidized to a nitrosoalkane and then a nitroalkane.[2] Another possibility, drawing from the biodegradation of cyclohexylamine, is the oxidative deamination to form cyclohexylpropanal, which would then be rapidly oxidized to cyclohexylpropanoic acid.[3][4]
Below is a proposed oxidative degradation pathway for this compound.
Caption: Proposed primary oxidative degradation pathway.
Question 4: How can I design an experiment to confirm oxidative degradation and identify the products?
A forced degradation study is the standard approach to investigate degradation pathways.[1][5] To specifically probe for oxidative degradation, you can expose a solution of this compound to an oxidizing agent. A common choice is hydrogen peroxide (H₂O₂).
Here is a workflow for a typical forced degradation study under oxidative stress:
Caption: Workflow for a forced oxidative degradation study.
Section 3: Investigating Thermal and Photolytic Degradation
While oxidation is often the primary concern, thermal and photolytic stress can also lead to the degradation of this compound, especially under harsh processing or storage conditions.
Frequently Asked Questions: Thermal and Photolytic Stress
Question 5: I need to heat my reaction mixture containing this compound. At what temperature does it start to degrade?
The thermal stability of primary amines can vary. While some data suggests this compound is relatively stable with storage recommended at 2-8°C, elevated temperatures will accelerate degradation.[6] Thermal degradation of primary amines can proceed through various mechanisms, including C-N bond cleavage.[7] It is advisable to conduct a preliminary thermal stress study by heating the compound at progressively higher temperatures (e.g., 40°C, 60°C, 80°C) and monitoring its purity over time using a suitable analytical method like HPLC or GC.
Question 6: Is this compound sensitive to light?
While there is no specific data on the photostability of this compound, aliphatic amines are generally less prone to photodegradation than aromatic amines. However, it is good laboratory practice to protect all research compounds from prolonged exposure to light, especially UV light. A photostability study, as mandated by ICH guidelines for pharmaceutical substances, would involve exposing the compound to a controlled light source and analyzing for degradation.[8] If you observe degradation, using amber vials or storing samples in the dark is a simple and effective solution.
Section 4: Analytical Methodologies for Stability Assessment
A robust analytical method is the cornerstone of any degradation study. It must be "stability-indicating," meaning it can separate the parent compound from all its potential degradation products.
Frequently Asked Questions: Analytical Methods
Question 7: What is the best analytical technique to monitor the stability of this compound?
For a non-volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) , particularly with a mass spectrometric detector (LC-MS), is the method of choice. LC-MS not only allows for the quantification of the parent compound but also aids in the identification of unknown degradation products by providing mass-to-charge ratio information. Gas Chromatography (GC) can also be used, but may require derivatization of the amine to improve its volatility and chromatographic behavior.
Question 8: I am developing an HPLC method for this compound and see poor peak shape (tailing). How can I improve this?
Poor peak shape for amines in reversed-phase HPLC is a common issue caused by the interaction of the basic amine group with acidic silanol groups on the silica-based column packing. To mitigate this, you can:
-
Use a base-deactivated column: Many modern columns are specifically designed to minimize these secondary interactions.
-
Work at a higher pH: Using a mobile phase with a pH of 8 or higher will deprotonate the silanol groups, reducing their interaction with the protonated amine. Ensure your column is stable at high pH.
-
Add a competing base to the mobile phase: A small amount of a competing amine, like triethylamine (TEA), can be added to the mobile phase to saturate the active sites on the stationary phase.
Protocol: General Forced Degradation Study
This protocol outlines a comprehensive forced degradation study to assess the stability of this compound under various stress conditions.
Objective: To identify the potential degradation pathways and develop a stability-indicating analytical method for this compound.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV and/or MS detector
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a 50:50 mixture of methanol and water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Store at room temperature in the dark.
-
Thermal Degradation: Transfer 1 mL of stock solution to a vial and heat in an oven at 80°C.
-
Photodegradation: Expose 1 mL of stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a developed and validated stability-indicating LC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control sample. Calculate the percentage degradation of this compound. Identify and characterize any significant degradation products using their mass spectral data.
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Generally stable, as aliphatic amines are protonated and less reactive. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Expected to be stable. |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | Significant degradation expected, formation of N-oxides, nitroalkanes, or deamination products.[1][2] |
| Thermal | Dry Heat | 80°C | 48 hours | Potential for degradation through C-N bond cleavage.[7] |
| Photolysis | ICH Q1B light source | Room Temperature | As per guidelines | Minor degradation may be possible. |
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Buy this compound | 4361-44-8 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. gsconlinepress.com [gsconlinepress.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Cyclohexylpropan-1-amine and Other Primary Amines
In the landscape of synthetic organic chemistry and drug development, primary amines are foundational building blocks. Their utility is intrinsically linked to the nucleophilic character of the nitrogen lone pair, which dictates their reactivity in a vast array of chemical transformations. This guide provides an in-depth comparison of the reactivity of 3-Cyclohexylpropan-1-amine with other structurally distinct primary amines: n-butylamine, cyclohexylamine, and benzylamine. We will dissect the interplay of electronic and steric effects on their basicity and nucleophilicity, and project their relative performance in key synthetic reactions, supported by established chemical principles and detailed experimental workflows.
Understanding Primary Amine Reactivity: Basicity vs. Nucleophilicity
The reactivity of a primary amine is primarily governed by two related, yet distinct, properties: basicity and nucleophilicity.
-
Basicity , a thermodynamic concept, is the measure of an amine's ability to accept a proton. It is quantified by the pKa of its conjugate acid (R-NH3+). A higher pKa value indicates a stronger base.
-
Nucleophilicity , a kinetic concept, describes the rate at which an amine attacks an electrophilic center. While stronger bases are often stronger nucleophiles, this correlation is not always linear and can be significantly influenced by steric factors.
The subtle interplay of these properties determines the suitability of a particular amine for a specific synthetic application.
Structural Comparison and Basicity
The reactivity of a primary amine is profoundly influenced by the nature of the substituent attached to the amino group. Let's examine the structures of the four amines under consideration:
| Amine | Structure |
| This compound | C₆H₁₁CH₂CH₂CH₂NH₂ |
| n-Butylamine | CH₃CH₂CH₂CH₂NH₂ |
| Cyclohexylamine | C₆H₁₁NH₂ |
| Benzylamine | C₆H₅CH₂NH₂ |
The basicity of these amines can be compared by examining the pKa values of their respective conjugate acids.
| Amine | pKa of Conjugate Acid |
| This compound | ~10.7 (Estimated) |
| n-Butylamine | 10.78[1], 10.59[2][3][4] |
| Cyclohexylamine | 10.6[5], 10.66[6][7], 10.64[8] |
| Benzylamine | 9.33[9][10], 9.34[11] |
The pKa of this compound is estimated to be around 10.7. This estimation is based on the understanding that the cyclohexyl group, being an alkyl group, is electron-donating through an inductive effect, which increases the electron density on the nitrogen atom. The propyl chain effectively insulates the amino group from the bulk of the cyclohexyl ring, minimizing steric hindrance around the nitrogen. Therefore, its basicity is expected to be very similar to that of n-butylamine.
-
n-Butylamine and Cyclohexylamine: Both are aliphatic amines with electron-donating alkyl groups, leading to high basicity.
-
Benzylamine: The phenyl group is electron-withdrawing, which delocalizes the nitrogen's lone pair of electrons into the benzene ring, thereby reducing its availability for protonation and lowering the basicity.[12][13]
The following diagram illustrates the key structural factors influencing the basicity and nucleophilicity of these amines.
Caption: Factors influencing the reactivity of the compared primary amines.
Comparative Reactivity in Key Synthetic Reactions
The differences in basicity and steric hindrance translate to varying reactivity in common synthetic transformations.
Acylation
Acylation of primary amines with acyl chlorides or anhydrides is a fundamental reaction for the formation of amides.[14] The reaction proceeds via a nucleophilic addition-elimination mechanism.[15][16]
Predicted Order of Reactivity: this compound ≈ n-Butylamine > Cyclohexylamine > Benzylamine
-
This compound and n-Butylamine: Both are expected to be highly reactive due to their high nucleophilicity and minimal steric hindrance around the nitrogen atom. The lone pair is readily available to attack the electrophilic carbonyl carbon.
-
Cyclohexylamine: While it has high basicity, the cyclohexyl group directly attached to the nitrogen presents more steric bulk compared to a linear alkyl chain, which may slightly hinder the approach of the acylating agent.[1]
-
Benzylamine: Its lower nucleophilicity due to the electron-withdrawing nature of the phenyl group will result in a slower reaction rate.
Alkylation
The reaction of primary amines with alkyl halides is a classic S_N_2 reaction to form secondary amines.[17][18] This reaction is highly sensitive to both the nucleophilicity of the amine and steric hindrance at both the amine and the alkyl halide.
Predicted Order of Reactivity: this compound > n-Butylamine > Cyclohexylamine > Benzylamine
-
This compound: The combination of high nucleophilicity and the propyl spacer distancing the bulky cyclohexyl group should make it an excellent nucleophile for S_N_2 reactions.
-
n-Butylamine: Also a strong nucleophile with low steric hindrance.
-
Cyclohexylamine: The steric bulk of the cyclohexyl ring will likely slow down the rate of this S_N_2 reaction compared to the less hindered aliphatic amines.
-
Benzylamine: Its reduced nucleophilicity will lead to the slowest reaction rate among the four.
Schiff Base Formation
Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases, through a nucleophilic addition followed by dehydration.[19] The initial nucleophilic attack is often the rate-determining step.
Predicted Order of Reactivity: this compound ≈ n-Butylamine > Cyclohexylamine > Benzylamine
-
This compound and n-Butylamine: Their high nucleophilicity will facilitate a rapid initial attack on the carbonyl carbon.
-
Cyclohexylamine: The steric hindrance of the cyclohexyl group might slightly impede the initial nucleophilic attack.
-
Benzylamine: The lower nucleophilicity of benzylamine will result in a slower rate of imine formation.
Experimental Protocols for Reactivity Comparison
To empirically validate the predicted reactivity, the following experimental protocols can be employed.
Protocol 1: Competitive Acylation
This experiment is designed to directly compare the relative nucleophilicity of the amines towards a common electrophile.
Objective: To determine the relative reactivity of this compound, n-butylamine, cyclohexylamine, and benzylamine in an acylation reaction.
Materials:
-
A mixture of the four primary amines (equimolar amounts)
-
Acetyl chloride (limiting reagent)
-
Dichloromethane (anhydrous)
-
Triethylamine (as a base to neutralize HCl)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution containing equimolar concentrations (e.g., 0.1 M) of this compound, n-butylamine, cyclohexylamine, and benzylamine in anhydrous dichloromethane.
-
In a separate flask, prepare a solution of acetyl chloride (e.g., 0.05 M) in anhydrous dichloromethane.
-
Cool the amine mixture to 0 °C in an ice bath.
-
Slowly add the acetyl chloride solution to the stirred amine mixture.
-
Allow the reaction to proceed for a set amount of time (e.g., 30 minutes).
-
Quench the reaction by adding a dilute aqueous solution of sodium bicarbonate.
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and analyze the product mixture by GC-MS.
-
Quantify the relative amounts of the four corresponding acetamide products. The product distribution will reflect the relative rates of acylation.
The following diagram outlines the workflow for this competitive acylation experiment.
Caption: Experimental workflow for the competitive acylation of primary amines.
Protocol 2: Rate of Schiff Base Formation by UV-Vis Spectroscopy
This experiment monitors the formation of the imine product over time.
Objective: To compare the rates of Schiff base formation for each amine with a model aldehyde.
Materials:
-
Each of the four primary amines
-
Benzaldehyde
-
Ethanol (UV-grade)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of each amine (e.g., 0.1 M) and benzaldehyde (e.g., 0.01 M) in ethanol.
-
In a quartz cuvette, mix the benzaldehyde solution with one of the amine solutions.
-
Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the increase in absorbance at the λ_max of the resulting imine product over time.
-
Repeat the experiment for each of the four amines under identical conditions.
-
The initial rate of the reaction can be determined from the slope of the absorbance vs. time plot.
Conclusion
Based on a thorough analysis of electronic and steric effects, this compound is predicted to be a highly reactive primary amine, comparable in reactivity to simple linear alkyl amines like n-butylamine. Its high basicity, stemming from the electron-donating nature of the alkyl substituent, and the minimal steric hindrance around the amino group due to the propyl spacer, make it an excellent nucleophile in a variety of important organic transformations. It is expected to outperform cyclohexylamine in reactions where steric hindrance is a significant factor and to be significantly more reactive than benzylamine in all cases due to its higher nucleophilicity. The experimental protocols outlined provide a clear path for the empirical validation of these well-grounded predictions.
References
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
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- 8. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
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- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
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- 15. researchgate.net [researchgate.net]
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- 17. 3-Cyclohexyl-1-propanol | C9H18O | CID 70763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
- 19. quora.com [quora.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3-Cyclohexylpropan-1-amine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock of reliable research. For a compound like 3-Cyclohexylpropan-1-amine (C₉H₁₉N, Molar Mass: 141.25 g/mol ), which features a primary amine and a cycloaliphatic ring, a multi-faceted analytical approach is not just recommended—it is essential.[1][2] This guide provides an in-depth comparison of the core spectroscopic techniques used to verify its structure, moving beyond a simple checklist of methods to explain the causality behind the analytical choices.
The power of modern analytical chemistry lies not in a single technique, but in the synergy between them. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for structural confirmation. Each method offers a unique piece of the puzzle, and together, they leave little room for ambiguity.
The Analytical Workflow: A Synergistic Approach
A logical workflow ensures that data from each technique builds upon the last, leading to a confident structural assignment. The process begins with determining the molecular mass, proceeds to identify functional groups, and culminates in mapping the precise atomic connectivity.
Caption: Logical workflow for spectroscopic structure confirmation.
Mass Spectrometry (MS): The First Step
Mass spectrometry provides the most direct route to determining a molecule's molecular weight and elemental formula. For this compound, this is the first and most crucial validation point.
Why We Use It: MS determines the mass-to-charge ratio (m/z) of the ionized molecule, providing the molecular weight. Electron Ionization (EI) is a common and effective method for this type of compound.[3][4] It is a "hard" ionization technique, meaning it imparts significant energy to the molecule, causing predictable fragmentation that offers valuable structural clues.[3][5][6]
Predicted Data & Interpretation:
-
Molecular Ion (M⁺): The molecular formula C₉H₁₉N dictates an odd molecular weight of 141.25 g/mol .[1][2] According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd-numbered molecular ion peak.[7][8] Therefore, we expect a prominent peak at m/z = 141 . The presence of this peak confirms the molecular weight.
-
Key Fragmentation: Aliphatic amines are known for characteristic cleavage at the carbon-carbon bond alpha to the nitrogen atom (α-cleavage).[9][10] This process results in a resonance-stabilized cation. For this compound, the primary fragmentation would be the loss of the cyclohexylpropyl radical, leading to a base peak. However, a more prominent fragmentation for primary amines with an unbranched α-carbon is cleavage of the β-bond, which results in a characteristic peak at m/z = 30 , corresponding to the [CH₂NH₂]⁺ fragment.[9][11]
| Feature | Predicted m/z | Interpretation |
| Molecular Ion (M⁺) | 141 | Confirms molecular weight and odd number of nitrogens (Nitrogen Rule).[7][8] |
| Base Peak | 30 | Result of β-cleavage, characteristic of a primary n-propylamine chain ([CH₂NH₂]⁺).[9][11] |
Infrared (IR) Spectroscopy: Identifying the Functional Group
While MS points to the presence of nitrogen, IR spectroscopy unequivocally confirms the presence of the primary amine functional group (-NH₂).
Why We Use It: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies.[12] For a primary amine, the N-H bond vibrations are highly diagnostic.
Predicted Data & Interpretation:
The key is to look for the characteristic stretches and bends associated with the -NH₂ group.
-
N-H Stretch: Primary amines exhibit two distinct bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching modes.[7][8] These bands are typically sharper and less intense than the broad O-H stretch of an alcohol.[7][8]
-
N-H Bend (Scissoring): A moderate to strong absorption appears in the 1580-1650 cm⁻¹ region.[13]
-
C-N Stretch: An absorption in the 1020-1250 cm⁻¹ range indicates the C-N single bond of an aliphatic amine.[13][14]
-
C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically ~2850-2960 cm⁻¹) confirm the presence of the aliphatic C-H bonds in the propyl chain and cyclohexyl ring.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Interpretation |
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Unambiguously identifies a primary amine (-NH₂).[7][8][15] |
| N-H Bend (Scissoring) | 1580 - 1650 | Confirms the presence of the -NH₂ group.[13] |
| Aliphatic C-H Stretch | 2850 - 2960 | Confirms the saturated hydrocarbon structure (propyl and cyclohexyl). |
| Aliphatic C-N Stretch | 1020 - 1250 | Supports the presence of an aliphatic amine.[14] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are required for a complete picture.
¹H NMR Spectroscopy
Why We Use It: ¹H NMR provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule.
Predicted Data & Interpretation:
The structure of this compound suggests several distinct proton environments. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom, which deshields adjacent protons, causing them to appear further downfield.
Caption: Labeled protons for ¹H NMR prediction.
| Label | Approx. Shift (δ, ppm) | Integration | Multiplicity | Rationale |
| (a) | ~2.7 | 2H | Triplet (t) | Adjacent to the electronegative NH₂ group, deshielded. Coupled to (b). |
| (b) | ~1.5 | 2H | Multiplet (m) | Aliphatic chain, coupled to both (a) and (c). |
| (c) | ~1.2 | 2H | Multiplet (m) | Aliphatic chain, coupled to (b) and the cyclohexyl ring. |
| (d,e,f) | 0.8 - 1.8 | 11H | Complex Multiplets | Overlapping signals from the 11 protons on the cyclohexyl ring.[1] |
| Amine | 1.0 - 2.5 | 2H | Broad Singlet | N-H protons often appear as a broad signal and can exchange with D₂O.[7][8] |
A key validation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum. The broad singlet from the amine protons will disappear due to H-D exchange, confirming its identity.[7][8]
¹³C NMR Spectroscopy
Why We Use It: ¹³C NMR maps the carbon skeleton of the molecule, showing a distinct peak for each unique carbon environment.
Predicted Data & Interpretation:
The molecule has 7 unique carbon environments (some cyclohexyl carbons are equivalent due to symmetry).
| Carbon Position | Approx. Shift (δ, ppm) | Rationale |
| C adjacent to NH₂ | 40 - 45 | Deshielded by the attached nitrogen atom. |
| Propyl Chain CH₂ | 30 - 35 | Standard aliphatic carbons. |
| Propyl Chain CH₂ | 35 - 40 | Attached to the cyclohexyl ring. |
| Cyclohexyl CH | 35 - 40 | The carbon atom of the ring attached to the propyl chain. |
| Cyclohexyl CH₂ | 25 - 35 | The remaining carbons of the cyclohexyl ring. |
Comparison of Techniques for Structure Confirmation
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| Mass Spec (EI) | Molecular Weight, Fragmentation Pattern | Confirms molecular formula (C₉H₁₉N) via the Nitrogen Rule.[7][8] Provides a characteristic fragment at m/z 30.[11] | Molecular ion may be weak or absent in some cases. Does not distinguish between isomers. |
| IR Spectroscopy | Functional Groups | Unambiguously identifies the primary amine (-NH₂) group via dual N-H stretches.[7][8] Confirms aliphatic C-H bonds. | Provides no information on the connectivity of the carbon skeleton. |
| ¹H NMR | Proton environment, count, and connectivity | Provides a complete map of the proton framework. Distinguishes between propyl chain and cyclohexyl protons. Confirms the -CH₂-CH₂-CH₂-NH₂ linkage through splitting patterns. | Cyclohexyl region can be complex and overlapping.[1] N-H proton signal can be broad and difficult to interpret without D₂O exchange.[7][8] |
| ¹³C NMR | Unique carbon environments | Confirms the number of unique carbons in the molecule. Shows the deshielding effect of the nitrogen on the adjacent carbon. | Provides no information on connectivity without more advanced 2D NMR techniques (e.g., HSQC, HMBC). |
Standard Operating Protocols
Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.
Protocol 1: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[16][17]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[17] Ensure the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid transferring any solid particulates.
-
Height Check: Ensure the sample height in the tube is a minimum of 4 cm (~0.55 mL) to allow for proper instrument shimming.[16]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
-
D₂O Exchange (Optional): After an initial ¹H NMR spectrum is acquired, remove the tube, add one drop of D₂O, shake gently, and re-acquire the spectrum to identify the N-H protons.
Protocol 2: FTIR Sample Preparation (ATR Method)
Attenuated Total Reflectance (ATR) is a modern, rapid method suitable for liquid samples.[18]
-
Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal. This removes interference from the instrument and atmosphere.[19]
-
Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal surface.
-
Acquisition: Acquire the sample spectrum. The instrument will pass an infrared beam through the crystal, which interacts with the sample at the surface.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe after analysis.
Protocol 3: Mass Spectrometry (Direct Infusion EI)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Instrument Setup: The instrument is operated in Electron Ionization (EI) mode. The electron energy is typically set to 70 eV to generate reproducible fragmentation patterns.[3][6]
-
Introduction: Introduce the sample into the ion source. For a liquid, this can be done via a direct insertion probe or by injection into a heated inlet if coupled with a Gas Chromatograph (GC).
-
Data Acquisition: The instrument scans a range of m/z values (e.g., 15 to 200 amu) to detect the molecular ion and all relevant fragment ions.
Conclusion
The structural confirmation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. Mass spectrometry confirms the molecular formula. Infrared spectroscopy provides definitive proof of the primary amine functional group. Finally, ¹H and ¹³C NMR spectroscopy work in concert to deliver an unambiguous blueprint of the molecule's atomic connectivity. By comparing the predicted data presented in this guide with experimentally acquired spectra, a researcher can confidently verify the identity and purity of their compound, ensuring the integrity of subsequent research and development efforts.
References
- 1. Buy this compound | 4361-44-8 [smolecule.com]
- 2. 3-Cyclohexylpropylamine | C9H19N | CID 12666390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 11. GCMS Section 6.15 [people.whitman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 14. chem.libretexts.org [chem.libretexts.org]
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- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 17. organomation.com [organomation.com]
- 18. agilent.com [agilent.com]
- 19. chem.uci.edu [chem.uci.edu]
Comparative analysis of different synthesis routes for 3-Cyclohexylpropan-1-amine
An In-Depth Comparative Analysis of Synthesis Routes for 3-Cyclohexylpropan-1-amine
Introduction
This compound, a primary amine with the molecular formula C₉H₁₉N, is a valuable building block in modern organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a flexible propyl chain linking a lipophilic cyclohexyl group to a reactive primary amine, makes it an attractive scaffold for developing novel therapeutics, agrochemicals, and materials.[1] In the pharmaceutical realm, derivatives have been explored as potential selective serotonin reuptake inhibitors (SSRIs) and anticancer agents.[1] Given its utility, the efficient and scalable synthesis of this compound is of significant interest to researchers in both academic and industrial settings.
This guide provides a comparative analysis of the most prevalent and effective synthesis routes for this compound. We will delve into the mechanistic underpinnings of each pathway, evaluate their respective advantages and limitations, and provide detailed experimental protocols to enable researchers to select and implement the optimal strategy for their specific objectives.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached from several distinct starting materials, each route offering a unique balance of efficiency, cost, safety, and scalability. The primary strategies discussed herein are:
-
Reductive Amination of 3-Cyclohexylpropanal: A direct and often high-yielding approach that constructs the C-N bond in a single pot.
-
Reduction of 3-Cyclohexylpropionitrile: An efficient two-step route from the corresponding carboxylic acid or alkyl halide, relying on the robust reduction of a nitrile intermediate.
-
Amide Reduction from 3-Cyclohexylpropanoic Acid: A classic and reliable method involving the conversion of a carboxylic acid to an amide, followed by reduction.
-
Catalytic Hydrogenation of 3-Phenylpropan-1-amine: An industrially relevant method that leverages the hydrogenation of an aromatic precursor.
Below, we explore the technical details and practical considerations of each of these routes.
Route 1: Reductive Amination of 3-Cyclohexylpropanal
Reductive amination is one of the most versatile and widely employed methods for amine synthesis.[1][3] This strategy involves the reaction of an aldehyde or ketone with an amine source (in this case, ammonia) to form an intermediate imine, which is then reduced in situ to the target amine.[4][5] The "one-pot" nature of this reaction makes it highly efficient and attractive for rapid synthesis.[3]
Mechanistic Rationale
The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting aldehyde. Potent hydrides like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce the aldehyde, precluding the reaction. Milder, more selective reagents are required. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose.[5] Their reduced reactivity allows the initial equilibrium between the aldehyde and ammonia to favor the formation of the imine, which is then rapidly and irreversibly reduced. The reaction is typically performed under mildly acidic conditions, which are necessary to catalyze imine formation.[4]
References
A Comparative Guide to the Synthetic Utility of 3-Cyclohexylpropan-1-amine and 1-Cyclohexylpropan-1-amine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, the selection of appropriate building blocks is paramount to the successful construction of target molecules. Primary amines, in particular, serve as versatile intermediates and key components of a vast array of functional molecules. Within the class of cycloalkylamines, the constitutional isomers 3-cyclohexylpropan-1-amine and 1-cyclohexylpropan-1-amine present distinct steric and electronic profiles that significantly influence their reactivity and suitability for various synthetic transformations. This guide provides an in-depth comparison of these two amines, supported by experimental insights, to aid researchers in making informed decisions for their synthetic endeavors.
Structural and Physicochemical Properties: A Tale of Two Isomers
The fundamental difference between this compound and 1-cyclohexylpropan-1-amine lies in the position of the primary amine group relative to the bulky cyclohexyl ring. In this compound, the amine functionality is located at the terminus of a flexible propyl chain, rendering it sterically unencumbered. Conversely, in 1-cyclohexylpropan-1-amine, the amine group is directly attached to a carbon atom alpha to the cyclohexyl ring, resulting in significant steric hindrance around the nitrogen atom. This structural variance is the primary determinant of their differential reactivity.
| Property | This compound | 1-Cyclohexylpropan-1-amine |
| IUPAC Name | This compound[1] | 1-cyclohexylpropan-1-amine[2] |
| CAS Number | 4361-44-8[1] | 854750-32-6[2] |
| Molecular Formula | C₉H₁₉N[1] | C₉H₁₉N[2] |
| Molecular Weight | 141.25 g/mol [1] | 141.25 g/mol [2] |
| Boiling Point | 191.8±8.0 °C at 760 mmHg | Not available |
| Density | 0.9±0.1 g/cm³ | Not available |
| Flash Point | 64.7±13.3 °C | Combustible liquid[2] |
| pKa (predicted) | ~10.6 (typical for primary alkylamines)[3] | Slightly lower than 3-isomer due to steric hindrance affecting solvation of the conjugate acid |
Synthesis of the Isomers: Convergent and Divergent Pathways
Both amines can be synthesized through several common methodologies, with reductive amination being a particularly versatile and widely employed route.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reduction of 3-cyclohexylpropanenitrile. This can be achieved using various reducing agents, including lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Another prevalent method is the reductive amination of 3-cyclohexylpropanal. This one-pot reaction involves the condensation of the aldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Experimental Protocol: Reductive Amination for this compound
-
Reaction Setup: In a round-bottom flask, dissolve 3-cyclohexylpropanal (1.0 eq) in an appropriate solvent such as methanol or dichloromethane.
-
Amine Source: Add a solution of ammonia in methanol (excess, e.g., 7N solution, 5-10 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried, concentrated, and the crude product is purified by distillation or column chromatography to yield this compound.
Synthesis of 1-Cyclohexylpropan-1-amine
The most direct route to 1-cyclohexylpropan-1-amine is the reductive amination of 1-cyclohexylpropan-1-one. Similar to its isomer, this reaction involves the formation of an imine with ammonia, followed by in situ reduction.
Caption: Reductive amination of 1-cyclohexylpropan-1-one.
Experimental Protocol: Reductive Amination for 1-Cyclohexylpropan-1-amine
-
Reaction Setup: To a solution of 1-cyclohexylpropan-1-one (1.0 eq) in a suitable solvent (e.g., methanol), add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).
-
Imine Formation and Reduction: Add a reducing agent selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq). The use of NaBH₃CN is advantageous as it is less reactive towards the ketone starting material.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.
-
Work-up and Purification: After completion, carefully acidify the reaction mixture with HCl to quench the excess reducing agent. Then, make the solution basic with NaOH and extract the product with an organic solvent. The combined organic layers are dried and concentrated. The final product can be purified by distillation under reduced pressure.
Comparative Reactivity in Synthetic Reactions
The steric environment of the amine nitrogen dictates the reactivity of these two isomers. This compound, with its exposed primary amine, behaves as a typical unhindered primary amine, readily participating in a wide range of nucleophilic reactions. In contrast, 1-cyclohexylpropan-1-amine exhibits significantly reduced reactivity in many cases due to the steric bulk of the adjacent cyclohexyl group.
Nucleophilicity and Basicity
-
Basicity: Both amines are basic due to the lone pair of electrons on the nitrogen atom. The pKa of the conjugate acid of typical primary alkylamines is around 10.6.[3] The basicity of 1-cyclohexylpropan-1-amine might be slightly lower than its 3-isomer. This is because the steric hindrance around the nitrogen in the 1-isomer can impede the solvation and stabilization of the corresponding ammonium cation, which is formed upon protonation.
-
Nucleophilicity: Nucleophilicity is highly sensitive to steric hindrance.[4] Consequently, This compound is a significantly better nucleophile than 1-cyclohexylpropan-1-amine . This difference is most pronounced in reactions with sterically demanding electrophiles and in Sₙ2 reactions where the transition state is crowded.
Acylation Reactions
Acylation of amines to form amides is a fundamental transformation. While both isomers undergo this reaction, the reaction conditions and rates can differ substantially.
-
This compound: Readily reacts with acylating agents such as acid chlorides and anhydrides, often at room temperature and without the need for a catalyst.
-
1-Cyclohexylpropan-1-amine: Acylation of this sterically hindered amine is slower and may require more forcing conditions, such as elevated temperatures or the use of a catalyst like 4-dimethylaminopyridine (DMAP). The bulky cyclohexyl group impedes the approach of the acylating agent to the nitrogen atom.
| Reaction | Amine | Conditions | Yield | Observations |
| Acylation | This compound | Acyl chloride, Et₃N, DCM, 0 °C to rt | High | Rapid reaction |
| 1-Cyclohexylpropan-1-amine | Acyl chloride, Et₃N, DMAP, DCM, reflux | Moderate to High | Slower reaction, requires catalyst and heat |
Alkylation Reactions (Sₙ2)
The difference in nucleophilicity is starkly illustrated in Sₙ2 alkylation reactions.
-
This compound: As a good nucleophile, it readily undergoes alkylation with primary and some secondary alkyl halides to form secondary and tertiary amines. However, overalkylation can be a competing side reaction.
-
1-Cyclohexylpropan-1-amine: Due to its steric hindrance, it is a poor nucleophile for Sₙ2 reactions.[5] Reactions with alkyl halides are sluggish and often lead to low yields of the desired alkylated product. Elimination reactions (E2) may become a significant competing pathway, especially with secondary and tertiary alkyl halides.
References
A Comparative Guide to the Biological Activity of 3-Cyclohexylpropan-1-amine Derivatives
Introduction: The Untapped Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the 3-cyclohexylpropan-1-amine scaffold presents a compelling starting point for the development of novel therapeutics. Its inherent structural features—a flexible propyl-amine chain coupled with a lipophilic cyclohexyl group—offer a versatile template for modification, enabling the exploration of a wide range of biological targets. This guide provides a comparative analysis of the biological activities of various derivatives of this compound, delving into their potential applications in oncology, infectious diseases, and neurology. We will examine the synthesis of these derivatives, detail the experimental protocols for their biological evaluation, and elucidate the structure-activity relationships (SAR) that govern their efficacy.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent antibacterial and antifungal properties. Derivatives of this compound have emerged as a promising class of compounds in this arena.
Comparative Analysis of Antimicrobial Derivatives
A study exploring amide derivatives of a structurally related cyclopropane carboxamide scaffold provides valuable insights into the potential of acylating the amine group of this compound to generate antimicrobial agents.[1][2] By drawing parallels, we can hypothesize a similar SAR for N-acylated this compound derivatives.
| Compound ID | R Group (Hypothetical N-acyl substitution) | Target Organism | MIC (µg/mL) |
| Hypothetical-1 | 2-Bromophenyl | Staphylococcus aureus | >128 |
| Hypothetical-2 | 4-Chlorophenyl | Staphylococcus aureus | 64 |
| Hypothetical-3 | 2,4-Dichlorophenyl | Staphylococcus aureus | 32 |
| Hypothetical-4 | 4-Nitrophenyl | Candida albicans | 16 |
| Hypothetical-5 | 2-Naphthyl | Candida albicans | 32 |
This table is a hypothetical representation based on SAR from related cyclopropane carboxamides and is intended for illustrative purposes.[1][2]
Structure-Activity Relationship (SAR) Insights
Based on studies of related amide derivatives, the following SAR can be inferred for N-acylated this compound derivatives:
-
Aromatic Substitution: The nature and position of substituents on an aromatic acyl group significantly influence antimicrobial activity. Electron-withdrawing groups, such as halogens and nitro groups, tend to enhance potency.[1][2]
-
Steric Factors: The size and shape of the acyl group can impact binding to the molecular target.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by both the cyclohexyl ring and the acyl group, plays a crucial role in membrane permeability and target engagement.
Experimental Protocol: Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the synthesized derivatives can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a concentration of 10^5 CFU/mL in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Potential: Targeting Cell Proliferation
The cytotoxic effects of cyclohexyl-containing compounds have been explored in various cancer cell lines, suggesting that the this compound scaffold could be a valuable starting point for the design of novel anticancer agents.
Case Study: Spiro-oxindole Derivatives
While not direct derivatives of this compound, the synthesis and evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones, which incorporate a cyclopropyl group (a smaller cycloalkane), provide a strong rationale for exploring the anticancer potential of related structures. A study on these compounds revealed significant activity against several human cancer cell lines.[3]
| Compound ID | R1 | R2 | Cell Line | IC50 (µM) |
| 6b | H | 5-Cl | DU-145 (Prostate) | <20 |
| 6u | CH3 | H | DU-145 (Prostate) | <20 |
Data extracted from a study on spiro[cyclopropane-1,3'-indolin]-2'-ones to illustrate potential anticancer activity of related scaffolds.[3]
Proposed Mechanism of Action & SAR
For the active spiro-oxindole compounds, flow cytometric analysis indicated cell cycle arrest in the G0/G1 phase, leading to apoptosis.[3] This suggests that derivatives of this compound could be designed to target cell cycle regulation or induce apoptosis in cancer cells.
A hypothetical SAR for anticancer derivatives of this compound could involve:
-
N-Substitution: Introduction of bulky aromatic or heterocyclic moieties on the amine nitrogen could enhance interactions with biological targets.
-
Cyclohexyl Ring Modification: Substitution on the cyclohexyl ring could modulate lipophilicity and binding affinity.
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the compounds can be assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Central Nervous System Activity: Modulating Neurotransmitter Reuptake
The structural similarity of this compound to known psychoactive compounds suggests its derivatives could modulate the activity of neurotransmitter transporters.
Conceptual Framework: Analogs as Selective Serotonin Reuptake Inhibitors (SSRIs)
The core structure of this compound is reminiscent of some CNS-active drugs. By introducing appropriate aryl groups, it is conceivable to design derivatives that act as selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants.
Structure-Activity Relationship for CNS Targets
Drawing from the broader knowledge of monoamine reuptake inhibitors, the following SAR principles can be proposed for this compound derivatives:
-
Amine Substitution: The degree of substitution on the nitrogen atom is critical. Primary and secondary amines are often optimal for transporter inhibition.
-
Aryl Moiety Introduction: The presence and nature of an aromatic ring, either attached to the cyclohexyl group or the amine, are crucial for binding to the serotonin transporter (SERT).
-
Stereochemistry: The stereoisomers of chiral derivatives can exhibit significantly different potencies and selectivities.
Experimental Protocol: In Vitro Neurotransmitter Reuptake Assay
The inhibitory activity of the compounds on the serotonin transporter can be evaluated using a synaptosomal reuptake assay.
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., rat cortex).
-
Incubation: Synaptosomes are incubated with the test compounds and a radiolabeled neurotransmitter (e.g., [3H]5-HT).
-
Termination of Uptake: The uptake is stopped by rapid filtration.
-
Scintillation Counting: The amount of radioactivity trapped in the synaptosomes is measured by liquid scintillation counting.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter is determined.
Visualizing the Workflow
General Synthetic and Evaluation Workflow
Caption: A generalized workflow for the synthesis, biological evaluation, and SAR analysis of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising and underexplored area for drug discovery. The versatility of its structure allows for the generation of diverse chemical libraries with the potential for a wide range of biological activities. The comparative analysis presented in this guide, though drawing from related structural classes due to a lack of direct comprehensive studies on this specific scaffold, highlights the potential for developing potent antimicrobial, anticancer, and CNS-active agents. Future research should focus on the systematic synthesis and evaluation of a broad range of this compound derivatives to fully elucidate their therapeutic potential and establish detailed structure-activity relationships.
References
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance evaluation of 3-Cyclohexylpropan-1-amine as a ligand
An In-Depth Performance Evaluation of 3-Cyclohexylpropan-1-amine as a Novel Ligand in Palladium-Catalyzed Cross-Coupling Reactions
Authored by: A Senior Application Scientist
Abstract
In the landscape of transition metal catalysis, the ligand is paramount, often dictating the efficiency, selectivity, and scope of a transformation. While sophisticated phosphines and N-heterocyclic carbenes (NHCs) have dominated the field, there is a persistent drive towards simpler, more economical, and structurally novel ligands. This guide introduces this compound, a primary amine featuring a bulky, non-polar cyclohexyl moiety, as a potential ligand for palladium-catalyzed cross-coupling reactions. We will dissect its structural attributes, hypothesize its performance based on established mechanistic principles, and objectively compare its potential against benchmark ligand classes like Buchwald's biarylphosphines. This analysis is supported by established experimental data for analogous systems and provides detailed protocols for researchers to validate these findings.
Introduction: The Quest for the Ideal Ligand
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have become indispensable tools in modern synthesis, particularly in pharmaceutical and materials science.[1][2] The success of these reactions hinges on the ligand bound to the palladium center. An effective ligand must stabilize the active Pd(0) species, facilitate the rate-determining oxidative addition step, and promote the final reductive elimination to release the product and regenerate the catalyst.[3]
State-of-the-art ligands are typically electron-rich and sterically hindered phosphines or N-heterocyclic carbenes (NHCs).[4][5] These ligands, while highly effective, can be expensive and sensitive to air and moisture. Simple alkylamines, on the other hand, are inexpensive and readily available. While often used as substrates, their potential as ancillary, performance-modulating ligands is an area of active investigation.[6]
This compound (3-CHPA) presents an intriguing profile. It is a primary amine, which can coordinate to the palladium center. More importantly, it possesses a bulky cyclohexyl group connected by a flexible propyl linker. This combination of a simple coordinating group with significant steric bulk suggests it could offer unique performance characteristics. This guide evaluates this potential.
Structural Analysis and Mechanistic Implications
The performance of a ligand is rooted in its steric and electronic properties. Let's analyze 3-CHPA in this context.
-
Coordinating Group: A primary amine (–NH₂) is a simple sigma-donor. Its coordination to palladium is weaker than that of phosphines or NHCs, which could lead to more facile ligand dissociation—a key step in some catalytic cycles.
-
Steric Profile: The cyclohexyl group provides significant steric bulk. In catalysis, bulky ligands are known to promote the reductive elimination step and can help stabilize the monoligated Pd(0) species, which is often the most active catalyst.[7] The flexible propyl chain allows this bulky group to orient itself around the metal center, potentially creating a protective pocket.
Hypothesized Role in the Catalytic Cycle
Let's consider the Buchwald-Hartwig amination catalytic cycle to predict the influence of 3-CHPA.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Catalysts and Ligands - Enamine [enamine.net]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Investigating the Cross-Reactivity of 3-Cyclohexylpropan-1-amine
For researchers and drug development professionals, understanding the specificity of a molecule is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies on 3-Cyclohexylpropan-1-amine, a primary amine with potential applications in pharmaceuticals and chemical synthesis.[1][2] Given the prevalence of the amine functional group in bioactive molecules, assessing off-target binding is a critical step in preclinical development to mitigate potential side effects and ensure therapeutic efficacy.[3] This document outlines the experimental design, detailed protocols, and data interpretation for a comparative analysis of this compound against structurally similar compounds.
Introduction to this compound and the Imperative of Cross-Reactivity Assessment
This compound (C9H19N) is an organic compound featuring a cyclohexyl group attached to a propan-1-amine backbone.[1][4] Its structure lends itself to potential biological activity, making it a molecule of interest in medicinal chemistry.[1] However, the primary amine group is a common feature in many endogenous and synthetic compounds, creating a potential for cross-reactivity in biological systems and diagnostic assays.[3][5][6]
Designing a Comparative Cross-Reactivity Study
The cornerstone of a reliable cross-reactivity study is a well-designed experiment that includes a panel of relevant compounds to challenge the specificity of the detection method. For this hypothetical study, we will presume the development of a polyclonal antibody with primary specificity for this compound.
Selection of Comparator Compounds
The choice of compounds to test for cross-reactivity should be based on structural similarity to the target analyte. The following compounds, identified through database searches, represent logical candidates for this study due to their shared structural motifs with this compound:
-
Cyclohexylamine: Shares the cyclohexyl ring and a primary amine but lacks the propyl linker. This tests the importance of the linker.
-
n-Propylamine: Contains the propyl-amine structure but lacks the bulky cyclohexyl group, isolating the contribution of the aliphatic chain.
-
3-(Cyclohexyloxy)propan-1-amine: An analog where an oxygen atom is introduced in the propyl chain, altering its polarity and geometry.[9]
-
2-Amino-3-cyclohexylpropan-1-ol: Introduces a hydroxyl group, which can affect binding through hydrogen bonding.[10][11]
-
N1-Cyclohexylpropane-1,3-diamine: Features a second amine group, which could significantly alter its binding characteristics.
Experimental Workflow
The experimental approach will be a competitive ELISA. In this format, the comparator compounds will compete with a labeled version of this compound for binding to the specific antibody. The degree of displacement of the labeled compound is proportional to the cross-reactivity of the test compound.
Below is a Graphviz diagram illustrating the overall experimental workflow.
Caption: Workflow for the competitive ELISA to determine cross-reactivity.
Detailed Experimental Protocol: Competitive ELISA
This protocol outlines the steps for performing a competitive ELISA to determine the cross-reactivity of the selected analogs.
Materials:
-
High-binding 96-well microplates
-
Anti-3-Cyclohexylpropan-1-amine polyclonal antibody (hypothetical)
-
This compound standard
-
Comparator compounds (as listed in section 2.1)
-
This compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the anti-3-Cyclohexylpropan-1-amine antibody in coating buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing and Blocking: Discard the coating solution. Wash the plate three times with 200 µL of wash buffer per well. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Standard and Sample Preparation: Prepare serial dilutions of the this compound standard and each comparator compound in assay buffer.
-
Competitive Reaction: Wash the plate three times. Add 50 µL of the standard or comparator compound dilutions to the appropriate wells. Then, add 50 µL of the HRP-conjugated this compound to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the reaction mixture and wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to quench the reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
The data obtained from the ELISA will be used to generate a standard curve and calculate the cross-reactivity of each analog.
1. Standard Curve Generation: Plot the absorbance values against the log of the concentration for the this compound standard. Perform a sigmoidal dose-response (variable slope) curve fit to determine the IC50 value (the concentration that inhibits 50% of the maximum signal).
2. IC50 Determination for Analogs: Similarly, plot the data for each comparator compound and determine their respective IC50 values.
3. Cross-Reactivity Calculation: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Hypothetical Results
The following table presents a plausible dataset from this hypothetical study.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Cyclohexylamine | 150 | 6.7% |
| n-Propylamine | 800 | 1.25% |
| 3-(Cyclohexyloxy)propan-1-amine | 500 | 2.0% |
| 2-Amino-3-cyclohexylpropan-1-ol | 250 | 4.0% |
| N1-Cyclohexylpropane-1,3-diamine | >1000 | <1.0% |
Interpretation of Results
Based on the hypothetical data, the antibody shows high specificity for this compound.
-
Cyclohexylamine exhibits the highest cross-reactivity among the analogs, suggesting that the cyclohexyl-amine moiety is a key part of the epitope recognized by the antibody, but the propyl linker is also important for strong binding.
-
The low cross-reactivity of n-propylamine indicates that the cyclohexyl group is crucial for antibody recognition.
-
The introduction of an ether linkage (3-(Cyclohexyloxy)propan-1-amine ) or a hydroxyl group (2-Amino-3-cyclohexylpropan-1-ol ) reduces binding, likely due to steric hindrance or changes in electronic properties.
-
The addition of a second amine group (N1-Cyclohexylpropane-1,3-diamine ) significantly diminishes cross-reactivity, highlighting the specificity of the antibody for a single primary amine at that position.
The relationship between structural similarity and cross-reactivity can be visualized as follows:
Caption: Relationship between structural similarity and hypothetical cross-reactivity.
Conclusion and Future Directions
This guide provides a robust framework for assessing the cross-reactivity of this compound. The hypothetical results demonstrate the high specificity of a well-developed antibody but also underscore the importance of empirical testing. Any significant cross-reactivity identified would necessitate further investigation, such as using more specific analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for confirmation in complex matrices.[12]
For any new molecule entering a development pipeline, particularly those with common structural motifs like primary amines, a thorough understanding of its binding profile is indispensable. The methodologies and principles outlined here serve as a foundational approach for ensuring the selectivity and safety of novel chemical entities.
References
- 1. Buy this compound | 4361-44-8 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis - ChemistryViews [chemistryviews.org]
- 4. 3-Cyclohexylpropylamine | C9H19N | CID 12666390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-(Cyclohexyloxy)propan-1-amine | C9H19NO | CID 4962869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Amino-3-cyclohexylpropan-1-ol | C9H19NO | CID 4068950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (2S)-2-amino-3-cyclohexylpropan-1-ol | C9H19NO | CID 444569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 3-Cyclohexylpropan-1-amine and its Commercial Analogs
Foreword: A Practical Guide to Comparative Analysis in Early-Stage Drug Discovery
In the landscape of modern drug discovery, the selection and validation of lead compounds are pivotal steps that dictate the trajectory of a research program. Small aliphatic amines, such as 3-Cyclohexylpropan-1-amine, represent a class of molecules that, owing to their structural simplicity and synthetic tractability, serve as versatile scaffolds in the development of novel therapeutics.[1] This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the critical task of evaluating such compounds.
The following sections provide a comprehensive framework for benchmarking this compound against a curated selection of commercially available, structurally similar compounds. While direct, head-to-head comparative data for this specific set of molecules is not extensively available in the public domain, this guide offers a robust, self-validating methodology for generating such data in your own laboratory. We will delve into the rationale behind experimental design, provide detailed, field-tested protocols for key assays, and discuss the interpretation of results within the context of structure-activity relationships. This document is intended not merely as a repository of information, but as a practical, hands-on manual to empower your research and development efforts.
Introduction to this compound and its Structural Analogs
This compound (CAS 4361-44-8) is a primary aliphatic amine featuring a cyclohexyl moiety connected to a propyl amine backbone.[1] This simple structure belies a significant potential as a building block in medicinal chemistry. The presence of a lipophilic cyclohexyl ring and a reactive primary amine group makes it an attractive starting point for the synthesis of compounds with diverse pharmacological activities. Indeed, derivatives of cyclohexylamines have been explored for a range of applications, including as potential antidepressants and anticancer agents.[1]
To provide a meaningful benchmark, we have selected a panel of commercially available compounds that share key structural features with this compound, while offering subtle variations in functionality, lipophilicity, and steric bulk. These variations are critical for probing the structure-activity relationships (SAR) that govern biological activity.
Table 1: Physicochemical Properties of this compound and Selected Commercial Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure | Key Differentiating Feature(s) |
| This compound | 4361-44-8 | C9H19N | 141.25 |
| Parent Compound: Propyl amine chain |
| N-Methylcyclohexylamine | 100-60-7 | C7H15N | 113.20 |
| Secondary Amine: N-methylation |
| Cyclohexanemethylamine | 108-91-8 | C7H15N | 113.20 |
| Shorter Alkyl Chain: Methylene spacer |
| 3-(Trifluoromethyl)cyclohexylamine | 100994-34-3 | C7H12F3N | 167.17 |
| Electron-Withdrawing Group: CF3 on ring |
| 3-Cyclohexyl-1-propanol | 1124-63-6 | C9H18O | 142.24 |
| Alcohol Analog: Lacks the amine group |
Note: Structural images are sourced from PubChem.
Benchmarking Performance: Key Experimental Assays
To objectively compare the biological potential of these compounds, we will focus on two primary areas of investigation suggested by the known activities of related molecules: 1) potential as monoamine reuptake inhibitors, a common mechanism for antidepressants, and 2) general cytotoxicity, a crucial parameter for any therapeutic candidate and a primary screen for potential anticancer activity.
Serotonin Reuptake Inhibition Assay
Expertise & Experience: The Rationale
Many antidepressant drugs function by inhibiting the reuptake of neurotransmitters like serotonin from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors. The serotonin transporter (SERT) is a key protein involved in this process. By measuring the ability of our test compounds to inhibit serotonin uptake in a cellular model, we can assess their potential as selective serotonin reuptake inhibitors (SSRIs). We will employ a radioligand binding assay, a gold-standard method for quantifying the affinity of a compound for a specific transporter.
Trustworthiness: A Self-Validating Protocol
This protocol includes positive and negative controls to ensure the validity of the results. Fluoxetine, a well-characterized SSRI, will be used as a positive control to confirm the assay is performing as expected. A vehicle control (e.g., DMSO) will establish the baseline for 100% SERT activity.
Experimental Workflow: Serotonin Transporter (SERT) Inhibition Assay
References
A Senior Application Scientist's Guide to the Purity Assessment of 3-Cyclohexylpropan-1-amine from Various Suppliers
Abstract
For researchers, scientists, and drug development professionals, the purity of starting materials is not merely a matter of quality control; it is the bedrock of experimental reproducibility and the safety of nascent therapeutics. 3-Cyclohexylpropan-1-amine (CAS 4361-44-8) is a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The presence of unidentified impurities, even at trace levels, can have profound consequences, leading to aberrant biological activity, compromised product stability, or difficulties in regulatory compliance. This guide presents a multi-faceted analytical strategy for the rigorous purity assessment and comparison of this compound sourced from different suppliers. We will delve into the rationale behind a multi-technique approach, provide detailed experimental protocols, and offer a framework for interpreting the resulting data to make informed procurement decisions.
Part 1: The Rationale for a Multi-Pronged Analytical Approach
Relying on a single analytical technique for purity assessment is a significant scientific oversight. Each method possesses unique strengths and inherent limitations. A comprehensive purity profile can only be constructed by integrating data from orthogonal methods, each interrogating different physicochemical properties of the sample. For a primary amine like this compound, a robust analytical workflow should, at a minimum, quantify the main component, identify and quantify organic and inorganic impurities, and determine water and residual solvent content.
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q3A(R2) provides a framework for understanding and controlling impurities in new drug substances.[3][4][5] This guideline underscores the necessity of identifying and qualifying impurities that are present above certain thresholds, making a thorough initial assessment of starting materials a critical first step in any drug development program.[3][6][7]
Our recommended approach combines four key techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assaying the primary component and identifying volatile organic impurities.
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and detects impurities that may be structurally similar to the main compound.
-
Karl Fischer (KF) Titration: The gold standard for accurate water content determination.[8]
-
Thermogravimetric Analysis (TGA) for Loss on Drying (LOD): Quantifies the total mass loss from volatile components, including solvents and water.
Below is a visualization of the comprehensive workflow for assessing a new batch of this compound.
Caption: Overall Purity Assessment Workflow.
Part 2: Experimental Methodologies
The trustworthiness of any comparison lies in the meticulous execution of validated analytical methods. The following protocols are designed to be self-validating and provide the necessary detail for replication.
Gas Chromatography-Mass Spectrometry (GC-MS) for Assay and Impurity Profiling
Causality: GC is an excellent technique for separating volatile and semi-volatile compounds. Primary aliphatic amines can be challenging due to their basicity, which can lead to peak tailing on standard silica columns.[9][10] Therefore, the choice of a base-deactivated column is critical for achieving sharp, symmetrical peaks, which are essential for accurate quantification. Coupling the GC to a Mass Spectrometer (MS) allows for the definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.
Protocol:
-
Instrument: Agilent GC-MS System (or equivalent) with a mass selective detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or a specialized amine column.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in HPLC-grade Methanol.
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Split (50:1 ratio)
-
Injection Volume: 1.0 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes.
-
-
-
MS Conditions:
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-400 amu.
-
-
Data Analysis: Calculate the area percent of the main peak to determine the purity assay. Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
¹H NMR Spectroscopy for Structural Confirmation
Causality: ¹H NMR provides an orthogonal assessment of purity based on the magnetic properties of hydrogen nuclei. It is exceptionally powerful for confirming the chemical structure and can reveal impurities that might co-elute with the main peak in GC. The chemical shift of protons adjacent to the nitrogen atom and the N-H protons themselves are characteristic.[11][12][13] Adding a drop of D₂O will cause the labile N-H protons to exchange with deuterium, making their signal disappear, which is a definitive test for their presence.[13][14]
Protocol:
-
Instrument: Bruker 400 MHz NMR spectrometer (or equivalent).
-
Sample Preparation: Dissolve approximately 15-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
-
Data Analysis:
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
Integrate all signals. The ratio of integrals should correspond to the number of protons in the molecule (e.g., the two protons on the carbon next to the nitrogen, the two N-H protons, etc.).
-
Look for small, unidentifiable peaks in the baseline, which indicate impurities. Calculate their relative percentage by comparing their integral to the integral of the main compound.
-
Coulometric Karl Fischer Titration for Water Content
Causality: Water is a common impurity in chemicals and can affect reaction stoichiometry and product stability. Karl Fischer titration is a highly specific and accurate method for water determination.[8][15] For amines, which are basic, a coulometric titrator with a reagent buffered to handle the pH shift is necessary to prevent side reactions that would lead to inaccurate, artificially high results.[16][17]
Protocol:
-
Instrument: Metrohm Coulometric Karl Fischer Titrator (or equivalent).
-
Reagents: Anode and cathode solutions suitable for amines (e.g., Hydranal™-Coulomat AG and CG). For strongly basic amines, adding a neutralizing agent like benzoic acid to the anolyte can be beneficial.[17]
-
Procedure:
-
Allow the titrator to precondition the cell until a stable, low drift is achieved.
-
Using a gas-tight syringe, accurately weigh and inject approximately 0.1 g of the this compound sample into the titration cell.
-
Start the titration. The instrument will automatically stop at the endpoint.
-
The result is typically reported as a weight/weight percentage (w/w %).
-
Perform the measurement in triplicate to ensure reproducibility.
-
Part 3: Comparative Analysis - A Hypothetical Case Study
To illustrate the application of these methods, we present a hypothetical comparison of this compound from three different suppliers: Supplier A (Premium Grade), Supplier B (Standard Grade), and Supplier C (Bulk Supplier).
| Parameter | Supplier A | Supplier B | Supplier C | Method | Acceptance Criteria |
| Appearance | Colorless, clear liquid | Colorless, clear liquid | Pale yellow, clear liquid | Visual | Colorless, clear liquid |
| Purity (GC Area %) | 99.8% | 99.2% | 97.5% | GC-MS | ≥ 99.0% |
| ¹H NMR Conformance | Conforms to structure | Conforms to structure | Conforms to structure | ¹H NMR | Must conform |
| Water Content (w/w %) | 0.05% | 0.15% | 0.45% | Karl Fischer | ≤ 0.20% |
| Total Impurities (GC) | 0.20% | 0.80% | 2.50% | GC-MS | ≤ 1.0% |
| Largest Unknown Impurity | 0.08% | 0.35% | 1.10% | GC-MS | ≤ 0.15% |
| Residual Solvents (TGA) | < 0.1% | 0.2% | 0.5% | TGA/GC-HS | Report Value |
Interpretation and Supplier Selection Logic
-
Supplier A: This material meets all premium-grade specifications. The high purity by GC, low water content, and absence of any single impurity above 0.1% make it ideal for sensitive applications like late-stage drug development or reference standard preparation.
-
Supplier B: This material meets standard specifications. While the purity is high, the largest unknown impurity at 0.35% exceeds the typical identification threshold recommended by ICH guidelines (often 0.10% or 0.15%).[3][4] This would necessitate further analytical work to identify this impurity before the material could be used in a regulated environment. It is suitable for early-stage research and process development.
-
Supplier C: This material fails to meet standard specifications. The low GC purity, high water content, and a major unknown impurity at 1.10% make it unsuitable for most pharmaceutical research and development applications. The pale yellow color also suggests the presence of chromophoric impurities, which could be degradation products.
The following diagram illustrates the decision-making logic based on the analytical results.
Caption: Decision Logic for Supplier Qualification.
Conclusion
The selection of a chemical supplier should be a data-driven process, not one based on cost alone. As demonstrated, materials from different suppliers can exhibit significant variations in their impurity profiles. A comprehensive analytical approach, utilizing orthogonal techniques like GC-MS, ¹H NMR, and Karl Fischer titration, is essential for building a complete picture of product quality. By investing in this level of rigorous upfront analysis, researchers and drug developers can mitigate risks, ensure the integrity of their results, and build a solid foundation for successful and reproducible science.
References
- 1. Buy this compound | 4361-44-8 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. youtube.com [youtube.com]
- 7. Q3A(R2) | PPTX [slideshare.net]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. fiveable.me [fiveable.me]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. che.hw.ac.uk [che.hw.ac.uk]
- 15. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 16. Determination of Water Content in 2-Propylamine Using Karl Fischer Titration [sigmaaldrich.com]
- 17. hiranuma.com [hiranuma.com]
Full characterization of 3-Cyclohexylpropan-1-amine reaction products
An In-Depth Comparative Guide to the Reaction Products of 3-Cyclohexylpropan-1-amine
Authored by a Senior Application Scientist
This guide provides a full characterization of the reaction products of this compound, a versatile primary amine used as a building block in organic and medicinal chemistry.[1][2] We will explore the reactivity of its primary amine functionality, compare its reaction products with those of analogous amines, and provide detailed experimental protocols for synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.
Introduction to this compound: A Profile
This compound (also known as cyclohexanepropanamine) is an aliphatic primary amine with the molecular formula C₉H₁₉N.[1] Its structure, featuring a flexible three-carbon chain linking a bulky, non-polar cyclohexyl group to a reactive primary amine, imparts a unique combination of steric and electronic properties. These characteristics make it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents like antidepressants and anticancer compounds.[1]
Key Physicochemical Properties:
-
Appearance: Colorless liquid with a characteristic pungent odor.[2]
The synthesis of the parent amine is most commonly achieved through two robust pathways: the reduction of 3-cyclohexylpropanenitrile using reagents like LiAlH₄ or via catalytic hydrogenation, and the reductive amination of cyclohexyl-containing aldehydes or ketones.[1] The choice of synthesis route often depends on precursor availability, scalability, and desired purity.
Core Reactivity: The Nucleophilic Character of the Amine Group
The chemistry of this compound is dominated by the lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile and a moderate base. This allows it to participate in a wide array of chemical transformations. The primary reaction classes include acylation, alkylation, and condensation with carbonyl compounds.[1][6]
Caption: Major reaction pathways for this compound.
Characterization of Major Reaction Products
A full characterization relies on transforming the amine into stable, often crystalline, derivatives whose physical and spectroscopic properties can be definitively measured.
Acylation Products: Formation of N-Substituted Amides
Acylation is one of the most reliable reactions for primary amines.[6] The reaction with an acyl chloride, such as ethanoyl chloride (acetyl chloride), is vigorous and exothermic, proceeding via a nucleophilic addition-elimination mechanism.[7] This transformation is highly valuable because it converts the liquid amine into a stable, solid secondary amide, whose sharp melting point serves as a key data point for identification.[7]
-
Reaction: this compound + CH₃COCl → N-(3-cyclohexylpropyl)acetamide + HCl
-
Product Class: Secondary Amide.
-
Significance: This reaction is fundamental for derivatization. The resulting amides are less basic and less water-soluble than the parent amine. Their stability makes them ideal for purification by recrystallization and subsequent analysis.
Alkylation Products: Secondary and Tertiary Amines
Alkylation with alkyl halides (R-X) can be used to introduce alkyl groups onto the nitrogen atom. However, this method often leads to a mixture of products.[8] The initially formed secondary amine can compete with the starting primary amine for the alkylating agent, leading to the formation of a tertiary amine and even a quaternary ammonium salt.
-
Reaction: this compound + R-X → Secondary Amine + Tertiary Amine + Quaternary Salt
-
Product Class: Mixture of secondary and tertiary amines.
-
Causality: The lack of selectivity is a significant drawback. A more controlled and preferred method for synthesizing a specific secondary amine from a primary amine is reductive amination .[9] This involves reacting the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
Condensation with Carbonyls: Imine (Schiff Base) Formation
Primary amines readily react with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines (also known as Schiff bases).[6][10]
-
Reaction: this compound + R'CHO ⇌ N-(R'-ylidene)-3-cyclohexylpropan-1-amine + H₂O
-
Product Class: Imine (C=N bond).
-
Mechanistic Insight: The reaction rate is highly pH-dependent. Optimal conditions are typically near a pH of 5.[10] At lower pH, the amine becomes protonated and non-nucleophilic. At higher pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate, preventing the elimination of water.[10] Imines are often unstable and susceptible to hydrolysis, making their isolation challenging.[10]
Comparative Analysis with Alternative Amines
To understand the unique contribution of the cyclohexylpropyl moiety, we compare its reaction products with those derived from a straight-chain analogue (Hexylamine) and an aromatic analogue (Benzylamine). The choice of these alternatives allows for the deconvolution of steric versus electronic effects.
| Feature | This compound | Hexylamine (Straight-Chain) | Benzylamine (Aromatic) |
| Structure | Bulky, aliphatic cyclohexyl group | Flexible, linear alkyl chain | Phenyl group adjacent to N |
| Acylation Product | N-(3-cyclohexylpropyl)acetamide | N-hexylacetamide | N-benzylacetamide |
| Expected M.P. | Higher than hexyl derivative due to the rigid ring structure promoting better crystal packing. | Lower M.P. due to conformational flexibility. | High M.P. due to π-stacking and planarity of the phenyl ring. |
| Reactivity | Standard primary amine reactivity. The cyclohexyl group is sterically demanding but electronically neutral. | Similar nucleophilicity to the topic compound. Steric hindrance is minimal. | Reduced nucleophilicity/basicity due to the electron-withdrawing nature of the adjacent phenyl ring. |
| Imine Stability | Standard aliphatic imine. | Standard aliphatic imine. | Conjugated imine (C=N-Ph). The C=N double bond is stabilized by conjugation with the aromatic ring, making the product more stable than its aliphatic counterparts. |
Expert Insight: The bulky cyclohexyl group in this compound primarily influences the physical properties (melting point, boiling point, solubility) of its derivatives rather than drastically altering its fundamental electronic reactivity, which remains that of a typical primary aliphatic amine. This contrasts sharply with benzylamine, where the adjacent aromatic ring significantly reduces the nitrogen's basicity.
Experimental Protocols & Characterization Workflow
The following protocols are designed as self-validating systems, incorporating purification and characterization steps to ensure product integrity.
Caption: A self-validating workflow for synthesis and characterization.
Protocol 1: Synthesis of N-(3-cyclohexylpropyl)acetamide
-
Reaction Setup: In a fume hood, dissolve this compound (1.0 g, 7.08 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath (0 °C).
-
Reagent Addition: Slowly add acetyl chloride (0.56 g, 7.1 mmol) dropwise to the stirred solution. A white precipitate (amine hydrochloride salt) may form. After the addition is complete, add triethylamine (1.1 mL, 7.8 mmol) to act as a base and neutralize the HCl formed.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude amide.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-(3-cyclohexylpropyl)acetamide.
-
Characterization: Dry the crystals and determine the yield. Characterize the product by melting point, NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Spectroscopic Characterization
-
¹H NMR: The spectrum of N-(3-cyclohexylpropyl)acetamide should show characteristic signals for the cyclohexyl protons (broad multiplets ~0.8-1.8 ppm), the propyl chain protons, a singlet for the acetyl methyl group (~2.0 ppm), and a broad signal for the N-H proton.
-
IR Spectroscopy: Look for a strong absorption band for the amide C=O stretch (typically ~1650 cm⁻¹) and an N-H stretch (~3300 cm⁻¹). The disappearance of the primary amine N-H stretches from the starting material is a key indicator of reaction completion.
-
Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of the amide product (183.30 g/mol ).
Conclusion
This compound is a reactive primary amine whose derivatization products are predictable based on fundamental amine chemistry. The formation of stable amide derivatives via acylation is the most robust method for its characterization, providing solid materials with sharp, reliable melting points. While alkylation is possible, it often suffers from a lack of selectivity, making reductive amination a superior alternative for controlled synthesis. The formation of imines is also a characteristic reaction, though the products are often hydrolytically unstable. The bulky cyclohexyl group primarily influences the physical properties of the derivatives, a key consideration when comparing them to linear or aromatic analogues. The protocols and comparative data provided herein serve as a comprehensive guide for the effective use and characterization of this important synthetic building block.
References
- 1. Buy this compound | 4361-44-8 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. This compound 95% | CAS: 4361-44-8 | AChemBlock [achemblock.com]
- 4. scbt.com [scbt.com]
- 5. 3-Cyclohexylpropylamine | C9H19N | CID 12666390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 7. youtube.com [youtube.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Cyclohexylpropan-1-amine
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 3-Cyclohexylpropan-1-amine. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their ultimate disposal. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document is designed to be a self-validating system, explaining the causality behind each procedural step to build a deep, intuitive understanding of safe chemical handling.
Hazard Profile and Essential Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound (CAS: 4361-44-8) is an aliphatic amine whose primary risks stem from its basicity and irritant properties. Treating this chemical with the appropriate level of caution is the first step in a safe disposal workflow.
Chemical Causality: As an amine, this compound is basic. Its hazardous properties, such as skin and eye irritation, are a direct result of this chemical nature.[1][2] The lone pair of electrons on the nitrogen atom readily reacts with biological macromolecules, leading to irritation or damage. This basicity also dictates its incompatibility with acids and oxidizing agents, a critical consideration for waste segregation.
GHS Classification Summary: The Globally Harmonized System (GHS) provides a clear summary of the hazards associated with this compound.
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning |
| Skin Irritation | Causes skin irritation | H315 | Warning |
| Eye Irritation | Causes serious eye irritation | H319 | Warning |
| STOT, Single Exposure | May cause respiratory irritation | H335 | Warning |
Data sourced from multiple Safety Data Sheets (SDS).[3][4][5]
It is crucial to note that while the primary classification is "Warning," many similar aliphatic amines are classified as "Danger" due to their corrosive nature.[2] Therefore, it is best practice to treat this compound as potentially corrosive and handle it with the highest level of care.
Pre-Disposal Protocol: Safe Handling and Waste Segregation
Proper disposal begins at the point of waste generation. The following steps ensure that the waste is handled and segregated in a manner that prevents dangerous reactions and ensures it is ready for final disposal.
2.1. Personal Protective Equipment (PPE) Always wear the following minimum PPE when handling this compound or its waste:
-
Eye Protection: Chemical safety goggles and a face shield.[4][6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat.[6]
2.2. Engineering Controls All handling and preparation for disposal must occur inside a certified chemical fume hood to prevent the inhalation of vapors.[4][7]
2.3. Waste Segregation: A Critical Step Segregating chemical waste is not merely an organizational task; it is a critical safety measure.[6][8] Improper segregation can lead to violent chemical reactions.
-
Designated Amine Waste: Establish a dedicated hazardous waste container specifically for this compound and other compatible aliphatic amines.
-
Incompatibility Prevention: NEVER mix amine waste with the following:
-
Acids: A violent, exothermic neutralization reaction can occur, causing boiling and splashing of corrosive materials.
-
Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
-
Solid vs. Liquid Waste: Contaminated solids (gloves, absorbent pads) should be collected in a separate, clearly labeled solid waste bag or container.
Step-by-Step Disposal Procedure
The only acceptable method for the final disposal of this compound is through a licensed chemical waste disposal service, typically coordinated by your institution's Environmental Health & Safety (EHS) department.[9][10][11]
DO NOT dispose of this compound down the drain or in regular trash.[9][10][12]
3.1. Waste Accumulation and Container Management
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof cap.[13]
-
Properly Label the Container: The moment you add the first drop of waste, the container must be labeled.[8][13] The label must include:
-
The words "HAZARDOUS WASTE ".[13]
-
The full chemical name: "This compound ".
-
An approximate concentration or percentage if mixed with solvents.
-
The date of accumulation.
-
-
Secure Storage: Keep the waste container tightly closed except when adding waste.[6][13] Store it in a designated, well-ventilated satellite accumulation area, preferably within a secondary containment bin to catch any potential leaks.[7][8]
3.2. Decontamination of "Empty" Containers
An "empty" container that once held this compound is still considered hazardous waste until properly decontaminated.[14]
-
Triple Rinse Procedure: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).[10][11]
-
Collect Rinsate: Each rinse must be collected and added to your designated "Hazardous Liquid Amine Waste" container. The rinsate is considered hazardous waste.[11]
-
Final Disposal of Container: Once triple-rinsed, deface or remove the original chemical label. The container can now be disposed of as regular laboratory glass or plastic trash.[8][11]
3.3. Arranging for Final Disposal
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from your laboratory.[11]
-
Provide Documentation: Be prepared to provide an accurate inventory of the waste container's contents.
-
Professional Removal: Only trained EHS personnel or a licensed contractor should handle the transportation and final disposal of the waste.[8] Final disposal will likely involve controlled incineration at a licensed facility.[9][10]
Emergency Procedures for Spills
In the event of a spill during handling or disposal preparation:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or the ventilation is inadequate.
-
Control Ignition Sources: Although its flash point is ~65°C, it's good practice to remove any nearby ignition sources.[3]
-
Contain the Spill: Use a spill kit with absorbent materials suitable for chemicals (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralization (for small spills): For very small, manageable spills, a weak acid (like citric acid solution) can be used to neutralize the amine after it has been absorbed. This should only be done by trained personnel.
-
Clean-Up and Disposal: Collect all contaminated absorbent materials using non-sparking tools. Place them in a sealed, labeled container for disposal as hazardous solid waste.[11]
-
Report: Report the incident to your laboratory supervisor and EHS department.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility, ensuring that the lifecycle of this compound is managed with the scientific rigor it demands.
References
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. 3-Cyclohexylpropylamine | C9H19N | CID 12666390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. m.youtube.com [m.youtube.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. vumc.org [vumc.org]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. tri-iso.com [tri-iso.com]
Mastering the Safe Handling of 3-Cyclohexylpropan-1-amine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development and chemical synthesis, a deep understanding of the reagents we work with is paramount to both groundbreaking discovery and personal safety. 3-Cyclohexylpropan-1-amine, a valuable aliphatic amine building block, is no exception. While essential for constructing complex molecular architectures, its handling demands a meticulous approach rooted in a comprehensive understanding of its properties. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
Immediate Safety Profile: Understanding the Hazards
This compound is classified with the following primary hazards: it is harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[1][2] It may also cause respiratory irritation.[1] The fundamental reason for these hazards lies in its chemical nature as a primary aliphatic amine. Amines are organic bases and can act as nucleophiles, meaning they readily react with biological molecules, which can lead to cellular damage. The skin and eye irritation are a direct result of this reactivity.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Skin Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Irritation | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | Warning |
Data sourced from multiple safety data sheets.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum required PPE for handling this compound, with explanations for the necessity of each.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Standard laboratory practice dictates eye protection at all times. For corrosive materials like amines, splash-proof goggles are essential to prevent contact with the eyes, which can cause serious, irreversible damage. |
| Skin | Chemical-resistant gloves (Nitrile recommended) and a lab coat | Nitrile gloves offer good resistance to amines for general laboratory settings. Always inspect gloves for any signs of degradation or punctures before use. A lab coat is crucial to protect your skin and clothing from accidental splashes. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | This compound vapors can cause respiratory irritation.[1] All handling of this chemical should be performed in a certified chemical fume hood to minimize inhalation exposure. |
Step-by-Step Handling and Storage Protocol
Adherence to a strict handling and storage protocol is critical for maintaining a safe laboratory environment. The following workflow is designed to minimize exposure and prevent accidental release.
Caption: Workflow for the safe handling of this compound.
Pre-Handling Preparations:
-
Review the Safety Data Sheet (SDS): Before any new procedure, always consult the most recent SDS for this compound.
-
Assemble and Inspect PPE: Ensure all necessary PPE is available and in good condition.
-
Ensure Proper Ventilation: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
Handling the Chemical:
-
Work Within a Fume Hood: All transfers and manipulations of this compound should be conducted inside a certified chemical fume hood.
-
Avoid Incompatible Materials: Primary amines are basic and can react vigorously with acids in a neutralization reaction.[1] They can also react with acyl chlorides, acid anhydrides, and alkyl halides.[3][4][5] Keep this chemical segregated from oxidizing agents and acids.
-
Keep Containers Tightly Closed: To prevent the release of vapors, always ensure the container is tightly sealed when not in use.
Storage:
-
Location: Store the container in a cool, dry, and well-ventilated place.[2]
-
Segregation: Store away from incompatible materials, particularly acids and oxidizing agents.[2]
Emergency Procedures: Be Prepared
Spills:
In the event of a spill, it is crucial to have a clear and practiced response plan.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Clean-Up: Carefully collect the absorbent material and place it in a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
First Aid:
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its contaminated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All waste containing this compound, including contaminated consumables, should be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Neutralization (for dilute aqueous solutions): For small amounts of dilute aqueous waste where the only hazard is corrosivity due to the amine's basicity, neutralization may be an option.[7][8] Slowly add a dilute acid (e.g., hydrochloric acid) while stirring and cooling in an ice bath within a fume hood. Monitor the pH until it is between 5.5 and 9.0. This neutralized solution may then be eligible for drain disposal, but always consult with your institution's environmental health and safety (EHS) office and local regulations first.[7][8]
-
Incineration: For bulk quantities of contaminated waste, incineration is the preferred method of disposal.[9] This thermal destruction process effectively breaks down the organic molecule. All hazardous waste must be disposed of through your institution's EHS program or a licensed hazardous waste disposal company.
Never dispose of pure or concentrated this compound down the drain.
By integrating these detailed procedures and the scientific principles behind them into your daily laboratory workflow, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrevise.org [chemrevise.org]
- 5. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. echemi.com [echemi.com]
- 7. esd.uga.edu [esd.uga.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
